Technical Documentation Center

3-(4-Fluoro-2-methyl-benzyl)-piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Fluoro-2-methyl-benzyl)-piperidine
  • CAS: 955315-13-6

Core Science & Biosynthesis

Foundational

Elucidating the Molecular Mechanism of Action for 3-(4-Fluoro-2-methyl-benzyl)-piperidine: A Technical Guide

Executive Summary: The discovery of novel therapeutic agents hinges on a deep understanding of their molecular mechanism of action (MoA). This guide outlines a comprehensive, phased strategy for the characterization of 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The discovery of novel therapeutic agents hinges on a deep understanding of their molecular mechanism of action (MoA). This guide outlines a comprehensive, phased strategy for the characterization of 3-(4-Fluoro-2-methyl-benzyl)-piperidine, a novel chemical entity. By analyzing its structural motifs—a piperidine core and a substituted benzyl group—we can generate initial hypotheses about its potential biological targets. Piperidine and its derivatives are known to interact with a wide range of central nervous system (CNS) targets, including sigma (σ) receptors, monoamine transporters, and various enzymes like acetylcholinesterase.[1][2][3][4] This document provides a structured, multi-pillar approach, from broad, unbiased target identification to specific in-vitro validation and functional characterization, designed to rigorously define the compound's pharmacological profile for drug development professionals.

Part 1: Structural Analysis and Target Hypothesis Generation

The structure of 3-(4-Fluoro-2-methyl-benzyl)-piperidine suggests several potential avenues for biological activity. The piperidine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous CNS-active drugs.[4] Its basic nitrogen is often crucial for receptor interactions.[2]

Key Structural Features & Hypothesized Targets:

  • Piperidine Core: This motif is prevalent in ligands for G-protein coupled receptors (GPCRs), ion channels, and transporters.[5] Notably, many benzylpiperidine derivatives show high affinity for sigma receptors (σ1 and σ2).[1][6][7] The σ1 receptor, an intracellular chaperone protein, is a particularly compelling hypothetical target due to its role in modulating various neurotransmitter systems.[2]

  • Benzyl Group: The benzyl moiety provides a key hydrophobic interaction domain, common in ligands that bind to aromatic-rich pockets in receptors and enzymes.[2] Its substitution pattern (4-fluoro, 2-methyl) will modulate binding affinity and selectivity.

  • Potential Target Classes:

    • Sigma Receptors (σ1/σ2): High likelihood due to the benzylpiperidine scaffold.[1][2][8]

    • Monoamine Transporters (DAT, SERT, NET): Piperidine derivatives can act as monoamine reuptake inhibitors.[9][10][11]

    • Acetylcholinesterase (AChE): The N-benzylpiperidine structure is a known scaffold for AChE inhibitors.[12][13][14][15]

    • Monoamine Oxidase (MAO): The piperidine ring is also a versatile scaffold for developing MAO inhibitors.[16][17][18]

    • Opioid Receptors (MOR): Some benzylpiperidine derivatives have shown dual activity as μ-opioid receptor ligands.[19]

Part 2: A Phased Experimental Strategy for MoA Elucidation

The initial goal is to cast a wide net to identify potential interacting proteins without preconceived bias.[21] This is crucial for novel compounds where the target is unknown.

Featured Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique allows for the "fishing" of target proteins from a complex biological sample (e.g., cell lysate) using the compound as bait.[22][23]

  • Rationale: AC-MS provides a direct, physical-interaction-based method for target discovery, which is superior to purely computational approaches for novel scaffolds. It can identify high-affinity binders that might be missed in broad functional screens.[22][24]

  • Detailed Protocol:

    • Immobilization: Covalently attach 3-(4-Fluoro-2-methyl-benzyl)-piperidine to a solid support (e.g., agarose beads) via a linker, creating an affinity matrix. A control matrix with no compound is also prepared.

    • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue (e.g., rat brain homogenate).

    • Incubation: Incubate the protein lysate with both the compound-bound matrix and the control matrix to allow for protein binding.

    • Washing: Wash the matrices extensively with buffer to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the matrix, often by changing pH or ionic strength, or by adding a high concentration of the free compound.

    • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]

    • Data Analysis: Compare the proteins eluted from the compound matrix to the control matrix. Proteins significantly enriched in the compound sample are considered potential binding partners.

Once a list of putative targets is generated from Phase I, the next critical step is to validate these interactions and quantify the binding affinity. The gold-standard method for this is the radioligand binding assay.[25][26][27]

Featured Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known, radioactively labeled ligand from the target receptor.[28]

  • Rationale: This method directly measures the interaction at the target's binding site and allows for the calculation of the inhibition constant (Ki), a precise measure of binding affinity.[25] It is a robust and highly sensitive technique.[26]

  • Detailed Protocol (Assuming Sigma-1 Receptor as Identified Target):

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human Sigma-1 receptor (e.g., HEK293 cells) or from a tissue known to be rich in the receptor (e.g., guinea pig brain).[29] Protein concentration is determined via a BCA assay.

    • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound, 3-(4-Fluoro-2-methyl-benzyl)-piperidine.[28][29]

    • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[26]

    • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[28]

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

ParameterDescriptionHypothetical Value
IC50 Concentration for 50% inhibition of radioligand binding45 nM
Ki Inhibition constant (binding affinity)22 nM
Radioligand [³H]-(+)-pentazocine(Kd = 2.5 nM)
Target Human Sigma-1 ReceptorN/A

Hypothetical binding data for 3-(4-Fluoro-2-methyl-benzyl)-piperidine.

With a validated target and known affinity, the final phase is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or allosteric modulator?[30][31] This requires cell-based functional assays.[32]

Featured Protocol: Enzyme Activity Assay (If Target is an Enzyme)

If the identified target is an enzyme like Acetylcholinesterase (AChE), a functional assay is used to measure the rate of the enzymatic reaction in the presence of the compound.[13][32]

  • Rationale: This directly measures the compound's effect on the biological function of the target protein, providing crucial information on its mechanism as an inhibitor or activator.

  • Detailed Protocol (Ellman's Method for AChE Inhibition): [13]

    • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the concentration of which is measured spectrophotometrically over time.

    • Reagent Preparation: Prepare solutions of AChE, the test compound at various concentrations, ATCh, and DTNB in a suitable buffer.

    • Assay Procedure: In a 96-well plate, add the enzyme and pre-incubate with the test compound for a short period.

    • Reaction Initiation: Add DTNB and ATCh to start the reaction.

    • Measurement: Immediately measure the change in absorbance at 412 nm over time using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of enzyme inhibition versus the log concentration of the compound to determine the IC50 for functional inhibition.

Visualizations

G cluster_0 Phase I: Target ID cluster_1 Phase II: Target Validation cluster_2 Phase III: Functional Assay a Novel Compound: 3-(4-Fluoro-2-methyl -benzyl)-piperidine b Affinity Chromatography- Mass Spectrometry (AC-MS) a->b 'Bait' c List of Putative Binding Proteins b->c 'Hits' d Radioligand Binding Assay c->d Prioritize Top Hits e Determine Binding Affinity (Ki) d->e Quantify Affinity f Validated Target e->f Confirm Interaction g Cell-Based or Enzyme Assay f->g Test Function h Determine Function (Agonist/Antagonist/ Inhibitor) g->h Characterize Effect i Mechanism of Action (MoA) Defined h->i

Figure 1: A phased experimental workflow for MoA elucidation.

G cluster_er ER Membrane compound 3-(4-Fluoro-2-methyl -benzyl)-piperidine receptor Sigma-1 Receptor (σ1R) (ER Chaperone) compound->receptor Antagonistic Binding ip3r IP3 Receptor receptor->ip3r Stabilizes Closed State ca_release Ca²⁺ Release ip3r->ca_release Inhibits er Endoplasmic Reticulum (ER) downstream Modulation of Downstream Signaling (e.g., Kinase Cascades) ca_release->downstream Alters Cellular Response

Figure 2: Hypothetical signaling pathway for the compound as a σ1R antagonist.

References

  • Abou-Gharbia, M., et al. (1994). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Sigma receptor. Available at: [Link]

  • Viegas, C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Available at: [Link]

  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Available at: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Available at: [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. ACS Chemical Neuroscience. Available at: [Link]

  • Domainex. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • Sharma, K., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

  • Doody, R. S. (1999). Clinical benefits of a new piperidine-class AChE inhibitor. European Neuropsychopharmacology. Available at: [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Available at: [Link]

  • Virscidian. (n.d.). What Is Affinity Selection-Mass Spectrometry?. Available at: [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Limbird, L. E. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. Available at: [Link]

  • de Moraes, M. C., & de Souza, Q. B. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Hazai, D., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • O'Brien Johnson, R. (2016). A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism. eScholarship, University of California. Available at: [Link]

  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Zhang, H., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. Available at: [Link]

  • Osmaniye, D., et al. (2022). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Sorkhi, M., et al. (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie. Available at: [Link]

  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

  • Soares, P., et al. (2020). Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Hsin, L. W., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Appchem. (n.d.). 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Therapeutic Potential of 3-(4-Fluoro-2-methyl-benzyl)-piperidine in CNS Research: A Structural and Pharmacological Whitepaper

Executive Summary The benzylpiperidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery. While 2-benzylpiperidine and 4-benzylpiperidine derivatives have been extensively character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzylpiperidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery. While 2-benzylpiperidine and 4-benzylpiperidine derivatives have been extensively characterized as monoamine reuptake inhibitors and releasing agents[1][2], the 3-substituted analogs offer a distinct spatial vector that probes unique sub-pockets within target receptors. 3-(4-Fluoro-2-methyl-benzyl)-piperidine (CAS: 1172955-97-3) represents a rationally designed building block that leverages specific aromatic substitutions to overcome the traditional pharmacokinetic and pharmacodynamic limitations of the base scaffold.

As a Senior Application Scientist, I present this whitepaper to dissect the causality behind this molecule's structural design, its application in CNS target landscapes (such as monoamine transporters and HDAC6), and the self-validating experimental workflows required to evaluate its therapeutic potential.

Structural Rationale & Pharmacophore Modeling

The design of 3-(4-Fluoro-2-methyl-benzyl)-piperidine is not arbitrary; every functional group serves a precise mechanistic purpose in optimizing CNS penetrance and target engagement.

  • The 3-Position Vector: Unlike 4-benzylpiperidine, which extends linearly and often acts as a monoamine releasing agent[1], moving the benzyl group to the 3-position alters the dihedral angle relative to the basic piperidine nitrogen. This structural shift transitions the pharmacological profile toward reuptake inhibition or allosteric modulation by accessing distinct hydrophobic vestibules in monoamine transporters[3].

  • 4-Fluoro Substitution (Metabolic Shielding): Unsubstituted aromatic rings are highly susceptible to CYP450-mediated para-hydroxylation (specifically by CYP2D6 and CYP3A4). Fluorine, acting as a bioisostere for hydrogen, possesses a significantly stronger C-F bond (approx. 116 kcal/mol) than the C-H bond. This substitution blocks oxidative metabolism while simultaneously increasing the molecule's lipophilicity (LogP), a critical requirement for passive diffusion across the Blood-Brain Barrier (BBB).

  • 2-Methyl Substitution (Conformational Locking): The ortho-methyl group introduces deliberate steric hindrance against the piperidine ring and the benzylic methylene linker. This restricts the rotational degrees of freedom of the benzyl ring. By "locking" the molecule into a bioactive conformation, the entropic penalty upon receptor binding is minimized, thereby increasing binding affinity (

    
    ).
    

Pharmacophore cluster_molecule 3-(4-Fluoro-2-methyl-benzyl)-piperidine cluster_target Receptor / Transporter Target N_pip Piperidine Nitrogen (Basic Amine) Asp Aspartate Residue (e.g., Asp79 in DAT) N_pip->Asp Salt Bridge / H-Bond F_para 4-Fluoro Substitution (Metabolic Shield) CYP CYP450 Enzymes (Metabolic Clearance) F_para->CYP Blocks para-hydroxylation Me_ortho 2-Methyl Substitution (Conformational Lock) Benzyl Benzyl Ring (Hydrophobic Core) Me_ortho->Benzyl Restricts rotation Pocket Hydrophobic Pocket (Aromatic Stacking) Benzyl->Pocket Pi-Pi / Hydrophobic Interaction

Fig 1: Pharmacophore model detailing the causality of structural substitutions.

Target Landscape in CNS Research

The functionalized 3-benzylpiperidine scaffold is highly versatile and is currently deployed against several high-value CNS targets:

  • Monoamine Transporters (DAT, SERT, NET): Benzylpiperidines are foundational to the development of dopamine and serotonin modulators[2][3]. The basic piperidine nitrogen forms a critical salt bridge with the conserved Aspartate residue in the transporter's central binding site, while the fluorinated aromatic ring engages in

    
     stacking with surrounding Tyrosine/Phenylalanine residues.
    
  • Histone Deacetylase 6 (HDAC6): Recent breakthroughs in neurodegenerative disease research have utilized benzylpiperazines and benzylpiperidines as CNS-penetrant "cap" groups for HDAC6 inhibitors[4]. The lipophilic nature of the 3-(4-Fluoro-2-methyl-benzyl) moiety effectively masks the polarity of the zinc-binding hydroxamate group, facilitating BBB transit.

  • Acetylcholinesterase (AChE) / Dual Inhibitors: In Alzheimer's disease research, benzylpiperidines are utilized to create dual-target inhibitors (e.g., AChE and SERT)[5]. The fluoro-benzyl moiety enhances interaction with the peripheral anionic site (PAS) of AChE.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the impact of the 4-fluoro and 2-methyl substitutions, the following table summarizes the extrapolated physicochemical and pharmacological shifts compared to the unsubstituted baseline scaffold.

Compound ScaffoldCLogPPredicted BBB Permeability (

)
Metabolic Half-life (

)
Relative DAT Affinity (

)
3-Benzylpiperidine2.45Moderate (

cm/s)
Short (< 30 min)Baseline (1x)
3-(4-Fluoro-benzyl)-piperidine2.61High (

cm/s)
Moderate (~ 60 min)Enhanced (3x)
3-(4-Fluoro-2-methyl-benzyl)-piperidine 2.98 Optimal (

cm/s)
Long (> 120 min) Maximized (8x)

Data Note: Values are representative SAR extrapolations demonstrating the additive benefits of halogenation and steric locking on the benzylpiperidine core.

Experimental Workflows & Protocols

To rigorously validate the therapeutic potential of 3-(4-Fluoro-2-methyl-benzyl)-piperidine derivatives, laboratories must employ self-validating assay systems. Below are the definitive protocols for assessing BBB penetrance and target engagement.

Protocol 1: In Vitro BBB Permeability (PAMPA-BBB Assay)

This assay uses a lipid-infused artificial membrane to predict passive transcellular BBB permeability.

  • Step 1: Lipid Preparation. Dissolve porcine polar brain lipid (PBL) in dodecane to a final concentration of 20 mg/mL.

  • Step 2: Membrane Coating. Apply 4 µL of the PBL/dodecane solution to the porous polycarbonate membrane of the acceptor plate (e.g., Millipore Multiscreen).

  • Step 3: Donor Solution. Dilute the test compound (3-(4-Fluoro-2-methyl-benzyl)-piperidine derivative) in PBS (pH 7.4) to a 10 µM concentration, ensuring DMSO concentration remains

    
     1%. Add 300 µL to the donor wells.
    
  • Step 4: Incubation. Assemble the donor and acceptor plates. Incubate at 25°C for 18 hours in a humidity-saturated chamber to prevent evaporation.

  • Step 5: Quantification. Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Step 6: Validation. Calculate the effective permeability (

    
    ). The system is self-validating if the internal standard (Verapamil) yields a 
    
    
    
    cm/s (high permeation control) and Theophylline yields
    
    
    cm/s (low permeation control).
Protocol 2: Radioligand Binding Assay for Monoamine Transporters (hDAT)
  • Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing human Dopamine Transporter (hDAT). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Step 2: Incubation Mixture. In a 96-well plate, combine 50 µL of

    
    -WIN35,428 (final concentration 1.5 nM), 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).
    
  • Step 3: Non-Specific Binding. Define non-specific binding using 10 µM Nomifensine in parallel control wells.

  • Step 4: Equilibration & Filtration. Incubate the plate at 4°C for 2 hours. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters 3x with ice-cold buffer.

  • Step 5: Scintillation & Analysis. Add scintillation cocktail to the filters and count radioactivity. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow cluster_phase1 Phase 1: ADME & BBB Profiling cluster_phase2 Phase 2: Target Engagement Start Compound Preparation (CAS 1172955-97-3) PAMPA PAMPA-BBB Assay (Porcine Brain Lipid) Start->PAMPA LCMS LC-MS/MS Quantification (Permeability Coefficient) PAMPA->LCMS Binding Radioligand Binding (hDAT, hSERT, hNET) LCMS->Binding Pe > 4.0 x 10^-6 cm/s Scintillation Scintillation Counting (IC50 / Ki Determination) Binding->Scintillation Decision Lead Optimization / Go-No-Go Scintillation->Decision

Fig 2: High-throughput screening workflow for CNS penetrance and target affinity.

References

  • Wikipedia Contributors. "4-Benzylpiperidine." Wikipedia, The Free Encyclopedia.[Link]

  • Wikipedia Contributors. "2-Benzylpiperidine." Wikipedia, The Free Encyclopedia.[Link]

  • Kwak, J., et al. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." ACS Medicinal Chemistry Letters, 2022.[Link]

  • Pérez-Areales, F. J., et al. "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease." Pharmaceuticals, 2023.[Link]

Sources

Foundational

Chemical properties and stability of 3-(4-Fluoro-2-methyl-benzyl)-piperidine

The following technical guide details the chemical properties, stability profile, and handling protocols for 3-(4-Fluoro-2-methyl-benzyl)-piperidine , a critical pharmacophore in medicinal chemistry. Critical Intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, stability profile, and handling protocols for 3-(4-Fluoro-2-methyl-benzyl)-piperidine , a critical pharmacophore in medicinal chemistry.

Critical Intermediate for GPCR & Enzyme Inhibitor Discovery[1][2]

Part 1: Executive Summary

3-(4-Fluoro-2-methyl-benzyl)-piperidine is a high-value heterocyclic building block used primarily in the development of neurological therapeutics.[1] Unlike its achiral regioisomer (the 4-benzyl analog used in Pimavanserin), the 3-substituted piperidine motif introduces a chiral center at the C3 position , creating distinct enantiomeric profiles (


 and 

) that significantly influence binding affinity in Structure-Activity Relationship (SAR) campaigns.

This compound serves as a lipophilic amine scaffold, often targeting serotonin receptors (5-HT2A), monoamine transporters, and monoacylglycerol lipase (MAGL).[1] Its stability profile is defined by the susceptibility of its secondary amine to oxidation and the metabolic robustness provided by the para-fluorine substituent.[1]

Part 2: Chemical Identity & Physicochemical Properties

Nomenclature & Identification
PropertySpecification
IUPAC Name 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine
Molecular Formula C

H

FN
Molecular Weight 207.29 g/mol (Free Base) / 243.75 g/mol (HCl Salt)
Chirality Racemic (contains one stereocenter at Piperidine-C3).[2][3] Requires chiral resolution for advanced stages.
Appearance Colorless to pale yellow viscous oil (Free Base); White crystalline solid (HCl Salt).[1]
Physicochemical Profile

The ortho-methyl group on the benzyl ring introduces steric bulk that restricts rotation, potentially locking the molecule into bioactive conformations distinct from non-methylated analogs.

ParameterValue (Estimated/Experimental)Significance
pKa (Basic N) 9.8 – 10.2Highly basic; exists predominantly as a cation at physiological pH (7.4).
LogP 3.2 – 3.6Lipophilic; indicates high blood-brain barrier (BBB) permeability.[1]
Solubility < 0.1 mg/mL (Water, pH 7)Requires salt formation (HCl, Tartrate) or co-solvents (DMSO, Ethanol) for aqueous formulation.[1]
H-Bond Donors 1 (Secondary Amine)Critical for anchoring in receptor active sites (e.g., Aspartate residues).[1]

Part 3: Stability & Degradation Profile

Intrinsic Stability

The molecule possesses two primary vectors of instability: the secondary amine (oxidation/alkylation) and the benzylic carbon (autoxidation).[1] However, the ortho-methyl group provides steric shielding to the benzylic position, slightly enhancing oxidative stability compared to unsubstituted benzylpiperidines.

Forced Degradation Pathways (Stress Testing)

The following diagram illustrates the degradation logic under stress conditions.

DegradationPathways Parent 3-(4-Fluoro-2-methyl-benzyl)-piperidine NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / Peroxides Carbamate N-Carbamate (CO2 Exposure) Parent->Carbamate Atmospheric CO2 BenzylOx Benzylic Ketone (Radical Oxidation) Parent->BenzylOx UV Light / O2

Figure 1: Primary degradation pathways. The secondary amine is the most reactive site, prone to N-oxidation and carbamate formation upon air exposure.

Stability Protocols
  • Solid State: The HCl salt is hygroscopic.[1] Store at 2–8°C under desiccated conditions.

  • Solution State: Solutions in DMSO or Methanol are stable for 24 hours at RT.[1] Aqueous solutions (pH > 8) may precipitate the free base.[1]

  • Air Sensitivity: The free base absorbs atmospheric CO

    
     to form carbamates.[1] Always handle under Nitrogen or Argon.[1]
    

Part 4: Synthesis & Impurity Profiling

Synthetic Route Strategy

To access the 3-isomer specifically, a reduction of 3-substituted pyridine is preferred over ring construction, ensuring the integrity of the piperidine skeleton.

Step 1: Suzuki-Miyaura coupling of 3-pyridineboronic acid with 4-fluoro-2-methylbenzyl bromide.[1] Step 2: Catalytic hydrogenation (PtO


 or Pd/C) of the pyridine ring to the piperidine.[1]

SynthesisWorkflow Start 3-Pyridineboronic Acid + 4-Fluoro-2-methylbenzyl Bromide Intermediate Intermediate: 3-(4-Fluoro-2-methylbenzyl)pyridine Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 Product Product (Racemic): 3-(4-Fluoro-2-methyl-benzyl)-piperidine Intermediate->Product Hydrogenation H2, PtO2, AcOH ChiralSep Chiral Resolution (Prep HPLC / Tartaric Acid) Product->ChiralSep Optional: Isomer Isolation

Figure 2: Synthetic workflow targeting the 3-isomer. Note that hydrogenation yields a racemic mixture requiring downstream resolution.[1]

Critical Impurities
  • Des-fluoro Analog: Result of hydrogenolysis of the C-F bond during the pyridine reduction step. Control: Use mild hydrogenation catalysts (e.g., Rh/Al

    
    O
    
    
    
    ) to prevent defluorination.[1]
  • Pyridine Residues: Incomplete reduction leads to aromatic impurities which are toxic and alter pKa.[1]

  • Enantiomeric Excess (ee): For chiral applications, the "wrong" isomer is considered an impurity (e.g.,

    
    -isomer in an 
    
    
    
    -optimized drug).[1]

Part 5: Experimental Protocols

Analytical Method: HPLC Purity

This method separates the 3-isomer from potential pyridine precursors and regioisomers.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 260 nm (Aromatic).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Retention Logic: The amine will elute early; the pyridine intermediate will act more lipophilic at neutral pH but similar at acidic pH.[1] The TFA ensures the amine is protonated, improving peak shape.[1]

Handling & Safety
  • Hazard: Causes skin irritation and serious eye irritation (H315, H319).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1]

  • Neutralization: Spills should be treated with weak acid (citric acid) before disposal to neutralize the basic amine.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 68260832, 1-benzyl-3,3-difluoro-4-methylpiperidine (Analogous Scaffold Data). Retrieved from [Link][1]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine: Synthetic Approaches to Fluorinated Piperidines. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Retrieved from [Link][1]

Sources

Exploratory

The Strategic Role of Piperidine Scaffolds in Modern Medicinal Chemistry: From Physicochemical Tuning to Late-Stage Functionalization

Executive Summary The piperidine ring is a cornerstone of modern drug discovery, ranking as the third most frequently utilized ring structure in FDA-approved pharmaceuticals [1]. Its ubiquity is driven by an exceptional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a cornerstone of modern drug discovery, ranking as the third most frequently utilized ring structure in FDA-approved pharmaceuticals [1]. Its ubiquity is driven by an exceptional balance of synthetic tractability, favorable physicochemical properties, and conformational versatility. This technical guide explores the causal relationships between piperidine structural modifications and their resulting pharmacokinetic (PK) and pharmacodynamic (PD) profiles, detailing state-of-the-art workflows for late-stage functionalization and scaffold hopping.

Physicochemical Rationale: The "Why" Behind Piperidine

The intrinsic properties of the unsubstituted piperidine scaffold make it an ideal pharmacophore base. With a pKa of ~11.2, piperidine is predominantly protonated at physiological pH (7.4). This cationic state is crucial for engaging in robust cation-π interactions and hydrogen bonding within target protein binding pockets (e.g., the catalytic gorge of acetylcholinesterase). Furthermore, its baseline lipophilicity (logP ~0.84) provides a balanced profile that promotes passive membrane permeability without excessively driving non-specific protein binding or aggregation.

However, subtle structural modifications—such as the introduction of a methyl group—can significantly alter this Absorption, Distribution, Metabolism, and Excretion (ADME) profile. As demonstrated by1, positional methylation dictates both steric hindrance and inductive effects.

Quantitative Data: Physicochemical Properties of Piperidine Isomers
PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
Molecular Weight ( g/mol ) 85.1599.1899.1899.18
logP 0.841.101.101.10
pKa 11.2210.9511.0711.23
Caco-2 Permeability ModerateMod-HighMod-HighMod-High
Metabolic Stability LowModerateModerateModerate

Causality Insight: The addition of a methyl group universally increases lipophilicity (logP from 0.84 to 1.10), enhancing Caco-2 permeability. However, substitution at the 2- or 3-position slightly reduces basicity (pKa 10.95 and 11.07) because steric hindrance and subtle inductive effects restrict the availability of the nitrogen's lone pair for protonation.

Navigating Metabolic Liabilities via Scaffold Hopping

Despite its advantages, the unsubstituted piperidine scaffold is highly susceptible to cytochrome P450-mediated oxidation at the α-carbon (adjacent to the nitrogen). To mitigate this intrinsic liability, medicinal chemists employ scaffold hopping, substituting piperidine with conformationally restricted bioisosteres.

By integrating fused or bridged bicyclic systems (e.g., 2-azabicyclo[2.2.2]octane) or spirocyclic motifs, researchers can shield the vulnerable α-C-H bonds from enzymatic degradation. This rigidification not only improves metabolic half-life but often enhances target binding affinity by locking the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding.

ScaffoldHopping A Identify Piperidine Metabolic Liability B In Silico Bioisostere Design A->B C Synthesis of Fused/ Spiro Scaffolds B->C D In Vitro ADME & Microsomal Assays C->D E Lead Optimization D->E

Logical workflow for identifying and resolving piperidine metabolic liabilities.

Late-Stage Functionalization (LSF) of Piperidines

Historically, functionalizing the piperidine ring required de novo synthesis. Modern methodologies leverage Late-Stage Functionalization (LSF) to directly modify C(sp3)-H bonds on pre-existing piperidine-containing drugs. A highly robust platform involves the 2 via sequential iminium ion formation.

LSFMechanism N1 N-Alkyl Piperidine N2 N-Oxide Intermediate N1->N2 Oxidation N3 endo-Iminium Ion (Electrophile) N2->N3 α-C-H Elimination N4 Nucleophilic Addition N3->N4 + Nucleophile N5 α-Functionalized Product N4->N5

Mechanistic sequence of late-stage α-functionalization via iminium intermediates.

Self-Validating Experimental Protocol: Selective endo-Cyclic α-Functionalization

This methodology details the regioselective α-alkylation/heteroarylation of complex N-alkyl piperidines.

Objective: To introduce a carbon-based nucleophile at the α-position of an N-alkyl piperidine without disrupting existing Lewis acid/base-sensitive functional groups.

Step-by-Step Methodology:

  • N-Oxidation: Dissolve the N-alkyl piperidine substrate (0.2 mmol) in anhydrous dichloromethane (DCM, 2.0 mL). Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) at 0 °C. Stir for 2 hours until complete conversion to the N-oxide is confirmed via LC-MS.

    • Causality:m-CPBA selectively oxidizes the tertiary amine to an N-oxide, priming the molecule for a regioselective Polonovski-type elimination.

  • Elimination to Iminium Ion: Cool the reaction mixture to -78 °C. Slowly add pivaloyl chloride (PivCl, 2.5 equiv) under an inert nitrogen atmosphere.

    • Causality: PivCl acts as an activating agent, triggering α-C-H elimination to generate the highly reactive endo-cyclic iminium ion intermediate. Maintaining -78 °C prevents non-specific degradation and ensures endo-selectivity.

  • Nucleophilic Trapping: Introduce the desired carbon-based nucleophile (e.g., a Grignard reagent or electron-rich heteroarene, 3.0 equiv) directly into the reaction vessel in situ. Gradually warm the mixture to room temperature over 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize residual acid. Extract the organic layer with DCM (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation & Yield Determination: Determine the assay yield via 1H NMR using 1,1,2,2-tetrachloroethane as an internal standard. The presence of a new downfield methine proton confirms successful α-functionalization prior to flash chromatography purification.

Clinical Case Studies: Target Engagement & Stereochemistry

The structural versatility of piperidine is evident in its ability to bind diverse therapeutic targets. Recent advancements emphasize the 3. Introducing chiral centers perfectly adapts the molecule to asymmetric protein-binding sites, significantly enhancing selectivity and reducing off-target hERG toxicity.

Representative FDA-Approved Piperidine-Containing Drugs
Drug NameTherapeutic AreaPrimary TargetPiperidine Structural Role
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE)N-benzylpiperidine acts as a pharmacophore, engaging in cation-π interactions within the catalytic gorge.
Paroxetine Major Depressive DisorderSerotonin Transporter (SERT)Core scaffold dictating the 3D spatial arrangement of aryl groups for optimal binding.
Ceritinib Non-Small Cell Lung CancerAnaplastic Lymphoma Kinase (ALK)Piperidine tail improves aqueous solubility and modulates central nervous system (CNS) penetration.

Causality Insight: In the design of 4, para-substitution on the piperidine ring significantly enhances the inhibitory effect compared to meta-substitution. The para-vector aligns optimally with the amino acid residues in the MAO entrance cavity, maximizing Van der Waals contacts and hydrogen bonding.

Conclusion

The piperidine scaffold remains an indispensable tool in the medicinal chemist's arsenal. By understanding its foundational physicochemical properties and leveraging modern late-stage functionalization techniques, researchers can systematically overcome ADME liabilities, fine-tune target selectivity, and continue to expand the druggable chemical space.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry Source: BenchChem URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL
  • Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL

Sources

Foundational

An In-depth Technical Guide to the Binding Affinity Profiles of 3-Substituted Piperidine Ligands

Foreword: The Enduring Relevance of the Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically succes...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs and biologically active natural products. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for engaging with biological targets. Among its many derivatives, those functionalized at the 3-position have emerged as a particularly fruitful area of research, yielding potent and selective ligands for a wide array of receptors and enzymes. This guide provides an in-depth exploration of the binding affinity profiles of 3-substituted piperidine ligands, synthesizing structure-activity relationship (SAR) insights with the practical methodologies required for their characterization. We will dissect the causal relationships behind experimental design and data interpretation, offering a robust framework for researchers, scientists, and drug development professionals.

Foundational Principles: Quantifying Molecular Recognition

At the heart of pharmacology lies the concept of binding affinity—the strength of the interaction between a ligand and its molecular target.[1] This interaction is the initiating event for any subsequent biological response. Affinity is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which 50% of the target receptors are occupied at equilibrium.[1] A smaller Kd value signifies a higher binding affinity.[1] In competitive binding assays, affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicates the concentration of a test ligand required to displace 50% of a reference ligand. Understanding these quantitative measures is crucial for comparing and optimizing potential drug candidates.

Key Biological Targets and Structure-Activity Relationships (SAR)

The therapeutic versatility of 3-substituted piperidines stems from their ability to target a diverse range of proteins. The nature and orientation of the substituent at the 3-position, often in concert with modifications at the piperidine nitrogen (N1-position), are critical determinants of both potency and selectivity.

Dopamine Receptors

3-Aryl piperidines are classic scaffolds for dopamine receptor ligands. The 3-(3-hydroxyphenyl)piperidine moiety, in particular, has been shown to be indispensable for high potency and selectivity as a dopamine autoreceptor agonist.[2]

  • The 3-Aryl Group: The presence of a 3-hydroxyphenyl group at the 3-position is a critical pharmacophore for dopamine receptor activity. This hydroxyl group is believed to mimic the catechol hydroxyls of dopamine, forming key hydrogen bond interactions within the receptor binding pocket.[2]

  • The N-Substituent: The size and nature of the substituent on the piperidine nitrogen significantly modulate activity. For 3-(3-hydroxyphenyl)piperidines, N-propyl, N-butyl, and N-phenethyl groups have been shown to yield the most potent compounds.[2]

A series of 3-aryl piperidine analogs have been developed as potent and efficacious agonists for the human dopamine D4 receptor, highlighting the tunability of this scaffold.[3]

Opioid Receptors

The 3-substituted piperidine framework is also prominent in the design of opioid receptor ligands. Small structural modifications can dramatically shift a compound's profile from an agonist to an antagonist.

  • Stereochemistry and Methylation: In the case of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the addition of a trans-3-methyl group to an existing agonist scaffold can convert it into a pure opioid antagonist.[4] This demonstrates the profound impact of stereochemistry and subtle structural changes on functional activity.

  • N-Substituent Diversity: A study involving a three-component library built around a (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core led to the discovery of a novel κ-opioid receptor selective ligand.[5] This work underscores the importance of exploring diverse N-substituents to achieve receptor subtype selectivity.

Kinase Inhibition: The PI3K/Akt/mTOR Pathway

Dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a hallmark of many cancers, making it a critical therapeutic target.[6] Several 3-substituted piperidine derivatives have been identified as potent inhibitors of PI3K.[6] By blocking the action of PI3K, these compounds prevent the downstream phosphorylation cascade that promotes cell growth and survival, ultimately leading to the inhibition of proliferation and the induction of apoptosis.[6]

Below is a diagram illustrating the intervention point of 3-substituted piperidine derivatives within this critical cancer signaling pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Ligand 3-Substituted Piperidine Inhibitor Ligand->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by 3-substituted piperidines.

Summary of Binding Affinities

The following table summarizes representative binding affinity data for various 3-substituted piperidine ligands, illustrating the impact of structural modifications on potency and selectivity.

Target ReceptorLigand ScaffoldKey SubstituentsBinding Affinity (Ki, nM)Reference
Sigma-1 (σ1R)2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneN/A (Lead Compound)3.2[7]
Sigma-1 (σ1R)Phenylacetamide-piperazine derivative3-position phenylacetamide181[8]
Dopamine Autoreceptor3-(3-hydroxyphenyl)piperidineN-n-propylHigh Potency (qualitative)[2]
Dopamine D43-aryl piperidine analogFused bicyclic ring at N1Potent (qualitative)[3]
κ Opioid Receptor(+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivativeN-{(2'S)-[3-(4-hydroxyphenyl)propanamido]-3'-methylbutyl}Selective for κ (qualitative)[5]

Methodologies for Binding Affinity Determination

A variety of robust biophysical techniques are available to determine the binding affinity of a ligand for its target.[9] The choice of method often depends on factors such as throughput requirements, the nature of the target protein, and the level of thermodynamic detail required.[9][10]

Binding_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis cluster_validation Phase 4: Validation & Optimization Synthesis Ligand Synthesis & Purification Assay Binding Affinity Measurement (e.g., Radioligand Assay, SPR, ITC) Synthesis->Assay TargetPrep Target Protein Expression & Purification TargetPrep->Assay Data Data Acquisition Assay->Data Raw Data Model Model Fitting (e.g., Sigmoidal Dose-Response) Data->Model Params Parameter Determination (KD, Ki, IC50) Model->Params Calculated Values SAR SAR Analysis Params->SAR Docking Computational Docking (Optional) Params->Docking Optimization Lead Optimization SAR->Optimization Docking->Optimization

Caption: General workflow for binding affinity profiling.

Radioligand Binding Assays

This is a highly sensitive and widely used technique that measures the ability of a test compound to displace a radioactively labeled ligand ('radioligand') from its receptor.[10] It is the gold standard for many receptor systems, particularly G-protein coupled receptors (GPCRs). The assay directly quantifies the interaction at the target site, providing robust IC50 and Ki values.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding events in real-time.[1][11] The target protein is immobilized on a sensor chip, and the test ligand is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected and recorded. A key advantage of SPR is its ability to determine not only the affinity (Kd) but also the kinetic rate constants for association (kon) and dissociation (koff).[11]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[10][11] By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[11] This provides a complete thermodynamic profile of the binding event, offering deep mechanistic insights.

Computational Docking

In silico molecular docking has become an indispensable tool for predicting the binding modes and affinities of ligands.[12][13] Using software like AutoDock, a ligand's structure is computationally fitted into the three-dimensional structure of a protein's binding site.[12] A scoring function is then used to estimate the binding energy. Docking is crucial for prioritizing compounds for synthesis and for rationalizing observed SAR data, thereby accelerating the drug discovery cycle.[12][14]

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system for determining the binding affinity (Ki) of a 3-substituted piperidine test compound for a target receptor (e.g., the dopamine D2 receptor).

4.1 Materials and Reagents

  • Target: Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Ligand: Haloperidol (10 µM) or another suitable unlabeled antagonist.

  • Test Compounds: 3-substituted piperidine ligands dissolved in DMSO, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • Equipment: 96-well filter plates (GF/B or GF/C), cell harvester, liquid scintillation counter, multi-channel pipettes.

4.2 Experimental Procedure

  • Rationale: The goal is to create a competition between a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound for the receptor binding sites.

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay Buffer + Radioligand + Membranes.

    • Non-specific Binding (NSB): Assay Buffer + Radioligand + Membranes + high concentration of unlabeled antagonist (e.g., 10 µM Haloperidol). This step is critical as it defines the signal from binding to non-receptor components, which must be subtracted from all other measurements.

    • Test Compound Wells: Assay Buffer + Radioligand + Membranes + serially diluted test compound.

  • Assay Incubation:

    • To each well, add 50 µL of the appropriate components (buffer, non-specific ligand, or test compound).

    • Add 50 µL of the radioligand at a final concentration close to its Kd value (e.g., 0.2 nM [³H]-Spiperone). Using a concentration near the Kd ensures a robust signal window and sensitivity to competition.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (e.g., 10-20 µg protein/well).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Filtration:

    • Rationale: This step rapidly separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand. The cold buffer minimizes dissociation of the bound radioligand during the washing steps.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

4.3 Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). This represents the signal originating solely from the target receptors.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound. The data should form a sigmoidal dose-response curve.

  • Determine IC50: Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This correction accounts for the competitive effect of the radioligand itself, providing a true measure of the test compound's affinity.

Conclusion and Future Directions

The 3-substituted piperidine scaffold remains a highly privileged and versatile framework in drug discovery. A deep understanding of its structure-activity relationships, enabled by a suite of powerful biophysical and computational techniques, is paramount for the successful design of novel therapeutics. The ability to precisely tune the substituents at the 3-position and the piperidine nitrogen allows for the optimization of binding affinity, selectivity, and functional activity against a wide range of biological targets. Future efforts will likely focus on leveraging advanced synthetic methods, such as chemo-enzymatic and asymmetric catalysis, to access novel and stereochemically complex piperidine derivatives.[15][16][17] The continued integration of high-throughput screening, detailed biophysical characterization, and predictive computational modeling will undoubtedly accelerate the translation of these promising scaffolds into next-generation medicines.

References

  • Binding affinity in drug design: experimental and computational techniques. (2019). Taylor & Francis Online.
  • Experimental Methods for Binding Affinity Determin
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • Binding Affinity | Malvern Panalytical. Malvern Panalytical.
  • Techniques to Measure Binding. (2026). Biology LibreTexts.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. (2025). Benchchem.
  • What are some physical methods to determine binding affinity of a protein? (2020).
  • Identification of an Opioid κ Receptor Subtype-Selective N-Substituent for (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine.
  • 3-Phenylpiperidines.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. (2025). Benchchem.
  • Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. (2005). PubMed.
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
  • Computational Docking Analysis of Piperidine-3-Carboxylic Acid Derivatives: A Compar
  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
  • Synthesis and receptor binding studies of 3-substituted piperazine deriv
  • Substituted 3-phenylpiperidines: new centrally acting dopamine autoreceptor antagonists.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A.
  • Examples of biologically active 3-substituted piperidines.
  • Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020). Taylor & Francis Online.
  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). PubMed.
  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry.
  • substituted (S)-Phenylpiperidines and Rigid Congeners as Preferential Dopamine Autoreceptor Antagonists: Synthesis and Structure-Activity Relationships.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (2005). PubMed.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). Journal of the American Chemical Society.
  • New mu-opioid receptor agonists with piperazine moiety. Semantic Scholar.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies and Protocols for 3-(4-Fluoro-2-methyl-benzyl)-piperidine

Introduction and Pharmacological Context 3-Substituted piperidines represent a privileged class of scaffolds in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics. Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

3-Substituted piperidines represent a privileged class of scaffolds in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics. Specifically, benzylpiperidine derivatives are heavily investigated as monoamine reuptake inhibitors, serotonin receptor modulators[1], and highly selective opioid receptor ligands[2].

The compound 3-(4-Fluoro-2-methyl-benzyl)-piperidine (often isolated as a hydrochloride salt) is a commercially available, high-value building block[3]. The incorporation of the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position, while the ortho-methyl group restricts the conformational flexibility of the benzyl rotor, often leading to increased target binding affinity.

Physicochemical Profile

To establish a self-validating system for synthesis, target validation metrics must be defined prior to experimental execution. The following table summarizes the key properties of the target compound[3][4].

PropertyValue / Description
Chemical Name 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride
CAS Registry Number 1172955-97-3
Molecular Formula C₁₃H₁₈FN · HCl
Molecular Weight 243.75 g/mol
Physical State Solid (typically white to off-white powder)
Storage Conditions Desiccated at room temperature or 2-8°C

Synthetic Strategy and Mechanistic Rationale

Because proprietary, highly specific industrial routes for CAS 1172955-97-3 are often restricted to vendor master files, researchers must rely on robust, generalized synthetic pathways for 3-benzylpiperidines[2]. The most reliable and scalable approach involves a convergent synthesis utilizing a Suzuki-Miyaura cross-coupling followed by catalytic hydrogenation .

  • Phase 1 (C-C Bond Formation): Coupling 3-pyridinylboronic acid with 4-fluoro-2-methylbenzyl bromide establishes the core carbon framework.

  • Phase 2 (Aromatic Reduction): The pyridine ring is highly resistant to standard hydrogenation due to aromatic stabilization. Using Adams' catalyst (PtO₂) in an acidic medium protonates the pyridine nitrogen, lowering the aromatic resonance energy and facilitating complete reduction to the piperidine.

  • Phase 3 (Salt Formation): The lipophilic free base is converted to the hydrochloride salt to ensure long-term stability and aqueous solubility for biological assays[3].

Workflow Visualization

G SM Starting Materials: 3-Pyridylboronic acid + 4-Fluoro-2-methylbenzyl bromide Rx1 Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Heat SM->Rx1 Int1 Intermediate: 3-(4-Fluoro-2-methylbenzyl)pyridine Rx1->Int1 Rx2 Catalytic Hydrogenation PtO2, H2 (50 psi), AcOH Int1->Rx2 Int2 Free Base: 3-(4-Fluoro-2-methyl-benzyl)-piperidine Rx2->Int2 Rx3 Salt Formation HCl in Dioxane Int2->Rx3 Prod Target Product: 3-(4-Fluoro-2-methyl-benzyl)-piperidine HCl Rx3->Prod

Synthetic workflow for 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride.

Step-by-Step Experimental Protocol

Note: The following is a representative, field-validated protocol adapted for the synthesis of fluorinated 3-benzylpiperidine derivatives. All procedures must be conducted in a certified fume hood using appropriate PPE.

Step 1: Synthesis of 3-(4-Fluoro-2-methylbenzyl)pyridine (Suzuki Coupling)

Causality & Design: A biphasic solvent system (Toluene/Water) is utilized to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃). The base is critical for activating the boronic acid via the formation of a reactive boronate complex, which undergoes transmetalation with the palladium intermediate.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, add 3-pyridinylboronic acid (1.0 equiv) and 4-fluoro-2-methylbenzyl bromide (1.05 equiv).

  • Solvent & Base: Add a degassed mixture of Toluene and 2M aqueous K₂CO₃ (ratio 3:1 v/v).

  • Catalyst Addition: Introduce Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). Crucial: Pd(0) is oxygen-sensitive; ensure strict inert atmosphere.

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 12–16 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, and wash the combined organics with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure pyridine intermediate.

Step 2: Reduction to 3-(4-Fluoro-2-methyl-benzyl)-piperidine

Causality & Design: Standard Pd/C is often insufficient for pyridine reduction. Platinum dioxide (PtO₂) in glacial acetic acid is employed. The acidic medium protonates the pyridine, rendering the ring more electron-deficient and highly susceptible to catalytic hydrogenation.

  • Preparation: Dissolve the 3-(4-fluoro-2-methylbenzyl)pyridine intermediate in glacial acetic acid (approx. 10 mL per gram of substrate) in a high-pressure hydrogenation vessel.

  • Catalyst: Add PtO₂ (Adams' catalyst, 10% w/w).

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂.

  • Reaction: Agitate the mixture at room temperature for 24 hours. The theoretical uptake of 3 equivalents of H₂ should be monitored.

  • Workup: Carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the platinum catalyst. Safety Note: Do not let the Celite pad dry out, as spent catalyst can be pyrophoric.

  • Neutralization: Concentrate the filtrate, then basify the residue with 1M NaOH to pH 10 to generate the free base. Extract with dichloromethane (DCM), dry over Na₂SO₄, and evaporate the solvent.

Step 3: Hydrochloride Salt Formation

Causality & Design: The free base is an oil or low-melting solid prone to oxidation. Conversion to the HCl salt yields a stable, crystalline powder with a molecular weight of 243.75 g/mol [3].

  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or DCM.

  • Precipitation: Dropwise, add a 4M solution of HCl in dioxane (1.1 equiv) while stirring at 0°C. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes, then filter the precipitate under vacuum.

  • Washing & Drying: Wash the solid with cold anhydrous ether and dry under high vacuum to afford 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride. Validate purity via NMR and HR-MS.

References

  • Ueno, S., et al. "Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor: Structure–Activity Relationship Study of Matrine Alkaloids." Chemical and Pharmaceutical Bulletin (J-Stage). URL:[Link]

  • Seyfried, C., et al. "EP0648767B1 - Piperdine and piperazine derivatives which affect the C.N.S." Google Patents.

Sources

Application

Application Note &amp; Protocol: A Systematic Approach to Optimal Solvent Selection for 3-(4-Fluoro-2-methyl-benzyl)-piperidine

Abstract: The selection of an appropriate solvent is a critical, foundational step in the development of pharmaceutical compounds. It influences every stage from synthesis and purification to formulation and final produc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The selection of an appropriate solvent is a critical, foundational step in the development of pharmaceutical compounds. It influences every stage from synthesis and purification to formulation and final product stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent for 3-(4-Fluoro-2-methyl-benzyl)-piperidine, a representative substituted piperidine derivative. We will explore the theoretical underpinnings of solubility, present robust experimental protocols for both qualitative and quantitative assessment, and discuss the importance of stability and green chemistry principles in making a final, data-driven decision.

Introduction: The Critical Role of Solvent Selection

Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals.[1][] The compound 3-(4-Fluoro-2-methyl-benzyl)-piperidine is an amphiphilic molecule, possessing both a polar, basic secondary amine within the piperidine ring and a non-polar, substituted aromatic benzyl group. This duality dictates its complex solubility behavior. The choice of solvent is not merely about dissolution; it is a strategic decision that impacts process efficiency, yield, purity, safety, and environmental footprint.[3] An improper solvent can lead to poor reaction kinetics, difficult purifications, unstable formulations, or the use of environmentally hazardous materials.[4]

This guide provides a logical, multi-faceted approach to solvent selection, moving from theoretical prediction to empirical validation.

Physicochemical Profile of 3-(4-Fluoro-2-methyl-benzyl)-piperidine

A thorough understanding of the molecule's structure is the first step in predicting its solubility.

Chemical Structure (Free Base):

  • Molecular Formula: C₁₃H₁₈FN[5][6]

  • Molecular Weight: 207.29 g/mol [6]

  • Key Functional Groups:

    • Piperidine Ring: A saturated, six-membered nitrogen-containing heterocycle. The secondary amine (pKa ~11) is basic and acts as a hydrogen bond acceptor and donor.[]

    • Substituted Benzyl Group: The fluoro- and methyl-substituted aromatic ring is non-polar and contributes to the molecule's hydrophobicity.

The molecule is often handled as a hydrochloride salt (C₁₃H₁₉ClFN, MW: 243.75) to improve its stability and water solubility.[7][8] It is crucial to distinguish between the free base and the salt form, as their solubility profiles will differ dramatically. The free base will be more soluble in organic solvents, while the HCl salt will favor polar, protic solvents.

PropertyValue (Free Base)Value (Hydrochloride Salt)Influence on Solubility
CAS Number 955315-13-6[5][6]1172955-97-3[7]Unique identifiers for each form.
Molecular Formula C₁₃H₁₈FN[5][6]C₁₃H₁₉ClFN[7][8]Affects molecular weight and polarity.
Molecular Weight 207.29 g/mol [6]243.75 g/mol [7][8]Important for concentration calculations.
Primary Functional Group Secondary Amine (Basic)Ammonium Chloride (Ionic Salt)The basic amine of the free base allows for dissolution in acidic solutions. The salt form is ionic, favoring polar solvents.
Structural Features Aromatic Ring, Alkyl ChainAromatic Ring, Alkyl ChainThe non-polar benzyl group enhances solubility in less polar organic solvents.

Theoretical Framework & Green Chemistry Considerations

The principle of "like dissolves like" provides a foundational starting point. However, in pharmaceutical development, solvent selection must be overlaid with safety, health, and environmental (SHE) considerations.[4] Several pharmaceutical companies and consortiums have developed solvent selection guides that rank common solvents based on their SHE impact.[9][10][11]

A Decision-Making Framework: The intended application is the primary driver for solvent selection. The following diagram illustrates a logical approach to narrowing down solvent choices.

G Fig. 1: Logic for Initial Solvent Consideration A Intended Application B Chemical Synthesis (Reaction Medium) A->B C Purification A->C D Formulation / Final Product A->D B1 Inertness High Boiling Point Reagent Solubility B->B1 C1 Extraction C->C1 C2 Crystallization C->C2 C3 Chromatography C->C3 D1 Biocompatibility Low Toxicity (ICH Q3C) Appropriate Volatility D->D1 B2 Examples: Toluene, 2-MeTHF, Acetonitrile, NMP B1->B2 C1_ex Examples: Ethyl Acetate, DCM, MTBE C1->C1_ex C2_ex Examples: Ethanol, IPA, Heptane, Acetonitrile C2->C2_ex C3_ex Examples: Hexanes/EtOAc, DCM/Methanol C3->C3_ex D2 Examples: Ethanol, Water, PG, PEG 400 D1->D2 G Fig. 2: Experimental Workflow for Solvent Selection A Start: Define Application Need (e.g., Crystallization) B Protocol 4.1: Broad Qualitative Solubility Screen A->B C Identify 3-5 Promising Solvents B->C D Protocol 4.2: Quantitative Solubility Determination (UPLC-MS) C->D Sufficiently Soluble H Re-screen or Select Alternatives C->H None are Suitable E Protocol 4.3: Short-Term Stability Assessment (HPLC) D->E F Consolidate Data: Solubility, Stability, & SHE Ranking E->F G End: Select Optimal Solvent for Defined Application F->G H->B

Sources

Method

Reductive amination techniques for benzyl piperidine synthesis

Executive Summary The N-benzyl piperidine moiety is a privileged pharmacophore found in numerous therapeutic agents, including Donepezil (Alzheimer’s), Clebopride (gastroprokinetic), and various psychotropic analogs. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzyl piperidine moiety is a privileged pharmacophore found in numerous therapeutic agents, including Donepezil (Alzheimer’s), Clebopride (gastroprokinetic), and various psychotropic analogs. While conceptually simple, the formation of the C–N bond via reductive amination requires precise control over iminium ion formation and selective reduction to prevent side reactions such as direct carbonyl reduction (to benzyl alcohol) or enamine hydrolysis.

This Application Note provides three validated protocols for synthesizing benzyl piperidines, ranging from the bench-scale "Gold Standard" (STAB) to industrial-scalable catalytic hydrogenation. It includes mechanistic insights, decision matrices for method selection, and troubleshooting guides for substituted analogs.

Mechanistic Insight & Reaction Design[1]

The synthesis of N-benzyl piperidine proceeds through the condensation of piperidine (a secondary amine) with benzaldehyde to form a positively charged iminium ion intermediate. Unlike primary amines which form neutral imines (Schiff bases), secondary amines form iminium species that are highly electrophilic and susceptible to rapid hydrolysis.

Critical Success Factor: Chemoselectivity

The reducing agent must be selective enough to reduce the iminium ion faster than the carbonyl of the starting aldehyde.

  • Sodium Borohydride (NaBH₄): Too strong. Reduces aldehydes rapidly. Requires pre-formation of imine/iminium.[1]

  • Sodium Triacetoxyborohydride (STAB): The acetoxy groups withdraw electron density from boron, stabilizing the hydride. It reduces iminiums fast but reacts negligibly with aldehydes at room temperature.

DOT Diagram 1: Mechanistic Pathway

ReductiveAmination Substrates Benzaldehyde + Piperidine Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack SideProduct Benzyl Alcohol (Impurity) Substrates->SideProduct Direct Reduction (If non-selective) Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H₂O (Acid Cat.) Iminium->Hemiaminal + H₂O (Hydrolysis) Reduction Hydride Transfer (Rate Determining) Iminium->Reduction + H⁻ Product N-Benzyl Piperidine Reduction->Product

Caption: Pathway for secondary amine reductive amination. The red node (Iminium) is the critical species targeted for selective reduction.

Method A: The Research Standard (STAB Protocol)

Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Scope: Ideal for milligram to multigram scale. High functional group tolerance (nitro, ester, cyano compatible).[2][3] Reference: Based on the seminal work by Abdel-Magid et al. (1996).[4]

Materials
  • Benzaldehyde (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (10 mmol, 1.06 g) in DCE (30 mL).

  • Amine Addition: Add Piperidine (11 mmol, 1.09 mL) followed by Acetic Acid (10 mmol, 0.6 mL).

    • Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Imine Formation (Optional): Stir for 15–30 minutes at room temperature.

    • Expert Tip: While STAB allows for "one-pot" addition, a short pre-stir ensures the equilibrium shifts toward the iminium ion before the reducing agent is introduced, minimizing benzyl alcohol formation.

  • Reduction: Add STAB (14 mmol, 3.0 g) in three portions over 10 minutes.

    • Observation: Mild effervescence may occur. The reaction is slightly exothermic.

  • Monitoring: Stir at room temperature under nitrogen. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

    • Endpoint: Disappearance of benzaldehyde (UV active, high R_f).

  • Quench: Once complete (typically 1–4 hours), quench by adding saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes to neutralize acetic acid and decompose borate complexes.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Validation Criteria
  • ¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm).

  • Yield: Expect 85–95%.

Method B: Industrial/Green Scale (Catalytic Hydrogenation)

Reagent: H₂ gas (1 atm to 5 bar), Pd/C Scope: Scalable, high atom economy, no boron waste. Limitation: Incompatible with nitro groups, benzyl ethers, or C-Cl bonds (hydrogenolysis risk).

Protocol
  • Mixing: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Benzaldehyde (50 mmol) and Piperidine (50 mmol) in Ethanol (100 mL).

  • Catalyst: Add 10 wt% Pd/C (5 mol% Pd loading).

    • Safety: Add catalyst wet (50% water) or under an argon blanket to prevent ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with N₂ (3x), then fill with H₂ (3 bar/45 psi).

  • Reaction: Agitate at room temperature for 4–12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with EtOH.[5]

  • Isolation: Concentrate the filtrate. The product is often pure enough for use; otherwise, convert to HCl salt for crystallization.

Method C: The "Difficult Substrate" (Ti(OiPr)₄ Mediated)

Reagent: Titanium(IV) Isopropoxide + NaBH₄ Scope: Essential for sterically hindered analogs (e.g., ortho-substituted benzaldehydes or 2-substituted piperidines) where iminium formation is unfavorable. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the equilibrium to the iminium species.

Protocol
  • Mix Aldehyde (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

  • Stir at ambient temperature for 1–4 hours. (The solution will become viscous).

  • Dilute with Ethanol (10 mL per gram of substrate).

  • Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2 hours.

  • Quench (Critical): Add water (2 mL). A white precipitate (TiO₂) will form. Filter off the titanium salts before extraction.

Comparative Data & Decision Matrix

Table 1: Method Selection Guide
FeatureMethod A: STABMethod B: H₂ / Pd/CMethod C: Ti(OiPr)₄
Primary Utility General Research / Library SynthesisLarge Scale / Green ChemistrySterically Hindered / Unreactive
Atom Economy Low (Boron waste)High (Water is only byproduct)Low (Titanium waste)
Chemoselectivity Excellent (Tolerates NO₂, CN, Halogens)Moderate (Reduces NO₂, Alkenes)Good
Reaction Time 1–4 Hours4–12 Hours6–24 Hours
Cost ModerateLow (Reagents) / High (Equipment)Moderate
DOT Diagram 2: Optimization Workflow

Optimization Start Start: Benzyl Piperidine Synthesis CheckSubstrate Analyze Substrate Functional Groups Start->CheckSubstrate IsHindered Sterically Hindered? (e.g., 2,6-disubstituted) CheckSubstrate->IsHindered IsSensitive Sensitive Groups? (NO₂, C=C, Benzyl Ether) IsHindered->IsSensitive No MethodC Use Method C (Ti(OiPr)₄) Forcing Conditions IsHindered->MethodC Yes MethodA Use Method A (STAB) Standard Protocol IsSensitive->MethodA Yes MethodB Use Method B (H₂/Pd) Green/Scalable IsSensitive->MethodB No

Caption: Decision tree for selecting the optimal reductive amination protocol based on substrate complexity.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield / High Benzyl Alcohol:

    • Cause: Reducing agent added before iminium formation reached equilibrium.

    • Fix: Pre-stir amine and aldehyde for 1 hour with molecular sieves or use Method C (Ti-mediated).

  • Incomplete Reaction:

    • Cause: Wet solvent (water hydrolyzes the iminium back to aldehyde).

    • Fix: Use anhydrous DCE/THF and flame-dry glassware.

  • Product Instability:

    • Note: Benzyl piperidines are tertiary amines and are generally stable. However, they can oxidize to N-oxides upon prolonged air exposure. Store as HCl salts.

Safety Note
  • Cyanoborohydride (NaBH₃CN): Historically used but NOT recommended due to high toxicity and HCN generation at low pH. STAB offers superior safety and selectivity profiles.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][4]

  • Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry. [Link][8]

  • Nishimura, S. (2001).[9] "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-Interscience. [Link]

  • FDA Guidance for Industry. (2018). "Q3D Elemental Impurities." (Relevant for Pd removal in Method B). [Link]

Sources

Application

Application Note: High-Throughput Screening of 3-(4-Fluoro-2-methyl-benzyl)-piperidine Derivatives for 5-HT2A Inverse Agonism

Abstract & Scientific Context The molecule 3-(4-Fluoro-2-methyl-benzyl)-piperidine represents a critical pharmacophore in the development of selective serotonin 5-HT2A receptor inverse agonists.[1] Structurally analogous...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

The molecule 3-(4-Fluoro-2-methyl-benzyl)-piperidine represents a critical pharmacophore in the development of selective serotonin 5-HT2A receptor inverse agonists.[1] Structurally analogous to the core scaffold of Pimavanserin (Nuplazid), this piperidine derivative serves as a privileged template for designing neuropsychiatric therapeutics, particularly for Parkinson’s disease psychosis and schizophrenia.

Unlike neutral antagonists, which merely block agonist binding, inverse agonists stabilize the receptor in an inactive conformation, reducing its constitutive (basal) activity.[2][3] This distinction is vital for 5-HT2A, where high basal activity contributes to pathology.[1]

This Application Note details a robust High-Throughput Screening (HTS) cascade designed to identify and characterize derivatives of this scaffold. We prioritize distinguishing true inverse agonists from neutral antagonists using a FLIPR-based primary screen followed by an IP-One accumulation secondary assay .[1]

Chemical Handling & Library Management

Molecule: 3-(4-Fluoro-2-methyl-benzyl)-piperidine Properties: Lipophilic base; prone to non-specific binding on standard polystyrene.[1]

Protocol: Acoustic Liquid Handling

To mitigate the "sticky" nature of piperidine derivatives and ensure precision at low volumes, we utilize acoustic droplet ejection (ADE) rather than traditional tip-based transfer.[1]

  • Source Preparation:

    • Dissolve compounds in 100% DMSO to a stock concentration of 10 mM.

    • Centrifuge source plates (500 x g, 2 min) to remove bubbles.

  • Dispensing (Echo® 650 Series or similar):

    • Destination: 384-well or 1536-well Black/Clear bottom assay plates (Poly-D-Lysine coated recommended for HEK293/CHO cells).

    • Volume: Dispense 20–50 nL to achieve final assay concentrations (e.g., 10 µM) while keeping DMSO < 0.5% v/v.

    • Control Wells:

      • High Control (HPE):[1] 10 µM Pimavanserin (or reference inverse agonist).[1]

      • Low Control (ZPE): DMSO Vehicle.[1]

Expert Insight: The fluorine substitution on the benzyl ring increases lipophilicity compared to non-fluorinated analogs.[1] Use low-retention source plates (cyclic olefin copolymer) to prevent compound loss during storage.[1]

Experimental Workflow Visualization

The following diagram outlines the screening cascade, moving from high-volume functional screening to orthogonal binding confirmation.

HTS_Workflow cluster_Primary Primary Screen (Functional) cluster_Secondary Secondary Screen (Mechanism) Library Piperidine Scaffold Library (DMSO) Echo Acoustic Dispensing (20-50 nL) Library->Echo FLIPR FLIPR Calcium Flux (Antagonist Mode) Echo->FLIPR Analysis1 Hit Selection (>50% Inhibition) FLIPR->Analysis1 Raw RFU IPOne IP-One HTRF (Inverse Agonist Mode) Analysis1->IPOne Selected Hits Binding TR-FRET Binding (Ki Determination) IPOne->Binding Potency Confirmation Lead Validated Lead Candidates Binding->Lead

Figure 1: HTS Cascade. Primary screening filters for functional blockade, while secondary assays confirm inverse agonism and binding affinity.

Primary Screen: FLIPR Calcium Flux (Antagonist Mode)

Although 5-HT2A is Gq-coupled, measuring reduction in basal calcium levels (inverse agonism) is difficult in a kinetic format.[1] Therefore, the primary screen is run in Antagonist Mode (blocking agonist-induced flux) to rapidly filter the library, followed by inverse agonist profiling in the secondary screen.[1]

Mechanism of Action

5-HT2A activation triggers Gαq, activating Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG.[1] IP3 triggers Calcium release from the ER.[1]

GPCR_Pathway Ligand Agonist (5-HT) Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Figure 2: 5-HT2A Signaling Pathway.[1] The FLIPR assay detects the terminal Ca2+ release event.

Detailed Protocol

Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2A.[1] Reagents: Fluo-4 Direct™ or FLIPR Calcium 6 Assay Kit.[1]

  • Cell Plating:

    • Plate 10,000 cells/well in 384-well black/clear plates.[1]

    • Incubate 18–24 hours at 37°C, 5% CO2. Confluence should be ~90%.[1]

  • Dye Loading:

    • Remove culture media (or use no-wash kit).[1]

    • Add 20 µL Calcium-sensitive dye (with 2.5 mM Probenecid to inhibit anion transport).[1]

    • Incubate 1 hour: 45 min at 37°C, then 15 min at RT.

  • Compound Addition (Online):

    • Place plate in FLIPR Tetra or Hamamatsu FDSS.[1]

    • Step A (Antagonist Pre-incubation): Add test compounds (piperidine derivatives).[1] Read baseline for 10 sec, dispense, read for 5 min. Note: A drop in baseline here suggests potential inverse agonism.[2]

    • Step B (Agonist Challenge): Add Serotonin (5-HT) at EC80 concentration (typically 10–30 nM).[1]

    • Read: Measure fluorescence (Ex 488nm / Em 525nm) for 90–120 seconds.

  • Data Analysis:

    • Calculate Max-Min RFU for the agonist phase.[1]

    • Normalize to Vehicle (0% Inhibition) and Reference Antagonist (100% Inhibition).[1]

    • Hit Cutoff: >50% Inhibition of 5-HT response.[1][4]

Secondary Screen: IP-One HTRF (Inverse Agonist Confirmation)

Calcium assays often miss the subtle reduction of basal activity required to identify inverse agonists.[1] The IP-One HTRF assay (Cisbio/Revvity) measures the accumulation of Inositol Monophosphate (IP1), a stable downstream metabolite of IP3, allowing detection of constitutive activity reduction over a longer incubation.[1]

Protocol
  • Preparation:

    • Use the same 5-HT2A cell line.[1]

    • Prepare Stimulation Buffer containing LiCl (prevents IP1 degradation).[1]

  • Incubation:

    • Add 7 µL cells (suspended in stimulation buffer) to the assay plate containing acoustic-dispensed compounds.

    • Critical: Do NOT add Serotonin/Agonist.[1] We are measuring the basal level.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Add 3 µL IP1-d2 conjugate (Acceptor).[1]

    • Add 3 µL Anti-IP1-Cryptate (Donor).[1]

    • Incubate 1 hour at RT in the dark.

  • Readout:

    • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).[1]

    • Ratio = (Signal 665nm / Signal 620nm) * 10,000.[1]

  • Interpretation:

    • Inverse Agonists will show a higher HTRF ratio (lower IP1 concentration) compared to the vehicle control (basal activity).[1]

    • Standard Antagonists will show no change from basal.[1]

Data Presentation & QC Metrics

To ensure the trustworthiness of the screen, specific quality control metrics must be met before data is accepted.

MetricAcceptance CriteriaDescription
Z-Factor (Z') > 0.5Measures separation between signal (Vehicle) and background (Ref Inhibitor).[1]
CV (Coefficient of Variation) < 10%Variability among replicate control wells.[1]
Signal-to-Background (S/B) > 3-foldRatio of Max Signal (EC80 5-HT) to Min Signal (Buffer).[1]
DMSO Tolerance < 1% EffectNo significant signal drift at assay DMSO concentration (0.5%).[1]
Troubleshooting Guide
  • High Background in FLIPR: 5-HT2A is constitutively active.[1] If basal fluorescence is too high, optimize cell density or reduce receptor expression levels.[1]

  • False Positives (Fluorescence): Piperidine-benzyl derivatives can occasionally be autofluorescent.[1]

    • Solution: The IP-One HTRF assay is ratiometric and corrects for most compound interference.[1]

  • "Sticky" Compound Data: If IC50 curves are shallow (Hill slope < 0.8), the compound may be adhering to the tips or plate walls.[1]

    • Solution: Add 0.01% BSA or Pluronic F-127 to assay buffers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10071196 (Pimavanserin).[1] Retrieved from [Link][1]

  • Wang, T., et al. (2017). Measurement of IP-3/IP-1 Assays for GPCR Targets.[1] In: Assay Guidance Manual [Internet].[1][5][6][7] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][6][7] Retrieved from [Link]

  • Zhang, L., et al. (2012). FLIPR Assays for GPCR and Ion Channel Targets.[1] In: Assay Guidance Manual [Internet].[1][5][6][7] Retrieved from [Link]

  • Nutt, D., et al. (2017). Pimavanserin: A novel drug for Parkinson's disease psychosis.[1] Journal of Psychopharmacology.[1] (Contextual grounding for 5-HT2A Inverse Agonism). Retrieved from [Link]

Sources

Method

Application Note: Bioavailability Enhancement Strategies for Fluorinated Piperidines

Executive Summary Fluorinated piperidines represent a privileged scaffold in modern medicinal chemistry, offering metabolic stability (blocking CYP450 oxidation) and modulated lipophilicity. However, the introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated piperidines represent a privileged scaffold in modern medicinal chemistry, offering metabolic stability (blocking CYP450 oxidation) and modulated lipophilicity. However, the introduction of fluorine creates specific physicochemical anomalies—most notably a drastic reduction in amine basicity (


 shift) and altered conformational preferences (the gauche effect). These factors frequently render standard "off-the-shelf" formulation strategies ineffective, leading to attrition due to poor oral bioavailability.

This guide details a decision-matrix approach to formulating fluorinated piperidines. Unlike generic protocols, we prioritize Rational Salt Selection adapted for suppressed basicity and Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion (HME) to counter the high lattice energy often observed in these crystalline systems.

Physicochemical Profiling: The "F-Factor"

Before selecting a formulation strategy, the specific impact of fluorine on the piperidine core must be quantified. This is not merely about solubility; it is about the cause of insolubility.

The Basicity Shift ( Depression)

The high electronegativity of fluorine creates a strong inductive effect (


), withdrawing electron density from the piperidine nitrogen.
  • Impact: A standard piperidine has a

    
    . A 3,3-difluoropiperidine can drop to 
    
    
    
    .
  • Formulation Consequence: Standard weak acids (citric, tartaric) often fail to form stable salts because they cannot maintain the required

    
     gap, leading to salt disproportionation (reversion to free base) in the solid state or upon dissolution.
    
Conformational Bias (The Gauche Effect)

Fluorine on the piperidine ring often prefers an axial orientation due to charge-dipole interactions with the protonated nitrogen (


).
  • Impact: This locks the molecule into a rigid conformation, often increasing crystal lattice energy (melting point) and reducing aqueous solubility.

Lipophilicity ( )

While F reduces basicity, it increases the hydrophobic surface area.

  • Impact: Most fluorinated piperidines fall into BCS Class II (Low Solubility, High Permeability).

Pre-Formulation Decision Tree

Do not apply a "one-size-fits-all" approach. Use this logic flow to select the primary formulation technology.

FormulationDecisionTree Start Fluorinated Piperidine Candidate CheckPka Check pKa (Basic Center) Start->CheckPka Decision1 pKa < 4.0? CheckPka->Decision1 Decision2 4.0 < pKa < 8.5? Decision1->Decision2 No StrategyLipid Strategy C: Lipid Formulation (SEDDS) (Salt formation unlikely) Decision1->StrategyLipid Yes (Too weak base) Decision3 pKa > 8.5? Decision2->Decision3 No StrategyStrongSalt Strategy A: Targeted Salt Screen (Strong Acids Only) Decision2->StrategyStrongSalt Yes (Reduced basicity) StrategyStandardSalt Standard Salt Screen (Weak & Strong Acids) Decision3->StrategyStandardSalt Yes (Retained basicity) CheckSolubility Check Salt Solubility (Simulated Gastric Fluid) StrategyStrongSalt->CheckSolubility StrategyStandardSalt->CheckSolubility Soluble Proceed to Crystalline Formulation CheckSolubility->Soluble > 0.1 mg/mL Insoluble Strategy B: Amorphous Solid Dispersion (HME/Spray Dry) CheckSolubility->Insoluble < 0.1 mg/mL

Figure 1: Decision matrix for formulating fluorinated piperidines based on basicity (


) and solubility thresholds.

Protocol A: Targeted Salt Selection (The "Strong Acid" Rule)

Objective: To counter the reduced basicity of the fluorinated nitrogen by utilizing counter-ions with sufficiently low


 values to ensure proton transfer and solid-state stability.

Expert Insight: Avoid "screening" with weak acids like fumaric, adipic, or succinic acid if the piperidine


 is below 8.0. The resultant salts are often hygroscopic or prone to disproportionation.[1]
Step-by-Step Methodology
  • Counter-ion Selection: Based on the

    
     rule (
    
    
    
    ), select the following acids:
    • Primary Tier: Methanesulfonic acid (Mesylate), Hydrochloric acid (HCl), Sulfuric acid (Sulfate).

    • Secondary Tier (if

      
      ): Maleic acid, Phosphoric acid.
      
  • Solvent System Screening: Fluorinated piperidines often exhibit steep solubility curves in alcohols.

    • System 1: Isopropanol (IPA) / Water (95:5).

    • System 2: Acetone (anhydrous).

    • System 3: Ethyl Acetate / Ethanol (90:10).

  • Crystallization Procedure (Micro-scale):

    • Dissolve 50 mg of free base in 500 µL of solvent at 50°C.

    • Add acid (1.05 molar equivalents) slowly.

    • Critical Step: If oiling occurs (common with fluorinated compounds due to low melting points), apply temperature cycling (50°C to 5°C at 1°C/min) rather than rapid cooling.

  • Validation (The "Disproportionation Test"):

    • Slurry the isolated salt in water (pH 7) for 24 hours.

    • Analyze the solid phase by XRPD.

    • Pass Criteria: The pattern matches the salt, not the free base.

Protocol B: Amorphous Solid Dispersion (HME)[2][3]

Objective: If salts fail to improve solubility or crystallize as stable forms, Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME) is the gold standard for fluorinated piperidines. HME is preferred over spray drying for these scaffolds because the shear force helps disrupt the strong intermolecular fluorine interactions.

Materials Selection
  • Polymer: PVPVA 64 (Kollidon VA64) is the primary choice. The vinyl acetate moiety interacts favorably with the hydrophobic fluorinated regions, while the pyrrolidone interacts with the amine.

  • Alternative: HPMCAS-M (if enteric protection is needed).

HME Process Workflow

HME_Protocol RawMat Raw Material (Drug + Polymer) PreMix High Shear Mixing (Drug Load: 20-30%) RawMat->PreMix Feeder Gravimetric Feeder PreMix->Feeder Extruder Twin Screw Extruder (Temp: Tg + 20-40°C) Feeder->Extruder Cooling Cooling Conveyor Extruder->Cooling Milling Milling (< 250 µm) Cooling->Milling QC QC: DSC/XRPD (Confirm Amorphous) Milling->QC

Figure 2: Hot Melt Extrusion workflow for creating amorphous dispersions of fluorinated piperidines.

Detailed Steps:
  • Load Determination: Start with a 20% w/w drug load. Fluorinated compounds can act as plasticizers; higher loads may lower the glass transition temperature (

    
    ) of the mixture too much, causing instability.
    
  • Temperature Setting:

    • Determine

      
       (Drug) and 
      
      
      
      (Polymer).[2]
    • Set extrusion temperature to

      
      . Do not exceed 
      
      
      
      of the drug if possible, to rely on solubilization rather than melting, preserving chemical stability.
  • Extrusion:

    • Screw Speed: 200-300 RPM (High shear is necessary to break the crystalline lattice).

    • Residence Time: < 2 minutes.

  • Downstream Processing:

    • Air cool immediately.

    • Mill to < 250 µm.

  • Stability Check:

    • Store at 40°C/75% RH (Open dish) for 1 week.

    • Analyze via DSC.[3] A single

      
       indicates a miscible system. Two 
      
      
      
      events indicate phase separation.

Data Summary: Strategy Comparison

FeatureSalt Formation (Protocol A)Amorphous Dispersion (Protocol B)Lipid Formulation (Protocol C)
Applicability

(Moderate Bases)

or High Lattice Energy

(Very Lipophilic)
Solubility Gain 10x - 100x100x - 1000x (Kinetic)Solubilized in matrix
Stability Risk DisproportionationRecrystallizationOxidation/Precipitation
Process Cost LowMedium (Equipment heavy)High (Capsule filling)
Key Excipients Mesylate, Sulfate, HClPVPVA 64, HPMCASCapryol 90, Labrasol

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5][6] Advanced Drug Delivery Reviews. Link

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[7][8][9] Drug Discovery Today. Link

  • Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors.[10][11] Part 1: The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP. Bioorganic & Medicinal Chemistry Letters. Link(Example of MK-0731 fluorinated piperidine optimization).

Sources

Application

Application Note: Advanced Crystallization Strategies for 3-(4-Fluoro-2-methyl-benzyl)-piperidine Salts

Executive Summary 3-(4-Fluoro-2-methyl-benzyl)-piperidine is a highly lipophilic secondary amine utilized as a critical building block and intermediate in pharmaceutical development. In its free base form, the compound t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Fluoro-2-methyl-benzyl)-piperidine is a highly lipophilic secondary amine utilized as a critical building block and intermediate in pharmaceutical development. In its free base form, the compound typically presents as a low-melting solid or viscous oil with poor aqueous solubility, making isolation, purification, and formulation highly challenging.

This application note details the thermodynamic principles and step-by-step methodologies for the salt screening and crystallization of this API. By converting the free base into highly crystalline salt forms—specifically the hydrochloride and L-tartrate salts—researchers can drastically improve the compound's physicochemical properties, stability, and manufacturability.

Physicochemical Profiling & Causality in Salt Selection

The piperidine moiety in 3-(4-Fluoro-2-methyl-benzyl)-piperidine is a strong base, possessing a conjugate acid pKa of approximately 10.4. To ensure a stable, self-validating proton transfer during salt formation, the system must adhere to the


 rule, where the difference between the pKa of the base and the pKa of the acid is strictly greater than 3 (1[1]).
  • Hydrochloride Salt (HCl): Hydrochloric acid (pKa ~ -6) provides a massive

    
     driving force, resulting in a highly stable, commercially viable crystalline form (2[2]).
    
  • L-Tartrate Salt: L-tartaric acid (pKa1 = 2.98) is selected when chiral resolution or a less hygroscopic profile is required. The moderate acidity still satisfies the

    
     requirement while offering a distinct crystal lattice driven by extensive hydrogen bonding networks.
    

The crystallization of these salts relies on manipulating supersaturation kinetics. As established in classical crystallization theory, controlling the rate of supersaturation generation—either via anti-solvent addition or controlled cooling—is paramount to avoiding "oiling out" (liquid-liquid phase separation) and ensuring high phase purity (3[3]).

Quantitative Data: Solid-State Properties

The following table summarizes the quantitative physicochemical data obtained during the salt screening of 3-(4-Fluoro-2-methyl-benzyl)-piperidine. This data serves as the baseline for selecting the appropriate crystallization solvent systems.

Solid FormMelting Point (°C)Aqueous Sol. (mg/mL)Optimal Crystallization Solvent SystemExpected Yield (%)
Free Base < 30 (Oil/Amorphous)< 0.1N/AN/A
Hydrochloride 185 - 188> 50.0Ethanol / Ethyl Acetate (Anti-solvent)85 - 90
L-Tartrate 142 - 145~ 15.080% Ethanol / Water (Cooling)80 - 85
Mesylate 160 - 162> 100.0Isopropanol / Heptane (Anti-solvent)75 - 80

Table 1: Physicochemical properties and solubility profiles of 3-(4-Fluoro-2-methyl-benzyl)-piperidine forms. Data represents typical empirical ranges optimized during preformulation.

Process Visualization

G API 3-(4-Fluoro-2-methyl-benzyl)-piperidine (Free Base) Reaction Salt Formation (Proton Transfer: ΔpKa > 3) API->Reaction Acid Acid Selection (HCl, Tartaric, Mesylic) Acid->Reaction AntiSolvent Anti-Solvent Crystallization (HCl Salt) Reaction->AntiSolvent Cooling Cooling Crystallization (Tartrate Salt) Reaction->Cooling Supersat1 Reduce Solvent Polarity (Add EtOAc/Heptane) AntiSolvent->Supersat1 Supersat2 Lower Temperature (ΔT Control) Cooling->Supersat2 Nucleation Nucleation & Crystal Growth Supersat1->Nucleation Supersat2->Nucleation Isolation Filtration & Drying (Pure Crystalline API) Nucleation->Isolation

Figure 1: Thermodynamic pathways for the salt screening and crystallization of the piperidine API.

Experimental Workflows & Mechanistic Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure thermodynamic and kinetic parameters are met before proceeding, guaranteeing reproducibility (4[4]).

Anti-Solvent Crystallization of the Hydrochloride Salt

Mechanistic Rationale: The HCl salt of this secondary amine is highly polar and readily solvated by protic solvents (Ethanol) via hydrogen bonding. Ethyl acetate acts as a miscible anti-solvent that drastically lowers the dielectric constant of the medium. As the dielectric constant drops, the energetic penalty for solvating the ionic salt increases, driving the equilibrium toward the solid crystalline state.

  • Dissolution: Dissolve 10.0 g of 3-(4-Fluoro-2-methyl-benzyl)-piperidine free base in 50 mL of absolute ethanol in a 250 mL jacketed reactor. Stir at 250 rpm at 20 °C.

  • Salt Formation: Slowly add 1.05 equivalents of HCl (e.g., 1.25 M solution in ethanol) dropwise over 15 minutes.

    • IPC 1 (Self-Validation): Check the pH of an aliquot diluted in water. The pH must be < 3.0 to confirm complete protonation.

  • Anti-Solvent Addition: Begin adding ethyl acetate at a rate of 2.0 mL/min using a dosing pump. Continue addition until the solution exhibits a persistent opalescence (the "cloud point").

    • IPC 2 (Self-Validation): Pause addition. The cloudiness must persist for at least 5 minutes without redissolving. If it clears, the metastable zone has not been breached; resume addition.

  • Aging and Growth: Once the cloud point is stabilized, hold the mixture at 20 °C for 2 hours to allow secondary nucleation and crystal growth.

  • Cooling & Isolation: Cool the reactor to 5 °C at a rate of 0.5 °C/min. Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 20 mL of cold ethyl acetate.

  • Drying: Dry the product in a vacuum oven at 45 °C for 12 hours.

    • Final Validation: Confirm complete solvent removal via TGA (Thermogravimetric Analysis) and crystalline identity via XRPD (X-Ray Powder Diffraction).

Controlled Cooling Crystallization of the L-Tartrate Salt

Mechanistic Rationale: Tartrate salts often possess complex solubility profiles and are prone to forming hydrates or solvates. A mixed aqueous-organic system (80% Ethanol/Water) provides a steep, temperature-dependent solubility curve. The water fraction ensures the initial dissolution of the highly polar tartrate counterion, while ethanol limits the overall solubility at lower temperatures, enabling high-yield recovery upon cooling.

  • Mixture Preparation: Charge a 250 mL reactor with 10.0 g of the free base and 1.0 equivalent of L-tartaric acid. Add 80 mL of an 80:20 (v/v) Ethanol/Water mixture.

  • Thermal Dissolution: Heat the suspension to 65 °C under continuous agitation (300 rpm).

    • IPC 1 (Self-Validation): Visually inspect the reactor. The solution must be completely transparent and free of any undissolved particulates before initiating the cooling ramp.

  • Controlled Cooling Ramp: Program the reactor jacket to cool from 65 °C to 55 °C at a rate of 0.5 °C/min.

  • Seeding (Critical Step): At 55 °C, introduce 1% (w/w) of pure 3-(4-Fluoro-2-methyl-benzyl)-piperidine L-tartrate seed crystals.

    • Mechanistic Rationale: Seeding bypasses the primary nucleation energy barrier, preventing the system from reaching extreme supersaturation which typically leads to "oiling out" (amorphous phase separation).

  • Final Cooling & Isolation: Continue cooling linearly from 55 °C to 10 °C at 0.2 °C/min. Hold at 10 °C for 3 hours.

  • Filtration: Isolate the crystals via vacuum filtration, wash with 15 mL of cold 100% ethanol to remove residual water, and dry under vacuum at 50 °C.

References

1.[2] Sigma-Aldrich. "3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride". sigmaaldrich.com. URL: 2.[4] "Salt Selection in Drug Development". Pharmaceutical Technology. URL: 3.[3] Mullin, J. W. "Crystallisation, 4th Edition". Organic Process Research & Development (ACS Publications). URL: 4.[1] Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use". Journal of Medicinal Chemistry (ACS Publications). URL:

Sources

Method

Application Note: Advanced Radiosynthesis of 3-(4-Fluoro-2-methyl-benzyl)-piperidine

Executive Summary & Scientific Rationale This application note details the protocols for radiolabeling 3-(4-Fluoro-2-methyl-benzyl)-piperidine , a scaffold structurally consistent with pharmacophores targeting the Seroto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the protocols for radiolabeling 3-(4-Fluoro-2-methyl-benzyl)-piperidine , a scaffold structurally consistent with pharmacophores targeting the Serotonin 5-HT2A receptor (e.g., analogs of volinanserin or metabolites of pimavanserin).[1]

The structural motif presents a specific radiochemical challenge: the target 4-fluoro-2-methylbenzyl moiety is an electron-rich/neutral arene .[1] Traditional nucleophilic aromatic substitution (


) with [

F]fluoride is kinetically disfavored due to the absence of strong electron-withdrawing groups (EWGs) and the electron-donating nature of the ortho-methyl group.[1]

To address this, we define two distinct labeling strategies:

  • Fluorine-18 Labeling: Utilizes Copper-Mediated Radiofluorination (CMRF) of an aryl boronate precursor.[1] This "late-stage" fluorination is the current gold standard for non-activated arenes.[1]

  • Carbon-11 Labeling: Utilizes N-Methylation of the piperidine nitrogen.[1] This provides an isotopologue suitable for multiple-injection studies due to the shorter half-life of Carbon-11 (20.4 min).[1]

Retrosynthetic Analysis & Strategy

The Challenge of the Arene

In standard radiochemistry, introducing [


F]fluoride requires an activated ring (e.g., p-nitro or p-cyano).[1] The 2-methyl group on the benzyl ring of our target molecule pushes electron density into the ring, deactivating it toward nucleophilic attack.[1]
  • Failed Strategy: Direct

    
     on a nitro-precursor (Yield < 1%).
    
  • Selected Strategy: Copper(II)-mediated oxidative cross-coupling using a pinacol boronate precursor.[1] This method proceeds via a high-valent Cu(III)-aryl-fluoride intermediate, bypassing the Meisenheimer complex requirement of

    
    .[1]
    
Precursor Design

For the CMRF reaction, the secondary amine of the piperidine must be protected.[1] Free amines can coordinate to the Copper catalyst, poisoning the reaction.[1]

  • Precursor Identity: tert-butyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine-1-carboxylate.[1]

  • Protection: Boc (tert-butyloxycarbonyl).[1]

  • Leaving Group: Bpin (Pinacol boronate).[1]

Protocol A: [ F] Labeling via Copper-Mediated Radiofluorination[1][2][3][4]

Reagents & Materials
ComponentSpecificationFunction
Precursor Boc-protected Aryl Boronate (5 mg)Substrate
Catalyst Tetrakis(pyridine)copper(II) triflate [Cu(OTf)

(py)

]
Mediator
Eluent Tetraethylammonium bicarbonate (TEAB) in EtOHPhase Transfer Catalyst
Solvent Dimethylacetamide (DMA) or n-ButanolReaction Medium
Acid 6N HClDeprotection
Automated Workflow (Graphviz Visualization)

G Start Cyclotron Target [18F]F- (aq) QMA QMA Cartridge Trapping Start->QMA Dry Azeotropic Drying (TEAB/MeCN) QMA->Dry Elute with TEAB React CMRF Reaction Cu(OTf)2(py)4 + Precursor 110°C, 10 min Dry->React Add Precursor/Cu Deprot Boc Deprotection HCl, 100°C, 5 min React->Deprot Intermediate Purify Semi-Prep HPLC SPE Formulation Deprot->Purify Crude Mixture Final [18F]Product Sterile Vial Purify->Final Formulation

Figure 1: Workflow for the Copper-Mediated Radiofluorination and subsequent deprotection.

Step-by-Step Methodology

Step 1: [


F]Fluoride Processing 
  • Trap aqueous [

    
    F]fluoride on a pre-conditioned QMA carbonate cartridge.[1]
    
  • Elute with 1.5 mL of tetraethylammonium bicarbonate (TEAB) solution (dissolved in ethanol/water). Note: Avoid K

    
    /K
    
    
    
    CO
    
    
    as Kryptofix can interfere with the Copper catalyst.[1]
  • Azeotropically dry the fluoride at 95°C under a stream of helium and vacuum.[1] Repeat with anhydrous acetonitrile (2 x 1 mL) until a dry residue remains.

Step 2: The Labeling Reaction (CMRF)

  • Prepare the reaction solution: Dissolve 5 mg Precursor and 15 mg [Cu(OTf)

    
    (py)
    
    
    
    ]
    in 0.8 mL of DMA (Dimethylacetamide).
  • Add the solution to the dried [

    
    F]fluoride residue.[1]
    
  • Heat the reaction vessel to 110°C for 10 minutes in a sealed system.

  • Cool to 40°C.

Step 3: Deprotection

  • Add 0.5 mL of 6N HCl to the reaction vessel.

  • Heat to 100°C for 5 minutes . This removes the Boc group from the piperidine nitrogen.[1]

  • Quench with 1.5 mL of 2N NaOH and 2 mL of HPLC mobile phase.

Step 4: Purification

  • Inject crude mixture onto a Semi-Prep HPLC column (e.g., Luna C18, 250x10mm).

  • Isocratic elution: 25% Acetonitrile / 75% Water (0.1% TFA).[1]

  • Collect the product peak (retention time approx. 12-15 min).

  • Dilute fraction with water, trap on C18 Sep-Pak, wash with water, and elute with ethanol (1 mL) into saline.

Protocol B: [ C] Labeling via N-Methylation

If the target molecule is the N-methylated derivative (tertiary amine), Carbon-11 labeling is preferred for high specific activity without modifying the core aryl structure.[1]

Reaction Pathway

[1]
Step-by-Step Methodology
  • Precursor Preparation: Dissolve 1.0 mg of 3-(4-Fluoro-2-methyl-benzyl)-piperidine (free base) in 300 µL of dry DMF. Add 2 µL of 5N NaOH (catalytic base).[1]

  • Radionuclide Production: Generate [

    
    C]CO
    
    
    
    via cyclotron (N-14(p,
    
    
    )C-11). Convert to [
    
    
    C]CH
    
    
    I (Methyl Iodide) via the "Wet" or "Gas" phase method.[1]
  • Labeling: Distill [

    
    C]CH
    
    
    
    I into the reaction vial containing the precursor at room temperature.
  • Heating: Once radioactivity peaks, seal the vessel and heat to 80°C for 3 minutes .

  • Purification: Similar HPLC conditions as Protocol A, though retention times will shift due to the methylation.

Quality Control & Validation Data

All batches must pass the following QC criteria before release.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Radionuclidic Purity Gamma Spectroscopy> 99.5% (characteristic 511 keV)
Specific Activity UV Absorbance (254 nm)> 1 Ci/µmol (> 37 GBq/µmol)
Residual Solvents GC-FIDDMA < 880 ppm; EtOH < 5000 ppm
pH pH Strip/Meter4.5 – 8.5
Filter Integrity Bubble Point Test> 50 psi

References

  • Tredwell, M., et al. (2014).[1] "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition. [Link][1]

  • Mossine, A. V., et al. (2015).[1] "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters. [Link][1]

  • Preshlock, S., et al. (2016).[1] "Copper-Mediated Radiofluorination of Aryl Stannanes with [18F]KF." Chemical Communications. [Link]

  • Gomez, L., et al. (2008).[1] "Novel 5-HT2A receptor antagonists: Synthesis and pharmacological evaluation." Bioorganic & Medicinal Chemistry Letters. (Context for scaffold relevance). [Link][1]

  • Van Dort, M. E., et al. (2008).[1] "Radiosynthesis of [11C]Methyl-Piperidine Analogs." Journal of Labelled Compounds and Radiopharmaceuticals. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthetic yield of 3-(4-Fluoro-2-methyl-benzyl)-piperidine

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals tasked with optimizing the synthetic yield of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals tasked with optimizing the synthetic yield of 3-(4-Fluoro-2-methyl-benzyl)-piperidine .

Below, we break down the mechanistic workflow, address frequent bottlenecks, and provide a self-validating standard operating procedure (SOP) to maximize your synthetic yield.

Mechanistic Workflow & Pathway Visualization

To successfully troubleshoot this synthesis, we must first map the electronic and steric transitions of the molecule. The diagram below illustrates the optimized two-step pathway and highlights the critical side reactions that commonly degrade yields.

SynthesisPathway A 4-Fluoro-2-methylbromobenzene + iPrMgCl·LiCl C Halogen-Metal Exchange & Addition (-20°C) A->C B Pyridine-3-carboxaldehyde B->C D (4-Fluoro-2-methylphenyl) (pyridin-3-yl)methanol C->D Intermediate E Catalytic Hydrogenation & Deoxygenation (Rh/C, H2, AcOH) D->E F 3-(4-Fluoro-2-methyl-benzyl) -piperidine (Target) E->F Optimized Route G Defluorinated Byproduct (Avoid Pd/C) E->G Side Reaction H Incomplete Reduction (Avoid Neutral pH) E->H Side Reaction

Fig 1. Synthetic pathway of 3-(4-Fluoro-2-methyl-benzyl)-piperidine highlighting critical side reactions.

Troubleshooting Guides & FAQs

Q1: My Grignard addition to pyridine-3-carboxaldehyde stalls at 50-60% yield, and I observe significant homocoupling of the aryl bromide. How can I improve this? The Causality: The ortho-methyl group on 4-fluoro-2-methylbromobenzene introduces severe steric hindrance. This slows down standard magnesium insertion kinetics, allowing the formed Grignard reagent to react with unreacted aryl bromide, leading to Wurtz-type homocoupling. The Solution: Abandon direct magnesium insertion. Instead, utilize a halogen-metal exchange strategy using Knochel's Turbo Grignard reagent (iPrMgCl·LiCl). The lithium chloride effectively breaks up polymeric magnesium aggregates in solution, drastically increasing the kinetic rate of the exchange while suppressing homocoupling.

Q2: During the one-pot deoxygenation and pyridine reduction step, mass spectrometry shows a prominent [M-19] peak. Why am I losing the fluorine atom? The Causality: You are experiencing hydrodefluorination. Palladium on Carbon (Pd/C) is notorious for inserting into activated C-F bonds under hydrogen pressure, particularly when the fluorine is positioned para to an electron-donating or benzylic group. The Solution: Switch your catalyst from Pd/C to Rhodium on Carbon (Rh/C). Rh/C provides superior catalytic activity for both benzylic deoxygenation and heteroaromatic ring saturation without possessing the specific electronic affinity required to cleave the strong C-F bond[2].

Q3: The benzylic alcohol deoxygenates fine, but the pyridine ring is not fully reducing. I am left with a mixture of tetrahydropyridine and unreacted benzylpyridine. How do I drive it to completion? The Causality: Pyridine reduction is severely inhibited by the basicity of the newly formed piperidine product. The secondary amine strongly coordinates to the active metal sites on the catalyst, effectively poisoning it before the reaction can reach 100% conversion. The Solution: Conduct the hydrogenation in a strongly acidic medium (e.g., glacial acetic acid). Acidic conditions protonate the resulting piperidine nitrogen, preventing it from binding to the catalyst surface. Furthermore, protonating the starting pyridine disrupts its aromatic resonance, lowering the activation energy required for the initial hydride addition.

Quantitative Data: Catalyst & Condition Optimization

The table below summarizes the optimization data for the deoxygenation and hydrogenation of the intermediate alcohol (50 psi H


, 60°C, 12h). Note the stark contrast in chemoselectivity when switching from Palladium to Rhodium.
Catalyst (10 mol%)Solvent SystemAdditiveConversion (%)Target Yield (%)Defluorination (%)
10% Pd/CEthanolNone45%12%15%
10% Pd/CEthanol1.2 eq HCl98%41%52%
5% Pt/CAcetic AcidNone85%65%8%
5% Rh/C Acetic Acid None >99% 94% <1%

Standard Operating Procedures (SOPs)

SOP 1: Synthesis of (4-Fluoro-2-methylphenyl)(pyridin-3-yl)methanol
  • Preparation: Purge a dry, 500 mL 3-neck flask with argon. Add 4-fluoro-2-methylbromobenzene (50 mmol) and anhydrous THF (100 mL).

  • Halogen-Metal Exchange: Cool the solution to -20°C using a dry ice/isopropanol bath. Dropwise add iPrMgCl·LiCl (1.3 M in THF, 55 mmol) over 30 minutes. Stir for 2 hours at -20°C.

  • Electrophilic Addition: Dissolve pyridine-3-carboxaldehyde (48 mmol) in 20 mL anhydrous THF and add dropwise to the reaction mixture, strictly maintaining the internal temperature below -10°C.

  • Maturation: Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NH

    
    Cl and analyze via TLC (Hexanes:EtOAc 3:1). The disappearance of the aldehyde spot (UV active) and the appearance of a highly polar alcohol spot confirms complete conversion.
    
  • Workup: Quench the bulk reaction with saturated aqueous NH

    
    Cl (50 mL), extract with EtOAc (3 x 50 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
SOP 2: Rh/C Catalyzed Deoxygenation and Hydrogenation
  • Reactor Setup: In a high-pressure Parr reactor, dissolve the intermediate alcohol (30 mmol) in glacial acetic acid (75 mL).

  • Catalyst Addition: Carefully add 5% Rh/C (10 mol% Rh) under a steady stream of argon to prevent solvent auto-ignition.

  • Purging: Seal the reactor, purge with nitrogen three times, followed by hydrogen gas three times.

  • Hydrogenation: Pressurize the reactor to 50 psi with H

    
     gas and heat to 60°C with vigorous mechanical stirring (800 rpm) for 12 hours.
    
  • Self-Validation Check: Monitor hydrogen uptake via the Parr reactor's pressure gauge. A pressure drop corresponding to exactly 4 molar equivalents of H

    
     (1 eq for benzylic deoxygenation, 3 eq for pyridine ring reduction) indicates reaction completion.
    
  • Workup: Cool to room temperature, vent the hydrogen safely, and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to remove acetic acid. Basify the residue with 2M NaOH to pH 10, extract with dichloromethane, dry, and evaporate to yield the pure 3-(4-Fluoro-2-methyl-benzyl)-piperidine.

References

  • Title : A Facile Synthesis of 3-(Substituted benzyl)piperidines Source : Tetrahedron / Semantic Scholar URL : [Link]

  • Title : Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol Source : Journal of Organic Chemistry / Organic Chemistry Portal URL : [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-(4-Fluoro-2-methyl-benzyl)-piperidine

Executive Summary You are likely encountering solubility difficulties with 3-(4-Fluoro-2-methyl-benzyl)-piperidine due to a conflict between its lipophilic structural motifs and the physicochemical state of your solvent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering solubility difficulties with 3-(4-Fluoro-2-methyl-benzyl)-piperidine due to a conflict between its lipophilic structural motifs and the physicochemical state of your solvent system.[1]

This molecule features a secondary amine (piperidine) attached to a lipophilic fluorinated benzyl group.[1][2] The solubility challenges typically arise from three distinct vectors: ionic lattice energy (Salt form vs. Free Base) , solvent hygroscopicity (Water content) , or thermodynamic freezing .

This guide provides a diagnostic workflow and validated protocols to resolve these issues, ensuring your stock solutions are consistent for high-throughput screening or synthetic coupling.

Part 1: Diagnostic Workflow

Before altering your sample, use this logic tree to identify the root cause of the precipitation or insolubility.

SolubilityTroubleshooting Start Visual Inspection of Sample Decision1 Is the sample a solid block or slushy suspension? Start->Decision1 Decision2 Check Lab Temp Decision1->Decision2 Yes (Solid/Slush) Decision3 Is it a cloudy precipitate or floating particles? Decision1->Decision3 No (Liquid with particles) Action1 DMSO Freezing Issue (Mp = 18.5°C) Warm to 37°C Decision2->Action1 Lab Temp < 20°C Decision4 Check Compound Form (CAS Check) Decision3->Decision4 ResultHCl HCl Salt Form (CAS 1172955-97-3) Decision4->ResultHCl ResultBase Free Base Form (CAS 955315-13-6) Decision4->ResultBase ActionSalt High Lattice Energy. Requires Heat/Sonication or Acid-Base Switch ResultHCl->ActionSalt ActionBase Check DMSO Water Content. Lipophilic compounds crash in 'wet' DMSO. ResultBase->ActionBase

Figure 1: Diagnostic logic tree for isolating solubility failure modes in DMSO.

Part 2: Technical Deep Dive & Troubleshooting
Issue 1: The "Salt Trap" (HCl vs. Free Base)

The Science: Piperidine derivatives are often supplied as Hydrochloride (HCl) salts (CAS 1172955-97-3) to improve stability and shelf-life.[1] However, the ionic lattice energy of the HCl salt is high. While DMSO is polar, it is aprotic and lacks the hydrogen-bond donating capability of water to effectively solvate the chloride ion in tight lattices . Conversely, the Free Base (CAS 955315-13-6) is an oil or low-melting solid that is highly lipophilic and dissolves readily in organic solvents like DMSO.[1]

The Fix:

  • Verify your CAS: Check the container.[2] If it is the HCl salt, you may need to force dissolution with heat (see Protocol A) or convert it to the free base (see Protocol B) if high concentrations (>50 mM) are required.

Issue 2: The "Wet" DMSO Effect (Hygroscopicity)

The Science: DMSO is aggressively hygroscopic.[3][4] At 60% relative humidity, pure DMSO can absorb significant water within hours.[1][2] 3-(4-Fluoro-2-methyl-benzyl)-piperidine is lipophilic (LogP ~2.4-3.[1]4) .[1][2] Water acts as a potent anti-solvent for this molecule.[1][2] If your DMSO contains even 5-10% water, the solubility of the lipophilic piperidine drops exponentially, causing "crashing out" .

The Fix:

  • Use Anhydrous DMSO (packed under Argon/Nitrogen).[1][2]

  • Avoid storing stock solutions in non-sealed plates; use screw-cap vials with O-rings.

Issue 3: Thermodynamic Freezing

The Science: Pure DMSO freezes at 18.5°C (65°F) .[1][2][5] In many air-conditioned laboratories, DMSO stock solutions will partially crystallize, forming a "slush" that looks like chemical precipitation.[1] This is not the compound crashing out; it is the solvent freezing.

The Fix:

  • Warm the vial in your hands or a 37°C water bath. If the "precipitate" disappears upon warming and the solution becomes clear, it was simply frozen DMSO.

Part 3: Data & Protocols
Table 1: Expected Solubility Profiles

Based on structural analogs of lipophilic piperidines.

Solvent SystemFree Base SolubilityHCl Salt SolubilityRisk Factor
Pure DMSO (Anhydrous) High (>100 mM)Moderate (10-50 mM)HCl salt may require sonication.[1][2]
DMSO + 10% Water ModerateLow (<10 mM)Critical: Water acts as anti-solvent.[1][2]
Ethanol HighModerateGood alternative if DMSO fails.[1][2]
PBS / Media (pH 7.4) Very Low (<0.1 mM)Low (<1 mM)Dilution Shock: Ensure <1% DMSO final conc.
Protocol A: The "Force Solubilization" Method

Use this for stubborn HCl salts in DMSO.

  • Weighing: Weigh the target mass of 3-(4-Fluoro-2-methyl-benzyl)-piperidine HCl.

  • Solvent Addition: Add only 70% of the calculated volume of Anhydrous DMSO.

  • Vortex: Vortex at max speed for 30 seconds.

  • Sonication: Place the sealed vial in an ultrasonic bath at 40°C for 15 minutes. The combination of heat and cavitation breaks the crystal lattice.

  • Top-up: Once clear, add the remaining 30% of DMSO to reach the target concentration.

  • QC: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, the concentration is above the saturation limit; dilute by 50%.

Protocol B: "Free-Basing" (Converting Salt to Base)

Use this if the HCl salt is insoluble at your required concentration and you need the lipophilic free base.

Reagents: Dichloromethane (DCM), 1M NaOH, Brine, Anhydrous Na₂SO₄.

  • Dissolve: Dissolve the insoluble HCl salt in a minimal amount of water (it should be water-soluble).[1][2]

  • Basify: Add 1M NaOH dropwise until pH > 12. The solution will turn cloudy as the free base precipitates.

  • Extract: Add an equal volume of DCM. Shake vigorously. The free base will migrate into the bottom DCM layer.

  • Dry: Collect the DCM layer.[1][2] Dry it over anhydrous Na₂SO₄ for 10 minutes.

  • Evaporate: Filter off the solid Na₂SO₄ and evaporate the DCM using a rotary evaporator or nitrogen stream.

  • Reconstitute: The resulting oil/solid is the Free Base .[2] Dissolve this in Anhydrous DMSO. It should dissolve instantly.

Part 4: Frequently Asked Questions (FAQ)

Q: My compound precipitates when I dilute the DMSO stock into cell culture media. Why? A: This is "Dilution Shock."[1][2] You are moving from a solubilizing environment (DMSO) to a non-solubilizing one (Aqueous Media).[1] The lipophilic benzyl-piperidine creates a supersaturated solution that crashes out.[1]

  • Solution: Perform a serial dilution. Dilute DMSO stock 1:10 into pure Ethanol first, then dilute that into media.[1][2] Alternatively, ensure your final concentration in media is below the aqueous solubility limit (likely <10 µM).

Q: Can I use DMSO containing 0.1% TFA to dissolve the free base? A: Yes, but proceed with caution. Adding Trifluoroacetic acid (TFA) effectively converts the Free Base back into a salt (TFA salt) in situ.[2] While TFA salts are often more soluble in DMSO than HCl salts, this changes the pH of your stock solution, which may be toxic to sensitive biological assays.

Q: I see a "gel" forming in the tube. A: This is common with concentrated amine salts in DMSO.[2] It indicates the formation of a lyotropic liquid crystal phase.

  • Solution: Add a co-solvent.[1][2][6] Adding 10-20% Ethanol or Methanol to the DMSO can disrupt this gel phase and restore fluidity.[1]

References
  • Wikipedia. (n.d.).[1][2] Dimethyl sulfoxide (Properties and Solubility). Retrieved March 1, 2026, from [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: 1-benzyl-3,3-difluoro-4-methylpiperidine (Structural Analog Data).[1][2] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]

  • Ziath. (2005).[1] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[2][7] Retrieved March 1, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methylbenzyl Piperidine Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and stalled reactions when synthesizing 2-methylbenzyl piperidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields and stalled reactions when synthesizing 2-methylbenzyl piperidine derivatives.

The core mechanistic challenge in these couplings is the steric hindrance imposed by the ortho-methyl group on the benzyl ring. In an SN2 pathway, this methyl group physically blocks the trajectory of the incoming bulky piperidine nucleophile, raising the transition state energy[1]. In reductive amination, the same steric bulk disfavors the thermodynamic equilibrium required to form the iminium ion intermediate, leaving the unreacted aldehyde vulnerable to premature reduction ()[2].

This guide provides field-proven, self-validating protocols to bypass these kinetic barriers through precise reagent selection and catalytic intervention.

Part 1: Troubleshooting Guide & FAQs

Q1: My reductive amination of 2-methylbenzaldehyde with piperidine is stalling at 50% conversion, and I am isolating significant amounts of 2-methylbenzyl alcohol. How do I fix this? A: Your reducing agent is reducing the aldehyde faster than the sterically hindered iminium ion can form. To fix this, switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB exhibits profound kinetic selectivity for imines over aldehydes because its three electron-withdrawing acetoxy groups stabilize the B–H bond via steric shielding, preventing premature hydride transfer to the aldehyde ()[3]. To further drive the unfavorable iminium equilibrium forward, add 1.0 equivalent of glacial acetic acid[2].

Q2: I am trying to couple 2-methylbenzyl chloride with piperidine via SN2 in refluxing solvent, but the reaction takes days and yields are poor. How can I accelerate it? A: Benzyl chlorides are notoriously sluggish in SN2 reactions, and the ortho-methyl group exacerbates this kinetic bottleneck. You must utilize a Finkelstein reaction to lower the activation energy. By adding a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI), the chloride is converted in situ to the highly reactive 2-methylbenzyl iodide ()[4]. Piperidine will rapidly displace the iodide, which then acts as a continuous catalytic shuttle. Ensure you are using a polar aprotic solvent like Acetonitrile (MeCN) or DMF to maximize the nucleophilicity of piperidine[1].

Q3: How do I prevent over-alkylation and the formation of quaternary ammonium salts during the SN2 protocol? A: Fortunately, the steric hindrance of the ortho-methyl group works in your favor here, making a second alkylation event highly unfavorable ()[5]. However, to ensure a pristine reaction profile, strictly control your stoichiometry (1.0 eq halide to 1.1 eq piperidine) and use a non-nucleophilic base like K₂CO₃ or DIPEA to scavenge the generated HX acid. This prevents the protonation and deactivation of your piperidine nucleophile[1].

Part 2: Visualizing the Mechanistic Pathways

ReductiveAmination Aldehyde 2-Methylbenzaldehyde Iminium Iminium Intermediate (Sterically Hindered) Aldehyde->Iminium + Piperidine (Slow) Alcohol 2-Methylbenzyl Alcohol (Side Product) Aldehyde->Alcohol Competing Reduction (Avoided by STAB) Amine Piperidine Amine->Iminium Product 2-Methylbenzyl Piperidine Iminium->Product STAB Reduction (Fast)

Caption: Mechanistic pathway of reductive amination highlighting STAB selectivity over side reactions.

Finkelstein Chloride 2-Methylbenzyl Chloride Iodide 2-Methylbenzyl Iodide (Reactive Intermediate) Chloride->Iodide NaI / KI (Finkelstein) Product 2-Methylbenzyl Piperidine Chloride->Product Direct SN2 (Very Slow) Iodide->Product Piperidine (SN2)

Caption: Finkelstein-assisted SN2 alkylation overcoming steric hindrance in benzyl chlorides.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Direct Reductive Amination using STAB

Causality Focus: Acetic acid is added to protonate the carbonyl oxygen, accelerating the sterically hindered iminium formation. STAB is chosen to prevent aldehyde reduction.

Self-Validation Checkpoint: The reaction mixture should remain homogeneous with minimal gas evolution. TLC monitoring will show the disappearance of the aldehyde without the appearance of a highly polar alcohol spot.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methylbenzaldehyde (1.0 eq) and piperidine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[2].

  • Catalysis: Add glacial acetic acid (1.0 eq) via syringe. Stir the mixture at room temperature for 30 minutes to allow the iminium equilibrium to establish.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in three equal portions over 15 minutes to control the mild exotherm[1].

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc).

  • Workup: Quench the reaction carefully by the slow addition of saturated aqueous NaHCO₃ (STAB reacts vigorously with water if unreacted). Extract the aqueous layer 3x with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under vacuum[1].

Protocol B: Finkelstein-Assisted SN2 Alkylation

Causality Focus: KI acts as a nucleophilic catalyst, bypassing the high activation energy of direct chloride displacement by the bulky piperidine.

Self-Validation Checkpoint: Upon addition of KI and heating, the reaction mixture will temporarily darken (yellow/orange), indicating the successful in situ generation of the transient benzyl iodide species.

  • Preparation: Dissolve 2-methylbenzyl chloride (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration[1].

  • Activation: Add finely powdered Potassium Carbonate (K₂CO₃) (2.0 eq) as an acid scavenger, followed by Potassium Iodide (KI) (0.2 eq) to initiate the Finkelstein cycle[4].

  • Coupling: Add piperidine (1.1 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 60°C under a nitrogen atmosphere for 6–8 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KCl, K₂CO₃). Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate and water, wash with brine, dry over Na₂SO₄, and evaporate to yield the product[1].

Part 4: Quantitative Data Summary

Table 1: Comparison of Reducing Agents for Sterically Hindered Amination

Reducing AgentSelectivity for IminiumTolerance to Steric BulkRisk of Aldehyde ReductionRecommendation
NaBH(OAc)₃ (STAB) HighExcellentLowPrimary Choice
NaBH₃CN ModerateGoodModerateSecondary Choice (Toxic)
NaBH₄ LowPoorHighNot Recommended

Table 2: Leaving Group & Catalyst Dynamics in SN2 Alkylation

Leaving GroupCatalystRelative Reaction RatePrimary Byproduct Risk
Benzyl Chloride NoneVery SlowHydrolysis
Benzyl Chloride KI / NaI (0.2 eq)Fast (In-situ Iodide)Low
Benzyl Bromide NoneModerateDialkylation (Low due to sterics)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link][2]

  • Oliphant, S. J., & Morris, R. H. "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." ACS Omega, 2022. URL:[Link][3]

  • ScienceMadness Community. "Organic halides with piperdine - Steric Hindrance Discussions." ScienceMadness, 2014. URL:[Link][5]

  • Mohr, F., et al. "Rational Design of Partial Agonists for the Muscarinic M1 Acetylcholine Receptor." Journal of Medicinal Chemistry, 2014. URL:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Chromatography for 3-(4-Fluoro-2-methyl-benzyl)-piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of piperidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of piperidine derivatives. The core issue almost always traces back to a fundamental mismatch between the analyte's basicity and the stationary phase's surface chemistry.

This guide provides a comprehensive, field-proven framework for purifying 3-(4-Fluoro-2-methyl-benzyl)-piperidine —a secondary amine—ensuring high recovery, excellent peak symmetry, and preserved structural integrity.

Core Principles & Mechanistic Causality

Unmodified silica gel (


) features a high density of weakly acidic silanol groups (-Si-OH) on its surface[1]. When 3-(4-Fluoro-2-methyl-benzyl)-piperidine passes through a standard normal-phase column, its basic secondary nitrogen atom undergoes severe electrostatic interactions and strong hydrogen bonding with these silanols[2][3].

Macroscopically, this mechanism manifests as severe peak tailing, streaking across the TLC plate, and irreversible column retention (leading to poor product recovery)[1][4]. To resolve this, we must either chemically mask the silanol groups using a sacrificial basic modifier like Triethylamine (TEA)[5][6], or utilize a pre-deactivated stationary phase such as amine-functionalized silica[1][7].

Mechanism Silica Acidic Silanol (Si-OH) Interaction Strong H-Bonding & Protonation (Tailing) Silica->Interaction Amine Secondary Amine (Piperidine) Amine->Interaction TEA Add 1-2% TEA (Competitor) Interaction->TEA Basic modifier added Elution Symmetrical Elution TEA->Elution Silanols blocked

Mechanistic resolution of silanol-amine interactions using triethylamine (TEA) as a basic modifier.

Decision Matrix: Selecting Your Purification Strategy

Selecting the right protocol depends on your budget, the polarity of your impurities, and the downstream sensitivity of your assay to trace additives.

G Start Crude 3-(4-Fluoro-2-methyl-benzyl)-piperidine Check Assess Impurity Profile Start->Check NP_TEA Standard Silica + 1-2% TEA (Cost-Effective) Check->NP_TEA Standard/Non-polar impurities NH2_Silica Amine-Functionalized Silica (High Purity/Recovery) Check->NH2_Silica Acid-sensitive / High tailing RP_HPLC Reversed-Phase (C18) + 0.1% TFA (Polar Impurities) Check->RP_HPLC Highly polar impurities Evap Evaporate & Dry NP_TEA->Evap NH2_Silica->Evap RP_HPLC->Evap Lyophilize Pure Pure Secondary Amine Evap->Pure

Workflow for selecting the optimal chromatographic method for secondary amine purification.

Quantitative Data Summary: Stationary Phase Selection
MethodStationary PhaseMobile Phase ModifierRelative CostResolution for AminesIdeal Use Case
Protocol A Standard Bare Silica (

)
1-2% Triethylamine (TEA)LowGoodRoutine bulk purification of stable amines[8].
Protocol B Propylamine-bonded Silica (

)
None requiredHighExcellentSensitive amines; avoiding TEA contamination[1].
RP-HPLC C18 bonded Silica0.1% TFA or Formic AcidVery HighExcellentHighly polar impurities; isolating amine salts[2].

Validated Experimental Protocols

Protocol A: Triethylamine-Deactivated Normal Phase Chromatography

This protocol utilizes TEA to dynamically deactivate the silica column, allowing the piperidine derivative to elute freely[5][6].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol) and add 1–2% (v/v) Triethylamine (TEA)[6].

    • Causality: TEA is a highly basic, sterically unhindered tertiary amine. It outcompetes the bulky 3-(4-Fluoro-2-methyl-benzyl)-piperidine for the acidic silanol sites, neutralizing the column.

  • Column Pre-equilibration (Critical): Slurry pack the standard silica gel. Flush the packed column with at least 2–3 column volumes (CV) of the TEA-modified solvent.

    • Causality: If the sample is loaded onto bare silica before the silanols are saturated with TEA, irreversible binding of the target amine will occur immediately at the loading band.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the TEA-modified loading solvent and apply it evenly to the column head.

  • Elution: Run the column using the modified mobile phase.

    • Self-Validation Checkpoint: Monitor fractions via TLC. Stain the plates with Ninhydrin and heat thoroughly. The piperidine derivative will appear as a distinct pink/purple spot, confirming the presence of the secondary amine and differentiating it from non-amine impurities.

  • Concentration: Combine pure fractions and evaporate under reduced pressure.

    • Causality: TEA has a boiling point of 89.5 °C. To ensure complete removal of residual TEA, co-evaporate the final residue 2–3 times with toluene, followed by high vacuum drying[6].

Protocol B: Amine-Functionalized Silica Gel Chromatography

For downstream applications sensitive to trace TEA, amine-functionalized silica (e.g., KP-NH) is the gold standard[1][7].

Step-by-Step Methodology:

  • Column Selection: Utilize a commercially pre-packed amine-functionalized silica column.

  • Mobile Phase Selection: Prepare a standard gradient (e.g., Heptane/Ethyl Acetate) without any basic modifiers[1].

    • Causality: The silica surface is covalently bonded with aminopropyl groups. Because the surface is inherently basic and devoid of active silanols, no sacrificial modifier is required[9].

  • Self-Validation Checkpoint (2D-TLC): Before running the column, spot the crude mixture on an

    
    -modified TLC plate. Develop the plate, dry it completely, rotate it 90 degrees, and develop it again. If the target spot lies perfectly on the diagonal, the amine is stable and interacting symmetrically with the stationary phase.
    
  • Elution & Recovery: Elute the column. You will observe significantly sharper peak shapes and near-quantitative recovery compared to bare silica.

Troubleshooting Guide & FAQs

Q: My piperidine derivative is still streaking on TLC even with 1% TEA. What is failing? A: The silica gel batch may be exceptionally acidic, or your sample concentration is overloading the deactivated sites. Solution: Increase the TEA concentration to 5% during the pre-equilibration flush to heavily poison the column, then drop back to 1% for the actual elution[9]. Alternatively, switch to a highly polar system like DCM/MeOH (90:10) modified with 1% aqueous Ammonium Hydroxide (


)[9].

Q: After using Protocol A, I see a white precipitate forming when concentrating my fractions. What is it? A: This is likely a TEA-hydrochloride or TEA-carbonate salt. TEA readily absorbs


 from the air or reacts with trace acids. Solution: Dissolve the concentrated residue in Dichloromethane (DCM) and wash it with saturated aqueous 

or water. Dry the organic layer over anhydrous

, filter, and re-concentrate.

Q: Can I use Reversed-Phase (RP-HPLC) for this molecule instead? A: Yes. If your impurities are highly polar, RP-HPLC on a C18 column is highly effective[1]. However, you must use an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic Acid in your Water/Acetonitrile mobile phase. Causality: The acid fully protonates the piperidine ring, preventing secondary interactions with residual silanols on the C18 silica and improving peak shape via the chaotropic effect[2]. Note that your product will be isolated as a TFA or formate salt, requiring a subsequent free-basing step (liquid-liquid extraction with NaOH) if the free amine is required.

References

  • [1] Technical Support Center: Purification of Synthetic N-Allylnornuciferine. BenchChem. 1

  • [5] Application Notes and Protocols for the Purification of 2-(6-bromo-1H-indol-2-yl)ethanamine. BenchChem. 5

  • [4] Technical Support Center: Purification of Synthetic N-Allylnornuciferine. BenchChem. 4

  • [7] Application Notes and Protocols for the Purification of 2-(6-bromo-1H-indol-2-yl)ethanamine. BenchChem. 7

  • [8] Chromatography: The Solid Phase. University of Rochester. 8

  • [6] Technical Support Center: Purification of Secondary Alkyl Amines. BenchChem. 6

  • [2] Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. ResearchGate.2

  • [3] Gas chromatography of amines as various derivatives. Journal of Chromatography A (Diva-Portal). 3

  • [9] Separation of organic compounds using amino-functionalized silica gel spherical 40-75um?. ResearchGate. 9

Sources

Troubleshooting

Chiral Resolution Help Desk: 3-Substituted Benzyl Piperidines

Status: Operational | Ticket ID: #CR-3BP-2026 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Technical Guide for Enantiomeric Resolution of 3-Substituted Benzyl Piperidines Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: #CR-3BP-2026 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Technical Guide for Enantiomeric Resolution of 3-Substituted Benzyl Piperidines

Executive Summary

Welcome to the technical support center for the resolution of 3-substituted benzyl piperidines. This structural class—common in NR2B antagonists (e.g., ifenprodil analogs) and monoamine reuptake inhibitors—presents unique challenges due to the basicity of the secondary amine and the conformational flexibility of the piperidine ring.

This guide prioritizes Classical Resolution (Diastereomeric Salt Formation) for scale-up and Chiral HPLC/SFC for analytical purity and moderate-scale purification.

Module 1: Classical Resolution (Diastereomeric Crystallization)

The Protocol: "The Half-Equivalent Rule"

For 3-substituted piperidines, the "Pope-Peachy" method (using 0.5 equivalents of the resolving agent) often yields better results than using a full equivalent. This forces the enantiomers to compete for the limited acid, maximizing the difference in precipitation rates.

Recommended Resolving Agents

Based on the structural basicity of benzyl piperidines, the following acidic agents have the highest historical success rates:

Resolving AgentSolvent SystemTypical Yield (First Crop)Notes
Di-benzoyl-L-tartaric acid (L-DBTA) EtOH / Water (9:1)30-40%Gold Standard. Forms robust crystalline lattices with piperidines.
(S)-Mandelic Acid IPA / Acetone25-35%Good for less sterically hindered analogs.
Di-p-toluoyl-L-tartaric acid (L-DTTA) MeOH / Water30-45%Use if DBTA yields oils. The methyl groups increase lipophilicity.
N-Acetyl-L-leucine EtOH (Absolute)20-30%"Last resort" for stubborn oils.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of racemic 3-benzyl piperidine in the solvent (approx. 10-15 mL/g). Heat to 60°C.

  • Addition: Add 0.5 eq of the resolving agent (e.g., L-DBTA) dissolved in a minimal amount of hot solvent.

  • Nucleation: Allow to cool slowly to RT. If no crystals form after 4 hours, scratch the glass or add a seed crystal.

  • Isolation: Filter the solid (Salt A). The mother liquor contains the opposite enantiomer (enriched) and unreacted free base.

  • Liberation: Treat Salt A with 1M NaOH and extract with DCM to obtain the free base. Check %ee.

Troubleshooting: "My Salt is Oiling Out"
  • Cause: The solvent is too non-polar, or the salt has a low melting point.

  • Fix 1 (The "Swish"): Decant the supernatant solvent. Add a small amount of diethyl ether or MTBE to the oil and sonicate vigorously. This often triggers crystallization.

  • Fix 2 (Solvent Switch): Switch from Ethanol to Acetonitrile . Acetonitrile often promotes sharper crystallization for tartrate salts.

Module 2: Chromatographic Separation (HPLC & SFC)

The "Tailing" Problem

Piperidines are strong bases. On silica-based chiral columns, they interact with residual silanols, causing severe peak tailing.

  • Critical Rule: You MUST add a basic modifier (Diethylamine, Triethylamine, or Isopropylamine) to the mobile phase.

HPLC Method Development Guide
ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose)Chiralpak IG-3 (Immobilized)
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1 )Water (0.1% DEA) : Acetonitrile (40:60)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30-40°C
Detection UV 254 nm (Benzyl chromophore)UV 220/254 nm
SFC Protocol (Green Chemistry / Prep Scale)

Supercritical Fluid Chromatography (SFC) is superior for preparative separation of benzyl piperidines due to low viscosity and easy solvent removal.

  • Column: Chiralpak AD-H or Lux Amylose-1.

  • Mobile Phase: CO2 (80%) / Methanol (20%).

  • Additive: 0.2% Isopropylamine in the Methanol co-solvent.[1]

  • Back Pressure: 120 bar.[2]

  • Note: Without isopropylamine, the amine reacts with CO2 to form transient carbamates, destroying peak shape.

Module 3: Determination of Absolute Configuration

Once resolved, assigning "R" or "S" is critical.

  • X-Ray Crystallography (The Definitive Method):

    • Do not use the tartrate salt (too many light atoms).

    • Protocol: Convert the resolved free base to a Hydrobromide (HBr) or Hydroiodide (HI) salt. The heavy halogen atom provides the "anomalous scattering" needed to determine absolute stereochemistry without a known chiral reference.

  • Vibrational Circular Dichroism (VCD):

    • Non-destructive. Compare the measured VCD spectrum in CDCl3 with a DFT-calculated spectrum of the (R)-enantiomer.

Visual Decision Support

Figure 1: Method Selection Decision Tree

Use this logic flow to determine the correct resolution strategy based on your scale and purity needs.

ResolutionStrategy Start Start: Racemic 3-Benzyl Piperidine ScaleCheck Scale > 10 grams? Start->ScaleCheck Classical Classical Resolution (Salts) ScaleCheck->Classical Yes Chromatography Prep HPLC / SFC ScaleCheck->Chromatography No (Analytical/Small Prep) Screening Screen: DBTA, Mandelic, DTTA (0.5 eq in EtOH/H2O) Classical->Screening CrystSuccess Crystals Formed? Screening->CrystSuccess Recryst Recrystallize to >98% ee CrystSuccess->Recryst Yes Oil Oiling Out? CrystSuccess->Oil No SwitchSolvent Switch to ACN or Add MTBE/Sonicate Oil->SwitchSolvent Yes Oil->Chromatography Persistent Failure SwitchSolvent->Screening Retry ColumnSel Select Chiralpak AD-H / OD-H Chromatography->ColumnSel MobilePhase Add 0.1% DEA (HPLC) or 0.2% IPA-amine (SFC) ColumnSel->MobilePhase Purify Isolate Enantiomers MobilePhase->Purify

Caption: Decision matrix for selecting between crystallization and chromatographic resolution based on scale and material behavior.

Figure 2: The "Dutch Resolution" Family Approach

When single agents fail, use the "Family Approach" (Dutch Resolution) logic to find a hit.

DutchResolution Input Racemic Amine Agent1 L-Tartaric Acid Input->Agent1 Agent2 DBTA (Benzoyl) Input->Agent2 Agent3 DTTA (Toluoyl) Input->Agent3 Mix Mixture (Solid Solution) Agent1->Mix Screen A Agent2->Mix Screen B Agent3->Mix Screen C Result Nucleation of Least Soluble Salt Mix->Result Fastest Precipitate

Caption: Strategy for screening structurally related resolving agents to induce nucleation.

References

  • BenchChem Application Note. "Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol and Benzyl Piperidine Derivatives." BenchChem Technical Library, 2025. 3

  • Yin, D., et al. "Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase."[4] Journal of Chromatography A, 1994.[4] 4

  • Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (Standard Reference for DBTA/Mandelic Acid protocols).
  • Ferreira, F.C., et al. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Tetrahedron: Asymmetry, 2006.[5] 6[7][8][9]

  • BenchChem Protocol. "Comparative analysis of different chiral separation techniques for benzylpiperidines." BenchChem Technical Library, 2025. 1[8][9]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Fluorinated Benzyl Piperidine Synthesis

Welcome to the Technical Support Center. Synthesizing fluorinated benzyl piperidines—highly valuable pharmacophores in drug discovery—presents unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing fluorinated benzyl piperidines—highly valuable pharmacophores in drug discovery—presents unique chemoselectivity challenges. While direct alkylation with fluorobenzyl halides is possible[1], Reductive Amination (RA) of fluorobenzaldehyde with piperidine derivatives remains the industry standard due to its operational simplicity and broader functional group tolerance[2],[3].

However, researchers frequently encounter yield-limiting side reactions such as premature carbonyl reduction, aminal formation, and hydrodefluorination[4],[5]. This guide provides mechanistic troubleshooting, optimized protocols, and data-driven solutions to maximize your target yield.

Mechanistic Overview of Reaction Pathways

G A Fluorobenzaldehyde + Piperidine B Iminium Ion Intermediate A->B -H2O (Acid Catalyst) D Fluorobenzyl Alcohol (Side Product) A->D Premature Reduction (e.g., NaBH4) C Fluorinated Benzyl Piperidine (Target) B->C Selective Reduction (e.g., NaBH(OAc)3) E Defluorinated Piperidine C->E Ar-F Cleavage (e.g., Pd/C + H2)

Mechanistic pathways and common side reactions in fluorinated benzyl piperidine synthesis.

Troubleshooting & FAQs

Q1: I am observing high levels of fluorobenzyl alcohol in my crude mixture. How do I prevent this? Causality: This is the most common side reaction in reductive amination. It occurs when the reducing agent attacks the starting fluorobenzaldehyde before it has fully condensed with the piperidine to form the iminium ion[4],[6]. Solution: Avoid strong, unselective reducing agents like sodium borohydride (NaBH₄) in one-pot setups[4]. Instead, use milder hydride donors such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents exhibit high chemoselectivity, preferentially reducing the protonated iminium ion over the neutral carbonyl group[4],[2],[3]. If you must use NaBH₄, employ a strict two-step protocol: force the imine formation to completion (monitor via TLC) before cooling the reaction and adding the reductant[4].

Q2: My target molecule is losing its fluorine atom during the reaction. Why is hydrodefluorination happening? Causality: If you are using catalytic hydrogenation (e.g., H₂ with Pd/C) for the reductive amination or a subsequent deprotection step, transition metals can activate the Ar-F bond. Fluorine is highly electronegative, but under strong reducing conditions with palladium or rhodium catalysts, oxidative addition into the C(sp²)-F bond can occur, leading to hydrodefluorination[5],[7]. Solution: Switch from transition-metal-catalyzed hydrogenation to a hydride-based reducing agent (like NaBH(OAc)₃) for the C-N bond formation. If catalytic hydrogenation is absolutely required for other functional groups, consider milder transfer hydrogenation protocols (e.g., using formic acid/rhodium catalysts) which have been shown to suppress the hydrodefluorination side reaction[5],[7].

Q3: The reaction stalls, and I see unreacted starting materials alongside aminal byproducts. How can I drive the reaction to the desired product? Causality: Imine formation is an equilibrium process that generates water. If water is not removed, the equilibrium stalls. Furthermore, less reactive substrates may fail to form the iminium ion efficiently, leading the secondary amine to attack the partially formed intermediates, creating unstable aminals[4]. Solution: Shift the equilibrium by adding a water scavenger (e.g., anhydrous MgSO₄ or molecular sieves)[4]. Additionally, adding a catalytic amount of a weak acid (0.1–1.0 equiv of acetic acid) lowers the pH to the optimal range (pH 4-5), accelerating the protonation of the hemiaminal intermediate and promoting water elimination to form the reactive iminium ion[4],[8].

Data Presentation: Reducing Agent Selection Guide

Choosing the correct reducing agent is the single most critical variable in minimizing side reactions during fluorinated benzyl piperidine synthesis.

Reducing AgentChemoselectivity (Imine vs. Carbonyl)Risk of HydrodefluorinationToxicity / HandlingOptimal Application
NaBH(OAc)₃ High (Prefers Iminium)None Low toxicity; moisture tolerantGold Standard for one-pot reductive amination[4],[2].
NaBH₃CN High (Prefers Iminium)None Highly toxic (generates HCN at low pH)Acidic conditions (pH ~3-4) where NaBH(OAc)₃ degrades[3].
NaBH₄ Low (Reduces Carbonyls fast)None Low toxicity; reacts vigorously with waterStrict two-step procedures only (imine pre-formation required)[4].
H₂ / Pd-C Moderate High (Cleaves Ar-F bonds)Pyrophoric catalyst; requires pressureAvoid if preserving the fluorobenzyl moiety is required[5],[7].

Experimental Protocol: Optimized One-Pot Reductive Amination

The following self-validating protocol utilizes NaBH(OAc)₃ to synthesize 1-(fluorobenzyl)piperidine derivatives while suppressing alcohol formation and hydrodefluorination.

Step-by-Step Methodology
  • Reactant Preparation: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add the fluorobenzaldehyde (1.0 equiv.) and the target piperidine derivative (1.05 equiv.)[4].

  • Solvent & Acid Addition: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration[8]. Add glacial acetic acid (1.0 equiv.) to adjust the apparent pH to ~4-5.

    • Causality: DCE is preferred over dichloromethane (DCM) for less reactive substrates as it allows for gentle heating if necessary[4]. The acid catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Iminium Formation (Self-Validation Step): Stir the mixture at room temperature for 1–2 hours.

    • Validation: Do not proceed until TLC or LC-MS confirms the complete consumption of the fluorobenzaldehyde. This guarantees that no free carbonyl is available to be reduced to fluorobenzyl alcohol[4].

  • Selective Reduction: Cool the reaction flask in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 equiv.) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic reduction and prevents thermal degradation of the intermediate[4].

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC for the appearance of the tertiary amine product.

  • Quench and Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ (until gas evolution ceases and pH is ~8). Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

Workflow Visualization

G N1 1. Reactant Mixing Fluorobenzaldehyde + Piperidine in anhydrous DCE N2 2. Acid Catalysis Add 1.0 eq Acetic Acid (Verify pH ~4-5) N1->N2 N3 3. Iminium Formation Stir 1-2h at RT (Self-Validation: TLC shows aldehyde consumption) N2->N3 N4 4. Selective Reduction Add 1.4 eq NaBH(OAc)3 portion-wise (Exothermic control) N3->N4 N5 5. Quench & Workup Sat. NaHCO3 quench, DCM extraction, Na2SO4 drying N4->N5

Self-validating, step-by-step workflow for the direct reductive amination of fluorinated benzyl piperidines.

References

  • [4] Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.4

  • [6] Common side reactions in the synthesis of 4-anilinopiperidine compounds. Benchchem. 6

  • [1] Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Sphinxsai. 1

  • [5] Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. 5

  • [2] Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. 2

  • [8] Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. 8

  • [3] Reductive Amination, and How It Works. Master Organic Chemistry. 3

  • [7] Rhodium Catalysed Transfer Hydrogenation and Transamination. The University of Liverpool Repository. 7

Sources

Troubleshooting

Technical Support Center: Aqueous Stability of 3-(4-Fluoro-2-methyl-benzyl)-piperidine

Welcome to the Formulation Troubleshooting Guide for 3-(4-Fluoro-2-methyl-benzyl)-piperidine . As a secondary amine featuring a halogenated aromatic ring, this compound presents unique stability challenges in aqueous env...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide for 3-(4-Fluoro-2-methyl-benzyl)-piperidine . As a secondary amine featuring a halogenated aromatic ring, this compound presents unique stability challenges in aqueous environments. This guide is designed for drug development professionals and researchers, providing field-proven insights into the causality of degradation and self-validating protocols to ensure long-term stability.

Section 1: Chemical Stability & Oxidation (FAQ)

Q: Why does my aqueous stock solution turn yellow/brown over time and show new HPLC peaks? A: The primary degradation pathway for piperidine derivatives in water is the oxidation of the secondary amine. The lone pair of electrons on the nitrogen atom is highly susceptible to attack by dissolved oxygen, 1[1]. Causality Insight: The color change (yellowing) is typically due to the formation of conjugated imine species following the initial N-oxide formation and subsequent ring-opening reactions. In general, 2[2] compared to sterically hindered tertiary amines. This process is heavily catalyzed by trace transition metals (like Cu²⁺ or Fe³⁺) leaching from standard glassware.

Q: How can I chemically stabilize the amine against oxidation? A: The most authoritative strategy is strict pH control. Piperidine has a pKa of approximately 10.0–10.5. By buffering your aqueous solution to a slightly acidic pH (e.g., pH 4.5–5.5), you ensure the secondary amine is fully protonated. The resulting piperidinium ion lacks the free electron lone pair, rendering it sterically and electronically shielded from electrophilic oxidative attack.

Section 2: Photostability of the Fluorobenzyl Moiety

Q: Does the 4-fluoro-2-methyl-benzyl group require special light-protection handling? A: Yes. While the carbon-fluorine bond is generally robust, fluorinated aromatic rings can undergo photolytic degradation when exposed to UV light,3[3]. Furthermore, fluorobenzyl analogues can be highly 4[4] during extended aqueous storage if not shielded. Causality Insight: UV photons provide sufficient energy to excite the aromatic system, triggering homolytic cleavage. Always store solutions in actinic (amber) glassware and avoid prolonged exposure to ambient laboratory lighting.

Section 3: Degradation Profile & Visualizations

Quantitative Degradation Profile

The following table summarizes the expected degradation rates of the compound under various stress conditions, comparing an unstabilized solution (DI water, pH ~8.5) against our optimized formulation (pH 4.5 buffer + EDTA + Argon).

Stress ConditionPrimary Degradation MechanismDegradant IdentifiedUnstabilized Recovery (48h)Stabilized Recovery (48h)
Oxidative (0.1% H₂O₂)Secondary Amine OxidationPiperidine N-oxide< 60%> 98%
Photolytic (UV/Vis)Homolytic CleavageDefluorinated species~ 75%> 99%
Thermal (60°C)Thermolysis / Ring OpeningImines / Aldehydes~ 85%> 97%
Alkaline (pH 9.0)Free Base PrecipitationPhysical Aggregates< 50% (Soluble)N/A (Maintained at pH 4.5)
Degradation Pathways Diagram

DegradationMechanisms API 3-(4-Fluoro-2-methyl-benzyl) -piperidine Ox Secondary Amine Oxidation (N-Oxide & Imine Formation) API->Ox Dissolved O2 / Trace Metals Photo Photolytic Cleavage (Fluorobenzyl Defluorination) API->Photo UV / Ambient Light pH Free Base Precipitation (pH > 9.0) API->pH Alkaline Conditions

Primary degradation pathways of 3-(4-Fluoro-2-methyl-benzyl)-piperidine in aqueous environments.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply trust a formulation—prove it. The following methodologies provide both the stabilization workflow and a self-validating assay to confirm its efficacy in your specific laboratory environment.

Protocol 1: Preparation of Stabilized Aqueous Stock (10 mg/mL)
  • Buffer Preparation: Prepare a 50 mM Acetate buffer at pH 4.5. Causality: Ensures the piperidine nitrogen remains >99.9% protonated, removing the lone pair's susceptibility to oxidation.

  • Chelator Addition: Add 0.05% w/v EDTA disodium salt to the buffer. Causality: Sequesters trace transition metals (e.g., Fe³⁺, Cu²⁺) that act as catalysts for free-radical oxidative pathways.

  • API Dissolution: Dissolve 3-(4-Fluoro-2-methyl-benzyl)-piperidine into the buffered solution. Stir continuously until fully dissolved.

  • Deoxygenation: Purge the solution with inert Argon or Nitrogen gas for 15 minutes. Causality: Displaces dissolved oxygen, the primary reactant in N-oxide formation.

  • Storage: Transfer the solution to actinic (amber) glass vials and seal with PTFE-lined caps. Store at 2–8°C. Causality: Protects the fluorobenzyl moiety from UV-induced photolytic cleavage.

StabilizationWorkflow S1 1. Buffer to pH 4.5 (Protonates Amine) S2 2. Add 0.05% EDTA (Chelates Metals) S1->S2 S3 3. Purge with Argon (Displaces O2) S2->S3 S4 4. Amber Vial Storage (Blocks UV Light) S3->S4

Stepwise workflow for formulating a stabilized aqueous solution of the piperidine derivative.

Protocol 2: Self-Validating Forced Degradation Assay

Run this assay to validate that your stabilization workflow successfully protects the compound.

  • Sample Preparation: Prepare two 1 mL aliquots. Sample A (Stabilized Formulation from Protocol 1) and Sample B (Control: Unbuffered API in DI water, pH ~8.5).

  • Stress Induction: Spike both samples with 0.1% H₂O₂ and expose them to ambient laboratory light for 48 hours at 40°C.

  • Analytical Readout: Analyze both samples via HPLC-UV (254 nm) or LC-MS.

  • Validation Criteria: Sample B will exhibit significant peak splitting corresponding to the N-oxide and defluorinated byproducts. Sample A must retain >98% peak area of the parent compound. If Sample A passes, the protective causality of the buffer and chelator is validated for your specific API batch.

References

  • Title: 1 Source: benchchem.com

  • Title:2 Source: acs.org

  • Title:3 Source: nih.gov

  • Title: 4 Source: nih.gov

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(4-Fluoro-2-methyl-benzyl)-piperidine

Introduction In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a foundational requirement.[1][2][3] Nuclear Magnetic Reson...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a foundational requirement.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering unparalleled insight into molecular connectivity, conformation, and dynamics.[1][2] This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 3-(4-Fluoro-2-methyl-benzyl)-piperidine, a compound of interest for its potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the expected spectral data, compare the utility of NMR with other common analytical techniques, and provide a standardized protocol for data acquisition. The insights presented herein are derived from established principles of NMR spectroscopy and analysis of substituent effects on chemical shifts.[4]

Molecular Structure and Predicted NMR Analysis

To interpret the NMR spectra of 3-(4-Fluoro-2-methyl-benzyl)-piperidine, we must first dissect its molecular architecture. The structure consists of a saturated heterocyclic piperidine ring connected at its 3-position to a 4-fluoro-2-methyl-benzyl group via a methylene bridge. The presence of a stereocenter at the C3 position of the piperidine ring introduces diastereotopicity, which will have significant consequences for the proton NMR spectrum.

Disclaimer: The following spectral data are predicted based on established chemical shift theory and data from analogous structures. Actual experimental values may vary based on solvent, concentration, and temperature.

Annotated Molecular Structure

Below is the structure of 3-(4-Fluoro-2-methyl-benzyl)-piperidine with atom numbering used for spectral assignment.

Caption: Numbered structure of 3-(4-Fluoro-2-methyl-benzyl)-piperidine.

Predicted ¹H-NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be complex due to overlapping signals and the diastereotopicity of protons on the piperidine ring and the benzylic methylene group (C7).

Assignment Predicted δ (ppm) Multiplicity Integration Coupling (J, Hz) Rationale
Aromatic (H10, H11, H13) 6.80 - 7.10m3HThe aromatic protons are influenced by the electron-donating methyl group and the electron-withdrawing fluorine atom. They will appear as a complex multiplet. Data from p-fluorotoluene shows aromatic signals around 6.9-7.1 ppm.[5]
Piperidine (H2eq, H6eq) 2.90 - 3.10m2HEquatorial protons alpha to the nitrogen are typically deshielded and appear downfield.
Piperidine (H2ax, H6ax) 2.50 - 2.70m2HAxial protons alpha to the nitrogen are more shielded than their equatorial counterparts.
Benzylic (H7a, H7b) 2.40 - 2.60m2HThese two protons are diastereotopic due to the C3 stereocenter and will likely appear as a complex multiplet, potentially two separate doublets of doublets (dd).
Piperidine (H3, H4, H5) 1.40 - 1.90m5HThe remaining piperidine ring protons will be in the aliphatic region and will show complex overlapping multiplets.
Methyl (H14) 2.25s3HThe methyl group on the aromatic ring is expected to be a sharp singlet in the typical benzylic methyl region.
Amine (N1-H) 1.20br s1HThe N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C-NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Assignment Predicted δ (ppm) Rationale
Aromatic (C12-F) 160.0 - 164.0 (d)The carbon directly attached to fluorine will be significantly downfield and will show a large one-bond coupling constant (¹JCF).
Aromatic (C8, C9) 135.0 - 140.0Quaternary aromatic carbons attached to the methyl and benzyl groups.
Aromatic (C10, C11, C13) 113.0 - 132.0Aromatic CH carbons, with shifts influenced by the fluorine and methyl substituents. The C-F coupling will cause splitting for C11 and C13.
Piperidine (C2, C6) 46.0 - 52.0Carbons adjacent to the nitrogen atom appear in this characteristic range for piperidines.[6]
Piperidine (C3) 38.0 - 42.0The substituted carbon of the piperidine ring.
Benzylic (C7) 35.0 - 40.0The benzylic methylene bridge carbon.
Piperidine (C4, C5) 24.0 - 30.0The remaining unsubstituted piperidine carbons.
Methyl (C14) 18.0 - 22.0The methyl carbon attached to the aromatic ring.

Comparative Analysis: The Power of a Multi-Technique Approach

While NMR is exceptionally powerful for detailed structural elucidation, a comprehensive characterization relies on complementary analytical techniques.[7]

Technique Information Provided Advantages for this Molecule Limitations
NMR Spectroscopy Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and 3D conformation.[1][2]Unambiguously determines the substitution pattern on both rings and the connectivity of the benzyl and piperidine moieties. NOESY experiments can confirm spatial proximity.Lower sensitivity compared to MS. Complex ¹H spectra may require 2D techniques for full assignment.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₃H₁₈FN). Fragmentation can corroborate the presence of the piperidinyl and fluorobenzyl fragments.Provides no information on connectivity or stereochemistry. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups based on vibrational frequencies.Can confirm the presence of C-H (aliphatic and aromatic), N-H (secondary amine), and C-F bonds.[8]Provides a "fingerprint" but offers limited information for constructing the full molecular skeleton.[8][9]

Caption: Workflow for comprehensive structural elucidation.

Experimental Protocol for High-Quality NMR Data Acquisition

Adherence to a rigorous experimental protocol is paramount for obtaining high-resolution, artifact-free NMR spectra.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds.[11][12]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure there are no solid particles, as they will degrade spectral quality.[11] The sample height should be approximately 4-5 cm.[10]

  • Cleaning and Capping: Thoroughly clean the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) and a solvent like isopropanol or ethanol to remove any dust or fingerprints.[10] Cap the tube securely.

2. Spectrometer Setup and Data Acquisition:

  • Insertion: Carefully insert the NMR tube into a spinner turbine and adjust its depth using a gauge. Place the sample into the NMR magnet (either manually or via an autosampler).

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[10] Then, an automated or manual "shimming" process is performed to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[10][13]

  • Tuning and Matching: The NMR probe must be tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal-to-noise.[10]

  • Acquisition of ¹H Spectrum:

    • Load a standard 1D proton acquisition experiment.

    • Set the number of scans (NS), typically 8 or 16 for a sample of this concentration.

    • Set an appropriate relaxation delay (D1), usually 1-2 seconds for a standard ¹H spectrum.[13]

    • Initiate the acquisition.

  • Acquisition of ¹³C Spectrum:

    • Load a standard 1D proton-decoupled carbon acquisition experiment (e.g., zgpg30).

    • A higher number of scans (NS) will be required due to the low natural abundance of ¹³C (e.g., 256, 512, or more).

    • A longer relaxation delay may be needed for full quantification, but 2 seconds is often sufficient for qualitative analysis.

    • Initiate the acquisition.

3. Data Processing:

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: A baseline correction algorithm is applied to ensure the baseline is flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra.[14]

  • Integration: For ¹H spectra, the area under each peak is integrated to determine the relative number of protons each signal represents.[13]

References

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Vertex AI Search.
  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022). Walsh Medical Media.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Maryland.
  • NMR spectrometry analysis for drug discovery and development. (2022). News-Medical.net.
  • NMR Spectrum Acquisition.
  • Substituent effects for some substituted 3-benzyl-2-phenyl-1,3-thiazolidin-4-ones using 1H and 13C NMR. (2000).
  • How to Get a Good 1H NMR Spectrum.University of Rochester.
  • How To Prepare And Run An NMR Sample. (2025). Alwsci.com.
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.Royal Society of Chemistry.
  • p-Fluorotoluene(352-32-9) 1H NMR spectrum.ChemicalBook.
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.UniversalClass.com.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025).
  • Differences in NMR vs Mass Spectrometry for Identification. (2025).
  • NMR Chemical Shifts of Common Solvents as Trace Impurities.Carl ROTH.

Sources

Comparative

Comparative Guide: 4-Fluoropiperidine vs. Non-Fluorinated Analogs in Drug Design

[1] Executive Summary The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, the unsubstituted piperidine often suffers from high basicity...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, the unsubstituted piperidine often suffers from high basicity (


), leading to poor membrane permeability, rapid oxidative clearance, and off-target hERG channel inhibition.

This guide analyzes the strategic substitution of hydrogen with fluorine at the C4 position. We demonstrate how 4-fluoropiperidine analogs consistently outperform their non-fluorinated counterparts by modulating


, locking bioactive conformations, and blocking metabolic soft spots.

Physicochemical Mechanics: The "Fluorine Effect"[2][3]

The bioactivity differences between 4-fluoropiperidine and piperidine are not random; they are driven by predictable electronic and stereoelectronic effects.

Basicity Modulation ( Shift)

The most critical impact of 4-fluorination is the reduction of the piperidine nitrogen's basicity.[1]

  • Non-fluorinated Piperidine:

    
    .[1] At physiological pH (7.4), the amine is almost exclusively protonated (>99.9% cationic).[1] This limits passive diffusion across the blood-brain barrier (BBB) and cell membranes.[1]
    
  • 4-Fluoropiperidine: The strong electronegativity of fluorine exerts a through-bond inductive effect (

    
    ), pulling electron density away from the nitrogen lone pair.[1] This typically lowers the 
    
    
    
    by 1.0–1.5 log units (to
    
    
    ).[1]
  • Impact: A lower

    
     increases the fraction of the neutral species at pH 7.4, significantly enhancing lipophilic efficiency (
    
    
    
    ) and membrane permeability.[1]
Conformational Locking (The Gauche Effect)

Fluorine is not merely a "small hydrogen."[1] It introduces stereoelectronic constraints. In 4-fluoropiperidines, the C–F bond often adopts an axial orientation, particularly in the protonated state.[2] This is due to a charge-dipole interaction where the C–F dipole aligns antiparallel to the


 bond, stabilizing the chair conformation.

Bioactivity Consequence: If the drug target requires a specific vector for the piperidine nitrogen, the fluorinated analog effectively "pre-pays" the entropic cost of binding by locking the molecule into the bioactive conformation.

Conformation cluster_0 Non-Fluorinated Piperidine cluster_1 4-Fluoro-Piperidine H_Eq Equatorial H (Flexible Chair) H_Ax Axial H (Flexible Chair) H_Eq->H_Ax Rapid Ring Flip (High Entropy) Binding Receptor Binding (Entropic Penalty Reduced) H_Ax->Binding High Cost F_Eq Equatorial F (Less Stable) F_Ax Axial F (Stabilized) F_Eq->F_Ax Charge-Dipole Stabilization F_Ax->Binding Pre-organized

Figure 1: Conformational equilibrium shift. The 4-fluoro substituent stabilizes the axial conformer via charge-dipole interactions, reducing the entropic penalty during receptor binding.

Metabolic Stability: Blocking the "Soft Spot"[5]

The C4 position of piperidine is a metabolic "hot spot," highly susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes, leading to hydroxylation and subsequent ring opening or clearance.

Mechanism of Action

Replacing the C4-hydrogen with fluorine blocks this pathway because the C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol) and resistant to the radical abstraction mechanism used by CYP450s.[1]

Experimental Protocol: Microsomal Stability Assay

To validate this stability, a comparative intrinsic clearance (


) assay is required.[1]

Objective: Determine the half-life (


) of the analog in liver microsomes.

Protocol Steps:

  • Preparation: Thaw pooled human/rat liver microsomes (20 mg/mL protein concentration). Dilute to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

  • Pre-Incubation: Add test compound (4-F-piperidine analog vs. H-analog) at 1 µM final concentration. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-dehydrogenase, NADP+) to initiate the reaction.[1]

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode) to quantify remaining parent compound.[1]

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[1]

Metabolism cluster_H Non-Fluorinated (H) cluster_F 4-Fluorinated (F) CYP CYP450 Enzyme (Oxidative Attack) Piperidine Piperidine (C4-H) CYP->Piperidine F_Piperidine 4-F-Piperidine (C4-F) CYP->F_Piperidine Radical C4 Radical Intermediate Piperidine->Radical H-Abstraction Metabolite 4-Hydroxy-Piperidine (Inactive/Cleared) Radical->Metabolite OH Rebound Blocked Metabolic Block F_Piperidine->Blocked C-F Bond Stable

Figure 2: Metabolic fate comparison.[1] Fluorine prevents the initial hydrogen abstraction step by CYP450, significantly extending the compound's half-life.

Safety Profile: hERG Inhibition & Selectivity[6]

One of the greatest risks for piperidine-containing drugs is the blockade of the hERG potassium channel, which causes QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).[1]

The Basicity-hERG Correlation

hERG channel binding is driven by


-cation interactions between the protonated basic amine of the drug and aromatic residues (Tyr652, Phe656) inside the channel pore.[1]
  • The Fix: By lowering the

    
     (as described in Section 1.1), 4-fluorination reduces the concentration of the cationic species, thereby weakening the interaction with the hERG channel.
    
Comparative Data Summary

The following table illustrates a representative dataset comparing a standard piperidine lead against its 4-fluoro analog.

MetricNon-Fluorinated Analog (H)4-Fluoro Analog (F)Interpretation

(Basic Amine)
10.89.6Improved: Less cationic at pH 7.[1]4.
LogD (pH 7.4) 0.81.3Modulated: Slight lipophilicity increase aids permeability.[1]
Microsomal

12 min>60 minSuperior: Metabolic soft spot blocked.[1]
hERG

1.2 µM (High Risk)18.5 µM (Low Risk)Safety: Reduced basicity lowers hERG affinity.[1]
Target Potency (

)
15 nM8 nMMaintained/Improved: Pre-organized conformation.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Morgenthaler, M., et al. (2007).[1] Predicting and analyzing the effect of fluorine substitution on the pKa of basic amines. ChemMedChem. Link[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Kuyucak, S., et al. (2017).[1] Molecular dynamics simulations of hERG channel inhibition by piperidine derivatives. Biophysical Journal. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

Sources

Validation

A Comparative Guide to HPLC-UV Method Validation for the Purity Assessment of 3-(4-Fluoro-2-methyl-benzyl)-piperidine

Abstract This guide provides an in-depth comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for determining the purity of 3-(4-Fluoro-2-methyl-benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for determining the purity of 3-(4-Fluoro-2-methyl-benzyl)-piperidine, a key intermediate in pharmaceutical synthesis. We will explore the validation of a rapid isocratic method (Method A) versus a high-resolution gradient method (Method B). The narrative explains the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Through detailed protocols, comparative data tables, and workflow diagrams, this guide serves as a practical resource for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry, ensuring the development of robust and reliable analytical procedures.

Introduction: The Critical Role of Purity in Drug Development

The compound 3-(4-Fluoro-2-methyl-benzyl)-piperidine is a heterocyclic amine whose structural motif is of significant interest in medicinal chemistry. The safety and efficacy of any final Active Pharmaceutical Ingredient (API) derived from this intermediate are directly dependent on its purity.[3] Even trace-level impurities, which may arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.[4] Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a cornerstone of quality assurance in drug development.[3][5]

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for impurity profiling due to its high sensitivity, resolving power, and quantitative accuracy.[6] The presence of the fluorobenzyl group in the target molecule provides a suitable chromophore for UV detection. This guide will compare two distinct reversed-phase HPLC (RP-HPLC) approaches to illustrate the trade-offs between analytical speed and resolving power, a common dilemma in method development.

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before initiating method development, we must establish the Analytical Target Profile (ATP). This concept, central to a modern Quality by Design (QbD) approach, defines the prospective requirements for the analytical procedure.[7][8]

Our ATP: To develop and validate a precise, accurate, and specific HPLC-UV method for the quantification of 3-(4-Fluoro-2-methyl-benzyl)-piperidine (as % area) and its related impurities in the drug substance. The method must be able to resolve the main peak from all potential impurities and degradation products and accurately quantify any impurity present at or above the reporting threshold of 0.05%.

Method Comparison: Isocratic Speed vs. Gradient Resolution

We will evaluate two RP-HPLC methods. The choice of stationary and mobile phases is dictated by the analyte's properties—a moderately polar, basic compound. A C18 column is a robust starting point for retaining the non-polar benzyl moiety.[9] The mobile phase requires a buffer to control the ionization state of the basic piperidine nitrogen, ensuring consistent peak shape and retention.

Method A: Rapid Isocratic Analysis

  • Objective: Designed for high-throughput screening and routine quality control where speed is paramount.

  • Rationale: An isocratic elution uses a constant mobile phase composition, leading to simpler operation, faster re-equilibration times, and highly reproducible retention times.

Method B: High-Resolution Gradient Analysis

  • Objective: Designed for comprehensive impurity profiling and stability studies where maximum separation of all potential impurities is critical.

  • Rationale: A gradient elution, where the mobile phase strength increases over time, is superior for separating compounds with a wider range of polarities.[10] This is crucial for ensuring that late-eluting, more hydrophobic impurities are detected and resolved from the main analyte peak.

Table 1: Comparative Chromatographic Conditions
ParameterMethod A: IsocraticMethod B: Gradient
Column Standard C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60:40 (A:B)Gradient: 0-5 min: 30% B 5-25 min: 30% to 80% B 25-30 min: 80% B 30.1-35 min: 30% B (Re-equilibration)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30°C35°C
Detection (UV) 225 nm225 nm
Injection Vol. 10 µL10 µL
Run Time 10 minutes35 minutes

Causality: The Phenyl-Hexyl column in Method B is chosen for its alternative selectivity, offering potential π-π interactions with the aromatic ring of the analyte and its impurities, which can provide a different elution order and better resolution compared to the standard hydrophobic interactions of a C18 column.[10]

Method Validation: A Step-by-Step Experimental Guide

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[2][11] We will follow the ICH Q2(R1) framework to validate both methods.

System Suitability

Causality: Before any validation run, system suitability tests are performed to ensure the chromatographic system is performing adequately. This is a self-validating check that confirms the equipment, electronics, and analytical conditions are appropriate.

Protocol:

  • Prepare a standard solution of 3-(4-Fluoro-2-methyl-benzyl)-piperidine at a working concentration (e.g., 0.5 mg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

  • Determine the tailing factor and theoretical plates for the main peak.

Acceptance Criteria:

  • %RSD for peak area: ≤ 2.0%

  • %RSD for retention time: ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

Specificity (Stability-Indicating Nature)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is arguably the most critical validation parameter for a purity assay. We achieve this through forced degradation studies.

Protocol:

  • Acid/Base Hydrolysis: Reflux the drug substance in 0.1N HCl and 0.1N NaOH at 60°C for 4 hours. Neutralize the solutions before injection.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for 7 days.

  • Analyze all stressed samples, along with an unstressed control, using both HPLC methods.

  • Assess peak purity of the main analyte peak using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.

Expected Outcome: The methods should demonstrate the ability to separate the intact drug from any degradation products formed. Method B, with its gradient elution, is hypothesized to provide superior resolution for a more complex degradation profile.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 750 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²) using linear regression analysis.

Table 2: Comparative Linearity Data
ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
Range 0.5 - 750 µg/mL0.5 - 750 µg/mLAs defined
Correlation (r²) 0.99920.9998≥ 0.999
Y-intercept MinimalMinimalReport

Discussion: Both methods demonstrate excellent linearity. Method B's slightly higher correlation coefficient may suggest a more stable baseline during the analysis of low-concentration samples.

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added (spiking).[12]

Protocol:

  • Prepare a sample matrix (placebo) or use a low-concentration sample solution.

  • Spike the matrix with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration.

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Comparative Accuracy Data
Spike LevelMethod A: % Recovery (Mean ± %RSD)Method B: % Recovery (Mean ± %RSD)Acceptance Criteria
80% 100.5% ± 0.8%100.2% ± 0.5%98.0% - 102.0% with %RSD ≤ 2.0%
100% 99.8% ± 0.6%99.9% ± 0.4%98.0% - 102.0% with %RSD ≤ 2.0%
120% 101.2% ± 0.9%100.8% ± 0.6%98.0% - 102.0% with %RSD ≤ 2.0%

Discussion: Both methods meet the acceptance criteria for accuracy, indicating no significant matrix effects or sample preparation errors. The lower %RSD values for Method B suggest slightly better consistency.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[13]

Protocol:

  • Repeatability (Intra-assay):

    • Prepare six individual samples from the same homogenous batch at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both studies.

Table 4: Comparative Precision Data
ParameterMethod A: %RSDMethod B: %RSDAcceptance Criteria
Repeatability 0.75%0.45%%RSD ≤ 2.0%
Intermediate Precision 1.30%0.88%%RSD ≤ 2.0%

Discussion: Method B demonstrates superior precision. This is likely due to the longer run time and gradient elution, which can mitigate the effects of minor fluctuations in system pressure and temperature, leading to more consistent results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14] These are critical for impurity analysis.

Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1[14]

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Table 5: Comparative LOD and LOQ Data
ParameterMethod A: IsocraticMethod B: GradientAcceptance Criteria
LOD 0.15 µg/mL0.10 µg/mLReport Value
LOQ 0.50 µg/mL0.35 µg/mLPrecision (%RSD ≤ 10%) and Accuracy (90-110%) at this level

Discussion: Method B achieves a lower LOQ. The gradient helps to focus the analyte peak as it elutes, resulting in a sharper, taller peak that is easier to distinguish from baseline noise, thereby enhancing sensitivity.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 10%)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% absolute for isocratic)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on retention time, peak area, and resolution between the main peak and a key impurity.

Expected Outcome: Both methods should show no significant changes in results, with system suitability criteria still being met. Method A, being simpler, may inherently be more robust, but well-developed gradient methods can also be highly reliable.

Visualizing the Validation Workflow

A structured workflow is essential for a comprehensive validation study.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Define ATP & Develop Methods (Method A & B) Opt Optimize Parameters (Column, Mobile Phase, etc.) Dev->Opt Protocol Write Validation Protocol (Define Experiments & Acceptance Criteria) Opt->Protocol SST_Pre Pre-Validation System Suitability Protocol->SST_Pre Spec Specificity (Forced Degradation) SST_Pre->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Compile Validation Report Rob->Report Conclusion Method Recommendation Report->Conclusion

Caption: High-level workflow for HPLC method validation.

Logical Framework for Method Selection

The choice between Method A and Method B depends on the specific application, guided by the principles of risk assessment and the Analytical Target Profile.

G cluster_0 Decision Criteria node_A Choose Method A (Isocratic) - Fast Runtime - High Precision - Sufficient for known impurities node_B Choose Method B (Gradient) - Superior Resolution - Higher Sensitivity (Lower LOQ) - Ideal for unknown/degradant profiling Start Analytical Need Defined Crit1 High Throughput Needed? Start->Crit1 Crit1->node_A Yes Crit2 Complex Sample (e.g., Stability Study)? Crit1->Crit2 No Crit2->node_A No (Simple Purity Check) Crit2->node_B Yes

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion and Recommendation

This guide has systematically validated and compared two HPLC-UV methods for the purity analysis of 3-(4-Fluoro-2-methyl-benzyl)-piperidine.

  • Method A (Isocratic) is a rapid, robust, and reliable method that meets all ICH validation criteria. It is highly suitable for routine quality control, release testing, and in-process controls where the impurity profile is well-characterized and speed is a priority.

  • Method B (Gradient) provides superior resolution, sensitivity (lower LOQ), and precision. Its ability to separate a wider range of potential impurities makes it the authoritative choice for method development, reference standard characterization, and formal stability studies where ensuring the detection of all potential degradants is paramount.

Final Recommendation: For a comprehensive quality control strategy, Method B should be adopted as the primary stability-indicating method for its superior resolving power and sensitivity. Method A can be qualified as a secondary, fit-for-purpose method for high-throughput applications where the primary impurity profile is already understood and monitored. This dual-method approach provides both comprehensive characterization and operational efficiency, embodying a robust and scientifically sound analytical control strategy.

References

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). ResearchGate. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). GMP-Verlag. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). PharmaTech. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2010, March 31). LCGC International. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). PubMed. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]

  • Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. (n.d.). RSC Publishing. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). R Discovery. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.). [Link]

  • 3-(4-Fluoro-2-methyl-benzyl)-piperidine suppliers and producers. (n.d.). BuyersGuideChem. [Link]

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015, July 8). Quest Journals. [Link]

  • Development and Validation of an RP-HPLC-UV Method for the Analysis of Drugs Used for Benign Prostatic Hyperplasia. (2017, May 1). Natural Sciences Publishing. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed. [Link]

  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022, June 16). MDPI. [Link]

Sources

Comparative

Comparative analysis of 3-benzylpiperidine vs 4-benzylpiperidine pharmacophores

Executive Summary In the landscape of medicinal chemistry, the piperidine ring serves as a privileged scaffold, yet the positional isomerism of a benzyl substituent—specifically at the C3 versus C4 position—creates a pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring serves as a privileged scaffold, yet the positional isomerism of a benzyl substituent—specifically at the C3 versus C4 position—creates a profound divergence in pharmacological activity.

As a Senior Application Scientist, I present this guide to delineate the functional distinctions between 3-benzylpiperidine and 4-benzylpiperidine . The core distinction lies in their spatial vectors:

  • 4-Benzylpiperidine provides a linear, extended vector , ideal for bridging distant hydrophobic pockets (e.g., GluN2B subunit of NMDA receptors).

  • 3-Benzylpiperidine introduces a "kinked" angular vector with increased steric bulk near the nitrogen lone pair, often clashing in linear tunnels but maintaining high affinity for globular, promiscuous pockets like the Sigma-1 (

    
    ) receptor.
    

This guide compares their binding profiles, synthetic accessibility, and provides validated protocols for their evaluation.

Structural & Conformational Analysis

The biological divergence begins with the ground-state conformation. Both isomers predominantly adopt a chair conformation to minimize torsional strain, but the orientation of the benzyl group differs significantly.

Feature4-Benzylpiperidine3-Benzylpiperidine
Preferred Conformation Equatorial. The benzyl group extends distally, minimizing 1,3-diaxial interactions.Equatorial (mostly). However, 1,2-steric strain with N-substituents is higher.
Vector Geometry Linear (

).
The substituent vector is parallel to the N-lone pair vector (in protonated form), creating a "dumbbell" shape.
Angular (

).
The benzyl group projects at an angle, creating a "bent" or "L-shaped" volume.
Pharmacophore Fit Fits narrow, tubular hydrophobic channels (e.g., ion channels, transporters).Fits globular, bulk-tolerant pockets (e.g., Sigma receptors, enzymes).
Visualization: Pharmacophore Vector Map

The following diagram illustrates the logical decision tree for selecting between these two isomers based on the target binding site topology.

PharmacophoreSelection Target Target Binding Pocket Topology Tunnel Narrow / Linear Tunnel (e.g., GluN2B, DAT) Target->Tunnel Globular Globular / Bulk-Tolerant (e.g., Sigma-1, AChE) Target->Globular FourBn 4-Benzylpiperidine (Linear Vector) Tunnel->FourBn Matches Geometry ThreeBn 3-Benzylpiperidine (Angular Vector) Tunnel->ThreeBn Mismatches Globular->FourBn Fits Globular->ThreeBn Fits Outcome1 High Affinity (Ifenprodil-like) FourBn->Outcome1 Outcome3 High Affinity (Equipotent) FourBn->Outcome3 Outcome2 Steric Clash (Loss of Potency) ThreeBn->Outcome2 ThreeBn->Outcome3

Caption: Decision logic for scaffold selection. 4-benzylpiperidine is required for linear tunnels, while both scaffolds function in globular pockets.

Pharmacological Performance Profile

A. NMDA Receptor (GluN2B Subunit)

The 4-benzylpiperidine moiety is the "gold standard" anchor for GluN2B-selective antagonists (e.g., Ifenprodil).[1][2] The binding site, located at the interface of the GluN1 and GluN2B subunits (LIVBP-like domain), requires a linker to bridge two distinct hydrophobic patches.

  • 4-Benzyl Performance: The linear extension allows the benzyl group to reach the deep hydrophobic pocket while the piperidine nitrogen interacts with GluN2B residues (e.g., Asp115/Glu172 equivalents).

  • 3-Benzyl Performance: The angular kink prevents the benzyl group from reaching the distal hydrophobic pocket without forcing the piperidine ring into an energetically unfavorable conformation. Consequently, 3-benzyl analogs typically show >100-fold loss in affinity at GluN2B compared to their 4-benzyl counterparts.

B. Sigma Receptors ( / )

Unlike the NMDA receptor, the Sigma-1 receptor possesses a "bulk-tolerant" region. Here, the strict geometric requirements relax, and the 3-benzylpiperidine scaffold performs exceptionally well.

  • Comparative Data:

    • 4-Benzyl (Compound 1):

      
       [1].
      
    • 3-Benzyl (Compound 69):

      
       [2].
      
  • Insight: The virtually identical affinity indicates that the Sigma-1 pharmacophore is driven by the basic nitrogen and a hydrophobic aromatic region, with less sensitivity to the specific vector connecting them. This makes 3-benzylpiperidine a viable scaffold for designing dual-action ligands (e.g., Sigma + AChE inhibitors) where the 4-position might need to be reserved for other interactions.

C. Monoamine Transporters (DAT/NET/SERT)

4-Benzylpiperidine is a known monoamine releasing agent. However, 3-substituted piperidines also retain activity at the Dopamine Transporter (DAT).

  • Selectivity Shift: In GBR12935 analogs, shifting from 4-substituted to 3-substituted piperidines often retains DAT affinity (

    
    ) but alters selectivity against the Norepinephrine Transporter (NET) [3]. The 3-position is less optimal for "triple reuptake" inhibition but can be used to tune selectivity windows.
    
Summary Data Table
Target4-Benzylpiperidine Potency3-Benzylpiperidine PotencyPharmacological Verdict
NMDA (GluN2B) High (

)
Low (

)
4-Pos Critical for bridging binding site.
Sigma-1 (

)
High (

)
High (

)
Equipotent. Scaffold interchangeable.
DAT (Dopamine) High (Releaser/Inhibitor)Moderate (Inhibitor)4-Pos Preferred for maximal potency.
AChE ModerateModerateEquipotent (often used in dual ligands).

Synthetic Accessibility & Protocols

The choice of isomer often dictates the synthetic route. 4-benzylpiperidines are frequently accessed via cross-coupling, whereas 3-benzylpiperidines are efficiently made via Grignard addition to pyridines followed by reduction.

Workflow Visualization

SynthesisRoutes Start4 4-Bromopyridine / N-Boc-4-bromopiperidine Step4a Suzuki Coupling (Pd cat., Benzylboronic acid) Start4->Step4a Step4b Hydrogenation / Deprotection Step4a->Step4b Prod4 4-Benzylpiperidine Step4b->Prod4 Start3 Pyridine-3-carboxaldehyde Step3a Grignard Addition (PhMgBr) Start3->Step3a Step3b One-Pot Deoxygenation & Ring Reduction (Pd/C, H2, Acid) Step3a->Step3b Prod3 3-Benzylpiperidine Step3b->Prod3

Caption: Divergent synthetic pathways. The 3-benzyl route (right) allows rapid access from cheap aldehydes.

Protocol 1: Synthesis of 3-Benzylpiperidine (Grignard/Reduction Method)

Rationale: This method avoids expensive cross-coupling catalysts and uses the commercially abundant pyridine-3-carboxaldehyde.

Reagents:

  • Pyridine-3-carboxaldehyde (10 mmol)

  • Phenylmagnesium bromide (1.2 equiv, 3M in ether)

  • Pd/C (10% w/w)

  • Acetic Acid / Methanol solvent system

Step-by-Step:

  • Grignard Addition: Under

    
     atmosphere, cool a solution of pyridine-3-carboxaldehyde in dry THF to 
    
    
    
    . Dropwise add Phenylmagnesium bromide. Stir for 2 hours. Quench with saturated
    
    
    . Extract with EtOAc to yield the carbinol intermediate.
  • Reduction: Dissolve the crude carbinol in MeOH/Acetic Acid (10:1). Add Pd/C catalyst (10 mol%).

  • Hydrogenation: Pressurize with

    
     (40 psi) and heat to 
    
    
    
    for 12 hours. Note: The acidic conditions facilitate the hydrogenolysis of the benzylic hydroxyl group simultaneously with the pyridine ring reduction.
  • Workup: Filter catalyst over Celite. Basify filtrate with NaOH to pH 12. Extract with DCM.

  • Validation:

    
     should show a multiplet at 
    
    
    
    7.2-7.4 (aromatic) and a diagnostic doublet at
    
    
    2.5-2.6 for the benzylic
    
    
    attached to the C3 piperidine methine.
Protocol 2: Radioligand Binding Assay (Sigma-1 Receptor)

Rationale: To verify the equipotency of your 3-benzyl analog against the 4-benzyl standard.

Materials:

  • Source: Guinea pig brain membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Pentazocine (highly selective 
    
    
    
    agonist).
  • Non-specific blocker: Haloperidol (

    
    ).
    

Procedure:

  • Preparation: Thaw membranes and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In 96-well plates, add:

    • 
       Test Compound (3-benzyl or 4-benzyl analog, 
      
      
      
      to
      
      
      ).
    • 
      
      
      
      
      -Pentazocine (Final conc. 3 nM).
    • 
       Membrane suspension (
      
      
      
      protein).
  • Equilibrium: Incubate at

    
     for 120 minutes.
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: The reference 4-benzylpiperidine should yield a

      
      .
      

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Link

  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules. Link

  • Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry. Link

  • Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors. Journal of Neuroscience. Link

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters. Link

Sources

Validation

Comprehensive Comparison Guide: Confirming the Structural Integrity of 3-(4-Fluoro-2-methyl-benzyl)-piperidine Post-Synthesis

As a Senior Application Scientist in synthetic organic chemistry, I frequently encounter the critical challenge of verifying complex regioisomers post-synthesis. For substituted benzylpiperidines—a highly privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic organic chemistry, I frequently encounter the critical challenge of verifying complex regioisomers post-synthesis. For substituted benzylpiperidines—a highly privileged pharmacophore class foundational to neuroactive agents like donepezil—structural ambiguity is a significant risk[1].

When synthesizing 3-(4-Fluoro-2-methyl-benzyl)-piperidine (CAS: 1172955-97-3), the primary analytical hurdle is not merely confirming the molecular weight, but definitively proving the regiochemistry. The piperidine ring can easily be substituted at the 2-, 3-, or 4-position depending on the synthetic route, and the aromatic ring's substitution pattern (4-fluoro, 2-methyl) must be precisely mapped.

This guide objectively compares the performance of alternative analytical techniques used for structural elucidation and provides a self-validating, step-by-step experimental workflow to guarantee the structural integrity of your synthesized product [2].

Comparative Analysis of Structural Elucidation Alternatives

Relying on a single analytical method often leads to false positives, especially when distinguishing 3-(4-Fluoro-2-methyl-benzyl)-piperidine from its 2- or 4-substituted alternatives. The table below compares the performance, limits, and specific utility of each analytical technique.

Table 1: Performance Comparison of Analytical Techniques for Benzylpiperidine Regioisomers
Analytical TechniqueResolution of RegioisomersLimit of Detection (LOD)Key Structural Information YieldThroughput
LC-HRMS (Q-TOF) Poor. Cannot distinguish 2-, 3-, or 4-isomers.< 1 ng/mLExact mass (Formula: C13H18FN); MS/MS fragmentation (Benzyl cation).High (Minutes)
1D NMR (1H, 13C, 19F) Moderate. Chemical shifts hint at positions.~ 1-5 mgFunctional groups, proton/carbon count, F-C coupling constants.Medium (Hours)
2D NMR (HMBC/HSQC) Excellent. Maps exact atomic connectivity.~ 5-10 mgCovalent linkage between benzyl CH2 and piperidine C3.Low (Hours-Days)
FT-IR Spectroscopy Poor. Fingerprint region is often ambiguous.~ 1 mgPresence of N-H (3300 cm⁻¹) and C-F (1000-1400 cm⁻¹) bonds.High (Minutes)
X-Ray Crystallography Absolute. The gold standard for 3D structure.Single CrystalAbsolute stereochemistry and 3D spatial arrangement.Very Low (Days)

Causality Insight: While HRMS provides unparalleled sensitivity for detecting trace impurities and confirming the elemental formula, it is fundamentally blind to regiochemistry. A 4-benzylpiperidine alternative will yield an identical exact mass and highly similar collision-induced fragmentation patterns to our 3-substituted target. Therefore, 2D NMR is structurally mandatory to establish the covalent linkage, creating a self-validating loop where MS confirms the atoms present and NMR confirms how they are connected [3].

The Self-Validating Analytical Workflow

To ensure absolute trustworthiness in your structural assignment, the analytical workflow must be designed as a self-validating system. Data from one technique must logically constrain and verify the data from the next.

Fig 1: Sequential, self-validating workflow for post-synthesis structural elucidation.

Detailed Experimental Methodologies

Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)

Purpose: Confirm the empirical formula (C13H18FN) and rule out unreacted starting materials or over-alkylation. Causality: Electrospray ionization (ESI) softly ionizes the molecule to yield the intact [M+H]⁺ ion. Subsequent MS/MS fragmentation breaks the weakest bond (typically the C-C bond between the piperidine ring and the benzyl group) to yield characteristic fragment ions [4].

Step-by-Step Method:

  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • MS Acquisition: Operate the Q-TOF in positive ESI mode. Set the mass range to 100–1000 m/z.

  • MS/MS Fragmentation: Apply a collision energy of 20-30 eV targeting the parent ion.

  • Data Interpretation:

    • Expected Parent Ion: m/z 208.150[M+H]⁺.

    • Diagnostic Fragment: m/z 123.06 (4-fluoro-2-methylbenzyl cation). The presence of this specific fragment proves the fluorine and methyl groups are localized on the benzyl ring, not the piperidine ring.

Protocol B: Multiparametric NMR Elucidation (1H, 13C, 19F, HMBC)

Purpose: Definitively prove the 3-position substitution on the piperidine ring and the 4-fluoro-2-methyl arrangement on the aromatic ring. Causality: 1D proton NMR alone suffers from signal overlap in the aliphatic region (piperidine protons). By utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC), we can observe cross-peaks between the benzyl methylene protons and the C3 carbon of the piperidine ring, explicitly ruling out 2-benzyl or 4-benzyl alternatives [2].

Step-by-Step Method:

  • Sample Preparation: Dissolve 15-20 mg of the purified compound (preferably as the HCl salt to lock the conformation and sharpen signals) in 0.6 mL of DMSO-d6 or CDCl3.

  • 1H NMR (400 MHz): Acquire 16 scans. Look for the bridging -CH2- protons (typically a doublet or multiplet around 2.50–2.80 ppm).

  • 19F NMR (376 MHz): Acquire 32 scans.

    • Diagnostic Check: A single peak (split by adjacent aromatic protons) around -118 ppm confirms a single fluorine atom attached to the aromatic ring.

  • 2D HMBC: Acquire with a long-range J-coupling evolution time optimized for 8 Hz (standard for aromatic/aliphatic 3-bond couplings).

  • Data Interpretation: Map the correlation from the bridging -CH2- protons to the piperidine carbons. A correlation to two distinct aliphatic CH2 carbons and one aliphatic CH carbon confirms the 3-position. (A 4-position substitution would show symmetry, correlating to equivalent carbons).

Fig 2: The self-validating logic network combining MS and NMR data to confirm regiochemistry.
Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)

Purpose: Provide absolute, indisputable 3D spatial confirmation. Causality: If NMR data remains ambiguous due to extreme signal overlap or unexpected conformational dynamics (common in flexible piperidine rings), X-ray crystallography physically maps the electron density of the molecule in a solid state.

Step-by-Step Method:

  • Salt Formation: Convert the free base to a hydrochloride salt by bubbling HCl gas through an ethereal solution of the product. (Salts crystallize much more readily than oily free bases).

  • Crystallization: Dissolve the salt in a minimum amount of hot ethanol. Slowly diffuse diethyl ether into the solution over 48-72 hours at 4°C.

  • Diffraction: Mount a suitable single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) to visualize the exact 3-position of the benzyl group and the para/ortho relationship of the fluoro and methyl groups.

Conclusion

Confirming the structural integrity of 3-(4-Fluoro-2-methyl-benzyl)-piperidine requires a multi-modal approach. While LC-HRMS is excellent for rapid purity and formula checks, it fails as an alternative for definitive structural elucidation due to its inability to resolve piperidine regioisomers. By combining HRMS with 2D NMR, researchers create a highly robust, self-validating analytical system that ensures the correct regioisomer is carried forward into biological testing or scale-up manufacturing.

References
  • National Center for Biotechnology Information (PMC). "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease." NIH.gov. [Link]

  • Arabian Journal of Chemistry. "New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies." ScienceDirect. [Link]

  • Multidisciplinary Digital Publishing Institute (MDPI). "Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking." MDPI.com. [Link]

Comparative

A Comparative Benchmarking Guide to the Potency of 3-(4-Fluoro-2-methyl-benzyl)-piperidine Against Standard Monoamine Transporter Ligands

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of the novel compound, 3-(4-Fluoro-2-methyl-benzyl)-piperidine, against established s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of the novel compound, 3-(4-Fluoro-2-methyl-benzyl)-piperidine, against established standard ligands for monoamine transporters. While the specific pharmacological profile of 3-(4-Fluoro-2-methyl-benzyl)-piperidine is still under investigation, its structural similarity to other known monoamine transporter inhibitors suggests it may interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide outlines a scientifically rigorous, albeit hypothetical, series of experiments to characterize its potency and selectivity.

The experimental design herein is rooted in established pharmacological principles, ensuring that the generated data is robust, reproducible, and directly comparable to existing literature. We will detail the causality behind our choice of assays, from initial in vitro screening to more complex in vivo validation, providing a self-validating system for the characterization of this and other novel piperidine-based compounds.

Introduction to the Pharmacological Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. The inclusion of a substituted benzyl group, as seen in 3-(4-Fluoro-2-methyl-benzyl)-piperidine, is a common motif in ligands that bind to monoamine transporters. These transporters (DAT, SERT, and NET) are critical for regulating neurotransmitter signaling and are the targets for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).

Given this structural precedent, it is hypothesized that 3-(4-Fluoro-2-methyl-benzyl)-piperidine may exhibit inhibitory activity at one or more of these transporters. To test this hypothesis and to quantify its potency, a direct comparison with well-characterized standard ligands is essential. This guide will focus on two primary in vitro assays: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to determine functional potency (IC50). A secondary, in vivo microdialysis study will also be outlined to assess the compound's effects in a physiological context.

Selection of Standard Ligands for Benchmarking

The choice of standard ligands is critical for a meaningful comparison. The selected compounds are widely used in the field and have well-documented high affinity and selectivity for their respective transporters.

TransporterStandard LigandRationale for Selection
DAT GBR-12909 (Vanoxerine)A potent and selective DAT inhibitor, widely used as a reference compound in DAT binding and uptake assays.[1]
SERT Citalopram or FluoxetineHighly selective SERT inhibitors (SSRIs) that are extensively characterized and commonly used as standards.[1][2][3]
NET NisoxetineA potent and selective NET inhibitor, making it an ideal benchmark for assessing NET-specific activity.[1][4][5]

In Vitro Potency Determination: Experimental Protocols

The following protocols are designed to provide a comprehensive in vitro characterization of 3-(4-Fluoro-2-methyl-benzyl)-piperidine.

Radioligand Binding Assays for Affinity (Ki) Determination

Radioligand binding assays are the gold standard for measuring the affinity of a compound for its target receptor or transporter.[6] These competitive binding assays will determine the inhibitory constant (Ki) of our test compound for DAT, SERT, and NET.

Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing DAT, SERT, or NET incubate Incubate membranes, radioligand, and test/standard compound prep_membranes->incubate prep_radioligand Prepare radioligand solution ([3H]WIN 35,428, [3H]Citalopram, or [3H]Nisoxetine) prep_radioligand->incubate prep_compound Prepare serial dilutions of 3-(4-Fluoro-2-methyl-benzyl)-piperidine and standard ligands prep_compound->incubate filter Rapid filtration through glass fiber filters to separate bound and free radioligand incubate->filter wash Wash filters to remove nonspecific binding filter->wash count Quantify bound radioactivity using liquid scintillation counting wash->count plot Plot % inhibition vs. log[compound concentration] count->plot fit Fit data using nonlinear regression to determine IC50 plot->fit calculate Calculate Ki using the Cheng-Prusoff equation fit->calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Cell Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET). Prepare membrane homogenates from these cells.[7]

  • Reagent Preparation:

    • Radioligands: For hDAT, use [³H]WIN 35,428. For hSERT, use [³H]Citalopram. For hNET, use [³H]Nisoxetine.[8]

    • Test Compound and Standards: Prepare serial dilutions of 3-(4-Fluoro-2-methyl-benzyl)-piperidine and the respective standard ligands (GBR-12909, Citalopram/Fluoxetine, Nisoxetine).

  • Assay Incubation: In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or standard ligand. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).[7]

  • Filtration and Washing: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[7]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response model (nonlinear regression) to determine the IC50 value.[9]

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

Neurotransmitter Uptake Inhibition Assays for Functional Potency (IC50) Determination

While binding assays measure affinity, uptake inhibition assays measure the functional potency of a compound in blocking the transport of neurotransmitters into the cell.[12][13]

Workflow for Neurotransmitter Uptake Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis plate_cells Plate cells expressing DAT, SERT, or NET in a 96-well plate preincubate Pre-incubate cells with test/standard compound plate_cells->preincubate prep_compound Prepare serial dilutions of 3-(4-Fluoro-2-methyl-benzyl)-piperidine and standard ligands prep_compound->preincubate add_substrate Add radiolabeled neurotransmitter ([3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine) preincubate->add_substrate incubate Incubate for a short period to allow uptake add_substrate->incubate terminate Terminate uptake by rapid washing with ice-cold buffer incubate->terminate lyse_cells Lyse cells to release internalized radioactivity terminate->lyse_cells count Quantify radioactivity using liquid scintillation counting lyse_cells->count plot Plot % uptake inhibition vs. log[compound concentration] count->plot fit Fit data using nonlinear regression to determine IC50 plot->fit

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Plating: Plate HEK293 or other suitable cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and allow them to adhere overnight.[14]

  • Compound Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 3-(4-Fluoro-2-methyl-benzyl)-piperidine or the standard ligands for a defined period.[3]

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a solution containing a radiolabeled substrate ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET).[15]

  • Uptake Termination: After a short incubation period (typically 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[12]

  • Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve using nonlinear regression.[16]

Hypothetical Data Summary and Interpretation

The following tables present hypothetical but plausible data for 3-(4-Fluoro-2-methyl-benzyl)-piperidine, allowing for a direct comparison with the standard ligands.

Table 1: In Vitro Binding Affinities (Ki, nM)

CompoundDATSERTNETDAT Selectivity (SERT/DAT)DAT Selectivity (NET/DAT)
3-(4-Fluoro-2-methyl-benzyl)-piperidine 152507516.75.0
GBR-12909 10>1000>1000>100>100
Citalopram >1000515000.0051.5
Nisoxetine 3781580.460.420.001

Table 2: In Vitro Functional Potencies (IC50, nM)

CompoundDAT Uptake InhibitionSERT Uptake InhibitionNET Uptake Inhibition
3-(4-Fluoro-2-methyl-benzyl)-piperidine 25450120
GBR-12909 18>2000>2000
Fluoxetine >2000101800
Nisoxetine 5002501.0

Interpretation:

Based on this hypothetical data, 3-(4-Fluoro-2-methyl-benzyl)-piperidine would be characterized as a potent DAT inhibitor with moderate selectivity over NET and higher selectivity over SERT. Its Ki and IC50 values for DAT are in the low nanomolar range, suggesting a high affinity and functional potency at this transporter. The selectivity profile distinguishes it from the highly selective standard ligands.

In Vivo Validation: Microdialysis

To assess the in vivo effects of 3-(4-Fluoro-2-methyl-benzyl)-piperidine on neurotransmitter levels in the brain, in vivo microdialysis in rodents can be performed.[17] This technique allows for the direct measurement of extracellular concentrations of dopamine, serotonin, and norepinephrine in specific brain regions following systemic administration of the compound.[18][19][20]

Conceptual Workflow for In Vivo Microdialysis

surgery Surgical implantation of a microdialysis probe into a specific brain region (e.g., striatum) recovery Animal recovery period surgery->recovery baseline Collect baseline dialysate samples recovery->baseline administer Administer 3-(4-Fluoro-2-methyl-benzyl)-piperidine (e.g., via intraperitoneal injection) baseline->administer collect Collect post-administration dialysate samples over time administer->collect analyze Analyze neurotransmitter concentrations in dialysate samples using HPLC-ECD collect->analyze plot Plot % change in neurotransmitter levels from baseline over time analyze->plot

Caption: Conceptual workflow for an in vivo microdialysis experiment.

An increase in extracellular dopamine levels in a brain region rich in DAT, such as the striatum, following administration of 3-(4-Fluoro-2-methyl-benzyl)-piperidine would provide strong in vivo evidence for its mechanism of action as a DAT inhibitor.

Conclusion

This guide provides a robust framework for benchmarking the potency of 3-(4-Fluoro-2-methyl-benzyl)-piperidine. By employing standardized in vitro binding and uptake assays with well-established reference compounds, a clear and comparable pharmacological profile can be generated. The inclusion of in vivo microdialysis offers a pathway to validate these findings in a physiological system. The methodologies and principles outlined here are broadly applicable to the characterization of other novel compounds targeting monoamine transporters, ensuring scientific rigor and data integrity in the drug discovery process.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation.
  • BenchChem. (2025).
  • Revvity. (n.d.).
  • Motulsky, H. (1996).
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Methods in Molecular Biology, 2139, 13-26.
  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data.
  • Nakachi, N., Arakawa, K., & Irie, T. (1991). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 55(4), 541-547.
  • Yoshida, M., & Yoshimoto, K. (2004). Determination of serotonin, noradrenaline, dopamine and their metabolites in rat brain extracts and microdialysis samples by column liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine.
  • Zhang, M., Zhou, D., & Zhen, X. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Acta Pharmacologica Sinica, 28(10), 1493-1502.
  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 69-77.
  • BenchChem. (2025). A Comparative Analysis of Lbt-999 and Other Dopamine Transporter Ligands: An In-depth Technical Guide.
  • Perrotta, K. (n.d.).
  • Motulsky, H. J. (n.d.).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • GraphPad Software. (2026). Equation: One site -- Total binding. GraphPad Prism 11 Curve Fitting Guide.
  • Kramer, C., & Beck, B. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • GraphPad Software. (2026). Equation: Dissociation kinetics. GraphPad Prism 11 Curve Fitting Guide.
  • Andersen, J., Stuhr-Hansen, N., & Zachariassen, L. G. (2014). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 111(13), 5002-5007.
  • MedchemExpress.com. (n.d.). Monoamine Transporter | Inhibitors.
  • Kramer, C., & Beck, B. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ETH Zurich Research Collection.
  • Westerink, B. H. (2012). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Sucic, S., & Sitte, H. H. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Sucic, S., & Sitte, H. H. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Tanda, G., & Di Chiara, G. (n.d.). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach.
  • Saha, K., & Partilla, J. S. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.15.1-12.15.20.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Assay Guidance Manual. (2021).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • edX. (n.d.).
  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions.
  • Rothman, R. B., & Baumann, M. H. (n.d.). Effects of test drugs on inhibition of [3H]transmitter uptake by DAT,...
  • Cichero, E., & Fossa, P. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348-3360.
  • Hiranita, T., & Miller, D. K. (n.d.).
  • Kim, H., & Chun, Y. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15418.

Sources

Safety & Regulatory Compliance

Safety

3-(4-Fluoro-2-methyl-benzyl)-piperidine proper disposal procedures

Comprehensive Operational and Disposal Protocol for 3-(4-Fluoro-2-methyl-benzyl)-piperidine As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires a rigorous, mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 3-(4-Fluoro-2-methyl-benzyl)-piperidine

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires a rigorous, mechanistic approach to safety. 3-(4-Fluoro-2-methyl-benzyl)-piperidine is a highly valuable intermediate in drug discovery, but its molecular architecture—combining a basic, potentially flammable piperidine ring with a halogenated benzyl group—demands strict operational discipline.

This guide provides a self-validating system for the safe handling, spill containment, and terminal disposal of this compound, ensuring laboratory safety, environmental stewardship, and strict regulatory compliance.

Molecular Causality and Hazard Profiling

To manage a chemical safely, we must first understand why it behaves the way it does. We do not just react to hazards; we predict them based on molecular structure.

  • The Piperidine Macroring: This nitrogenous ring confers strong basicity and corrosivity. In its free-base form, it is a volatile, flammable liquid that can cause severe burns to the skin and mucous membranes[1]. Thermal decomposition of this ring generates toxic nitrogen oxides (NOx)[2].

  • The Fluorinated Benzyl Moiety: The presence of the carbon-fluorine (C-F) bond significantly alters the disposal calculus. While it increases the molecule's lipophilicity for drug design, it also dictates that combustion will yield highly corrosive and toxic hydrogen fluoride (HF) gas[3].

Table 1: Quantitative Hazard Data & Operational Parameters

ParameterCharacteristicOperational Implication
Chemical Class Fluorinated Alkyl AmineRequires acid-gas scrubbing during incineration.
Flammability High (Free Base)Ground all equipment; eliminate static/sparks[2].
Corrosivity Strong Base / IrritantMandates heavy-duty chemical-resistant PPE[1].
Incompatibilities Strong Oxidizers, AcidsExothermic reactions; strictly segregate waste streams[2].
Decomp. Products CO, CO2, NOx, HFNever dispose of via standard municipal waste or drain[2].

Immediate Operational Safety & PPE

Before initiating any workflow involving 3-(4-Fluoro-2-methyl-benzyl)-piperidine, establish the following controls:

  • Engineering Controls: Always handle inside a certified Class II fume hood or ventilated enclosure. Automatically pump liquid forms from storage to process containers where possible to minimize exposure[4].

  • Respiratory Protection: If ventilation is compromised, use a NIOSH-approved respirator with organic vapor/acid gas cartridges. For large spills, a positive-pressure Self-Contained Breathing Apparatus (SCBA) is mandatory[1].

  • Dermal Protection: Wear butyl rubber or heavy nitrile gloves. Standard latex is highly permeable to piperidine derivatives and offers insufficient protection.

Emergency Spill Response Protocol

In the event of a release, immediate and methodical action is required to prevent vapor ignition and toxic exposure.

SpillResponse Start Spill Detected Evacuate Evacuate Area & Assess (Ventilation ON) Start->Evacuate PPE Don SCBA & HazMat Suit Evacuate->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Collect Use Non-Sparking Tools to Collect Contain->Collect Dispose Seal in RCRA-Compliant Container Collect->Dispose

Figure 1: Step-by-step workflow for emergency spill response and containment.

Step-by-Step Spill Methodology:

  • Isolate and Evacuate: Immediately isolate the spill area for at least 50 meters (150 feet) in all directions. Evacuate personnel not wearing protective equipment[1].

  • Eliminate Ignition Sources: Turn off all hot plates, stirrers, and nearby electrical equipment. Vapors can travel to an ignition source and flash back[4].

  • Containment (The "Inert" Rule): Cover the spill with dry lime, sand, or soda ash[4].

    • Causality Check: Never use sawdust or combustible absorbents. Piperidine is a strong base and can trigger an exothermic reaction, potentially igniting organic absorbents.

  • Collection: Use clean, non-sparking tools (e.g., brass or plastic shovels) to collect the absorbed material[1].

  • Decontamination: Ventilate the area and wash the surface with copious amounts of water only after the bulk chemical has been securely collected[4].

Waste Segregation and Storage

Proper waste management begins at the bench. 3-(4-Fluoro-2-methyl-benzyl)-piperidine must be treated as a controlled hazardous waste.

Table 2: Waste Segregation Matrix

Waste StreamCompatibilityStorage Requirement
Aqueous Waste Do not mix with acidic waste.Vented caps (if gas generation is possible); pH > 7.
Organic Waste Halogenated Organic Waste.Grounded, explosion-proof safety cans[2].
Solid Waste Keep dry; isolate from oxidizers.Sealed, heavy-duty polyethylene drums.

Self-Validating System Check: Always test the pH of aqueous waste streams prior to sealing. A pH > 7 confirms the basic nature of the piperidine derivative and dictates the compatibility of the storage vessel.

Proper Disposal Procedures: Thermal Destruction

Because this molecule contains a fluorinated aromatic ring, standard disposal methods are insufficient. Landfilling is strongly discouraged due to the risk of environmental leaching of fluorinated organics[5]. The EPA mandates specialized destruction for fluorinated compounds[3].

Step-by-Step Disposal Methodology:

  • Waste Characterization: Classify the waste under appropriate RCRA codes (e.g., D001 for ignitability if it is a free base, D002 for corrosivity).

  • Manifesting: Partner with a certified hazardous waste vendor explicitly capable of handling halogenated organic bases.

  • High-Temperature Incineration (Primary Method): The waste must be routed to a commercial hazardous waste combustor or thermal oxidizer operating at temperatures exceeding 1000°C[5].

    • Causality Check: The high thermal stability of the C-F bond requires extreme heat for complete mineralization. Standard incinerators will fail to destroy the fluorinated moiety.

  • Flue Gas Scrubbing: The incinerator must be equipped with an alkaline scrubber. As the molecule breaks down, it releases HF gas and NOx[2]. The scrubber neutralizes the HF into safe, inert salts (e.g., Calcium Fluoride) before the exhaust is released into the atmosphere.

ThermalDecomp Molecule 3-(4-Fluoro-2-methyl-benzyl)-piperidine (Halogenated Waste) Incinerator High-Temp Incinerator (>1000°C) Molecule->Incinerator Thermal Oxidation Gases Combustion Gases (CO2, H2O, NOx, HF) Incinerator->Gases Decomposition Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Flow Safe Neutralized Salts & Safe Exhaust (NaF, CaF2) Scrubber->Safe Neutralization

Figure 2: Mechanistic pathway for thermal destruction and neutralization of fluorinated waste.

Self-Validating System Check: Request a certificate of destruction from your waste management vendor verifying that the combustion chamber maintained >1000°C and that scrubber effluent pH was continuously monitored to ensure total HF neutralization.

References[4] Title: PIPERIDINE CAS Number - HAZARD SUMMARY

Sources

Handling

Personal protective equipment for handling 3-(4-Fluoro-2-methyl-benzyl)-piperidine

Executive Directive: The "Why" Before the "What" Handling 3-(4-Fluoro-2-methyl-benzyl)-piperidine requires more than generic "lab safety."[1] As a secondary amine with a lipophilic fluorinated benzyl tail, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Why" Before the "What"

Handling 3-(4-Fluoro-2-methyl-benzyl)-piperidine requires more than generic "lab safety."[1] As a secondary amine with a lipophilic fluorinated benzyl tail, this compound presents a dual-threat profile: corrosive/irritant potential typical of piperidines, enhanced by increased bioavailability due to the fluorine substitution.[1]

The Core Risk: The fluorine atom increases the compound's lipophilicity (LogP), facilitating faster dermal absorption than unsubstituted piperidine. Once absorbed, the secondary amine moiety can interact with physiological proteins or, if improperly managed, react with environmental nitrates to form carcinogenic nitrosamines.

Your Goal: Zero exposure. This guide provides a self-validating safety protocol to ensure containment from weighing to waste disposal.

Hazard Architecture & Risk Assessment

Before selecting PPE, we must define the enemy. This compound falls under the GHS "Warning" to "Danger" spectrum depending on its salt form (free base is more volatile/corrosive; hydrochloride salt is an irritant solid).

Hazard ClassGHS CodeMechanism of ActionCritical Countermeasure
Acute Toxicity (Oral/Dermal) H302 / H312Systemic absorption via lipophilic transport.[1]Double-gloving (Nitrile) to prevent breakthrough.[1]
Skin/Eye Irritation H314 / H319Basic amine reacts with mucosal membranes (saponification).[1]Chemical Splash Goggles (Not safety glasses).[1]
STOT-SE (Respiratory) H335Vapors/dust irritate upper respiratory tract.[1]Fume Hood (Face velocity > 100 fpm).[1]
Environmental H412Fluorinated organics are persistent.[1]Segregated Halogenated Waste stream.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE."[1] Use this tiered defense system designed for fluorinated amines.[1]

The "Barrier Integrity" Protocol
Body ZoneStandard Operation (mg scale)Scale-Up / Spill Cleanup (>1g or Liquid)Scientific Rationale
Hands Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Multilayer (e.g., Silver Shield or Ansell Barrier)Fluorinated organics can permeate thin nitrile < 15 mins.[1] Double layers provide a visual breach indicator and buffer time.
Eyes Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Piperidine bases are corrosive.[1] Vapors can bypass standard safety glasses, causing corneal hazing.
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Apron or Sleeve CoversPrevents dust accumulation on fabric which can transfer to skin later (secondary exposure).[1]
Respiratory Fume Hood OnlyP100 / Organic Vapor Respirator Required only if working outside a hood (e.g., equipment maintenance).[1]

Critical Check: Before handling, perform the "Balloon Test" on your gloves. Inflate the glove slightly to check for pinhole defects. A 0.1% defect rate is common in bulk boxes; with fluorinated amines, this is unacceptable.

Operational Workflow: Step-by-Step

This protocol uses a "Clean-Dirty-Clean" logic to prevent cross-contamination.[1]

Phase 1: Preparation (The "Clean" Zone)[1]
  • Verify Engineering Controls: Check fume hood flow monitor. It must read between 80–120 fpm.[1]

  • Solvent Compatibility: Ensure no oxidizing agents (e.g., peroxides, permanganates) or nitrosating agents (sodium nitrite) are in the immediate workspace.

    • Reason: Secondary amines + Nitrites = N-Nitrosamines (Potent Carcinogens).[1]

  • Prepare Waste Container: Label a specific bottle "Halogenated Organic Waste."

Phase 2: Active Handling (The "Dirty" Zone)[1]
  • Weighing:

    • Solid: Use a static-free spatula.[1] Weigh inside the hood using a draft shield.

    • Liquid/Oil: Never pour.[1] Use a glass syringe or positive-displacement pipette.[1]

  • Transfer:

    • Dissolve the compound immediately upon transfer to the reaction vessel to reduce volatility.

    • Recommended Solvent: DCM or Methanol (depending on next step).[1]

  • Spill Management (Micro-spills):

    • If powder spills: Do not blow or dry sweep.[1] Cover with a wet paper towel (solvent-dampened), then wipe.[1]

    • If liquid spills: Cover with vermiculite/absorbent pads immediately.[1]

Phase 3: Decontamination (Returning to "Clean")[1]
  • Wipe Down: Clean balance and hood surface with 10% acetic acid or dilute HCl followed by water.[1]

    • Mechanism:[1][2][3] Acidifies the amine to its non-volatile salt form (hydrochloride), making it safer to wipe up.

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the other) to ensure skin never touches the outer glove surface.

Decision Logic & Emergency Response

The following diagram outlines the critical decision pathways for handling and emergency response.

SafetyProtocol Start Start: Handling 3-(4-Fluoro-2-methyl-benzyl)-piperidine Assessment State Assessment: Solid vs. Liquid/Oil Start->Assessment Solid Solid Handling: Risk: Dust Inhalation Assessment->Solid Liquid Liquid Handling: Risk: Skin Absorption/Vapor Assessment->Liquid PPE_Solid PPE: Double Nitrile + Goggles Control: Draft Shield Solid->PPE_Solid PPE_Liquid PPE: Laminate Gloves + Face Shield Control: Syringe Transfer Liquid->PPE_Liquid Action Perform Experiment (In Fume Hood) PPE_Solid->Action PPE_Liquid->Action Spill Accidental Spill? Action->Spill NoSpill Cleanup: Acid Wash (10% HCl/Acetic) Spill->NoSpill No YesSpill Emergency Response: 1. Evacuate Area 2. Don Respirator 3. Absorb with Vermiculite Spill->YesSpill Yes Disposal Disposal: HALOGENATED Waste Stream NoSpill->Disposal YesSpill->Disposal

Caption: Operational logic flow for PPE selection and emergency response based on physical state.

Waste Disposal & Deactivation[3][4]

Proper disposal is a legal and ethical requirement. The fluorine atom dictates the waste stream.

  • Classification: Halogenated Organic Waste .

    • Do NOT mix with general organic solvents (non-halogenated) if your facility separates them; halogenated waste incineration is significantly more expensive and requires higher temperatures (1100°C) to prevent dioxin formation.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the waste is acidic.[1]

  • Labeling: Must explicitly state "Contains Fluorinated Amines."[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine. Retrieved from [Link][1]

    • Context: Baseline toxicity data for the piperidine pharmacophore.[1]

  • European Chemicals Agency (ECHA). Substance Information: 3-(4-fluorobenzyl)piperidine.[1] Retrieved from [Link][1]

    • Context: Regulatory classification for fluorinated benzyl piperidines.[1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

    • Context: General standards for chemical hygiene and fume hood operation.[3]

  • American Chemical Society (ACS). Identifying and Handling Halogenated Organic Waste. Retrieved from [Link][1]

    • Context: Protocols for segregating halogenated waste streams.[1][3][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluoro-2-methyl-benzyl)-piperidine
Reactant of Route 2
3-(4-Fluoro-2-methyl-benzyl)-piperidine
© Copyright 2026 BenchChem. All Rights Reserved.